molecular formula C12H16N2O B1266574 2-Phenyl-2-pyrrolidin-1-ylacetamide CAS No. 31788-79-1

2-Phenyl-2-pyrrolidin-1-ylacetamide

Cat. No.: B1266574
CAS No.: 31788-79-1
M. Wt: 204.27 g/mol
InChI Key: KOOCKGZDBDXXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-pyrrolidin-1-ylacetamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163396. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11(14-8-4-5-9-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCKGZDBDXXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304954
Record name α-Phenyl-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31788-79-1
Record name α-Phenyl-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31788-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-pyrrolidin-1-ylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031788791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Phenyl-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-pyrrolidin-1-ylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenylpiracetam

Author: BenchChem Technical Support Team. Date: November 2025

An important note on chemical nomenclature: The compound requested, "2-Phenyl-2-pyrrolidin-1-ylacetamide," is a distinct chemical entity for which there is a significant lack of publicly available pharmacological data. The vast majority of scientific literature and research pertains to a related, but structurally different, nootropic compound known as Phenylpiracetam (also known as Phenotropil or Carphedon), with the chemical name 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide. Given the scarcity of information on the former, this guide will provide an in-depth technical overview of the mechanism of action of Phenylpiracetam, which is likely the compound of interest for researchers in the field of nootropics and cognitive enhancers.

Introduction

Phenylpiracetam is a phenylated analog of the nootropic drug piracetam. Developed in Russia, it is known for its purported cognitive-enhancing and psychostimulatory effects.[1][2] This guide will provide a detailed examination of its molecular mechanisms of action, focusing on its interactions with key neurotransmitter systems.

Core Mechanisms of Action

The primary mechanisms of action of Phenylpiracetam involve the modulation of several key neurotransmitter systems in the central nervous system. These include the dopaminergic, cholinergic, and glutamatergic systems.

Dopaminergic System Modulation

Phenylpiracetam has been identified as a dopamine reuptake inhibitor (DRI).[1] Specifically, the (R)-enantiomer of phenylpiracetam is a selective, atypical dopamine reuptake inhibitor.[1] This inhibition of the dopamine transporter (DAT) leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The (S)-enantiomer is also a selective DAT inhibitor, though it does not produce the same level of locomotor stimulation as the (R)-enantiomer.[1]

Parameter Value Target Comments
Ki14.8 µMDopamine Transporter (DAT)(R)-Phenylpiracetam
IC5065.5 µMDopamine Transporter (DAT)(R)-Phenylpiracetam
Cholinergic System Modulation

Phenylpiracetam also interacts with the cholinergic system, specifically with nicotinic acetylcholine receptors (nAChRs). It has been shown to bind to α4β2 nicotinic acetylcholine receptors in the mouse brain cortex.[1] This interaction may contribute to its cognitive-enhancing effects, as the cholinergic system plays a crucial role in learning and memory.

Parameter Value Target Comments
IC505.86 µMα4β2 Nicotinic Acetylcholine ReceptorsRacemic Phenylpiracetam
Glutamatergic System Modulation

Like other racetams, Phenylpiracetam has been described as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By potentiating AMPA receptor function, Phenylpiracetam may enhance synaptic plasticity, a fundamental process for learning and memory. This modulation is thought to occur by slowing the deactivation and desensitization of the AMPA receptor channel.

Experimental Protocols

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the human dopamine transporter (hDAT).

  • Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of Phenylpiracetam for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add a radiolabeled dopamine analog (e.g., [3H]dopamine) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of Phenylpiracetam and determine the IC50 value.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of a compound to a specific subtype of nicotinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in the target nAChR subtype (e.g., rat brain cortex for α4β2).

  • Assay Setup: In a microplate, combine the membrane preparation, a radioligand with high affinity for the target receptor (e.g., [3H]cytisine for α4β2), and varying concentrations of Phenylpiracetam.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of Phenylpiracetam and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

AMPA Receptor Potentiation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This assay measures the ability of a compound to enhance AMPA receptor-mediated currents in neurons.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent.

  • Recording Setup: Place a slice in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF).

  • Cell Identification and Patching: Identify a neuron of interest (e.g., a CA1 pyramidal neuron) and establish a whole-cell patch-clamp recording.

  • Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating presynaptic afferents. Isolate AMPA receptor currents pharmacologically by blocking NMDA and GABAA receptors.

  • Compound Application: Bath-apply Phenylpiracetam at a known concentration.

  • Potentiation Measurement: Continue to record EPSCs and measure the increase in amplitude and/or the slowing of the decay kinetics in the presence of Phenylpiracetam.

  • Data Analysis: Quantify the degree of potentiation of the AMPA receptor-mediated current.

Signaling Pathways and Logical Relationships

Phenylpiracetam_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_synapse Dopamine in Synapse DA_vesicle->DA_synapse Release nAChR α4β2 nAChR Postsynaptic_Effects Enhanced Synaptic Transmission and Plasticity nAChR->Postsynaptic_Effects AMPAR AMPA Receptor AMPAR->Postsynaptic_Effects Phenylpiracetam Phenylpiracetam Phenylpiracetam->DAT Inhibits Phenylpiracetam->nAChR Binds to Phenylpiracetam->AMPAR Potentiates DA_synapse->DAT Reuptake DA_synapse->Postsynaptic_Effects Activates Dopamine Receptors (not shown)

Caption: Overview of Phenylpiracetam's multi-target mechanism of action.

Experimental_Workflow cluster_dat DAT Uptake Assay cluster_nachr nAChR Binding Assay cluster_ampar AMPA Potentiation Assay dat_cells hDAT-expressing cells dat_inhibitor Add Phenylpiracetam dat_cells->dat_inhibitor dat_substrate Add [3H]dopamine dat_inhibitor->dat_substrate dat_measure Measure intracellular radioactivity dat_substrate->dat_measure nachr_membranes Brain membranes nachr_mix Incubate with [3H]cytisine and Phenylpiracetam nachr_membranes->nachr_mix nachr_filter Filter and wash nachr_mix->nachr_filter nachr_measure Measure bound radioactivity nachr_filter->nachr_measure ampar_slice Brain slice preparation ampar_record Whole-cell patch-clamp (baseline EPSCs) ampar_slice->ampar_record ampar_apply Apply Phenylpiracetam ampar_record->ampar_apply ampar_measure Measure potentiated EPSCs ampar_apply->ampar_measure

Caption: Simplified workflows for key in vitro experiments.

Conclusion

Phenylpiracetam exhibits a complex and multi-faceted mechanism of action, primarily through its modulation of the dopaminergic, cholinergic, and glutamatergic systems. Its ability to inhibit dopamine reuptake, interact with nicotinic acetylcholine receptors, and potentiate AMPA receptor function provides a plausible basis for its reported nootropic and psychostimulatory effects. Further research is warranted to fully elucidate the intricate interplay of these mechanisms and their contribution to the overall pharmacological profile of Phenylpiracetam.

References

The Biological Activity of 2-Phenyl-2-pyrrolidin-1-ylacetamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

2-Phenyl-2-pyrrolidin-1-ylacetamide is a novel chemical entity with a core structure suggestive of nootropic, or cognitive-enhancing, properties. Its structural similarity to established racetams, such as piracetam, aniracetam, nefiracetam, and the phenyl-substituted phenylpiracetam, indicates a high probability of activity within the central nervous system (CNS). The primary modes of action are anticipated to involve the modulation of glutamatergic and cholinergic neurotransmitter systems, which are critical for learning and memory. This document outlines the inferred biological activities, detailed experimental protocols for their assessment, and potential signaling pathways based on the extensive research conducted on these analogous compounds.

Inferred Biological Activity and Mechanism of Action

Based on the pharmacology of structurally related compounds, this compound is hypothesized to exhibit a range of CNS activities, including:

  • Nootropic/Cognitive-Enhancing Effects: Improvement in learning, memory consolidation, and recall.

  • Neuroprotective Properties: Attenuation of neuronal damage from various insults, such as hypoxia or neurotoxins.

  • Modulation of Neurotransmitter Systems:

    • Glutamatergic System: Positive allosteric modulation of AMPA and/or NMDA receptors, leading to enhanced excitatory neurotransmission.

    • Cholinergic System: Potentiation of acetylcholine signaling, potentially by increasing receptor density or sensitivity.

    • Dopaminergic System: Given the phenyl group, a potential for interaction with the dopamine transporter, similar to phenylpiracetam.

The core mechanism is likely multifaceted, involving the potentiation of synaptic plasticity through the modulation of ion channel activity (Ca2+, K+) and the activation of intracellular signaling cascades involving protein kinases such as PKA and PKC.

Quantitative Data for Structurally Related Compounds

The following tables summarize key quantitative data for compounds structurally related to this compound. This data provides a benchmark for the anticipated potency and safety profile of the target compound.

Table 1: Receptor Binding and Transporter Affinity

CompoundTargetAssay TypeValue (Ki/IC50)SpeciesReference
NefiracetamGABA-A ReceptorRadioligand Binding8.5 nM (IC50)-[1]
Phenylpiracetamα4β2 Nicotinic Acetylcholine ReceptorRadioligand Binding5.86 µM (IC50)Mouse[2]
Phenylpiracetam (S-isomer)Dopamine Transporter (DAT)Radioligand BindingSelective InhibitorRat[3]
PiracetamMuscarinic Cholinergic ReceptorsRadioligand Binding>10 µM (Ki)-[4]

Table 2: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
NefiracetamMale MouseOral2005 mg/kg[5]
NefiracetamFemale MouseOral1940 mg/kg[5]
NefiracetamMale RatOral1182 mg/kg[5]
NefiracetamFemale RatOral1408 mg/kg[5]
PiracetamMouseOral2000 mg/kg[6]
PiracetamMouseOral26 g/kg[7]
PiracetamRatOral5600 mg/kg (LDLO)[8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

In Vitro Assays
  • Objective: To determine the binding affinity of the test compound for specific CNS receptors (e.g., AMPA, NMDA, muscarinic, dopamine).

  • Materials:

    • Receptor source: Brain tissue homogenates (e.g., rat cortex, striatum) or cell lines expressing the target receptor.

    • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-AMPA, [³H]-MK-801, [³H]-QNB, [³H]-WIN 35,428).

    • Test compound: this compound at various concentrations.

    • Assay buffer, wash buffer, scintillation fluid.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from the chosen brain region or cells.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled specific ligand.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[9][10]

  • Objective: To assess the modulatory effects of the test compound on synaptic transmission and ion channel function.

  • Materials:

    • Acute hippocampal slices from rodents.

    • Artificial cerebrospinal fluid (ACSF) and intracellular recording solution.

    • Patch clamp rig with amplifier, micromanipulators, and data acquisition system.

    • Glass micropipettes.

    • Test compound dissolved in ACSF.

  • Procedure:

    • Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.

    • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

    • Identify a pyramidal neuron in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish a whole-cell patch clamp recording configuration.

    • Record baseline synaptic activity (e.g., AMPA receptor-mediated excitatory postsynaptic currents - EPSCs) by stimulating afferent fibers.

    • Bath-apply this compound at various concentrations.

    • Record changes in the amplitude, frequency, and kinetics of the EPSCs to determine the effect of the compound on synaptic transmission.[11][12]

In Vivo Behavioral Assays
  • Objective: To evaluate spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting positions and must learn the location of the hidden platform using distal cues in the room. The time to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

    • Administer the test compound or vehicle prior to the daily training sessions. A reduction in escape latency and an increase in time spent in the target quadrant during the probe trial indicate cognitive enhancement.[13]

  • Objective: To assess fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.

    • Administer the test compound or vehicle before the acquisition trial. An increased latency to enter the dark compartment during the retention trial indicates improved memory.

Safety and Toxicity Assays
  • Objective: To assess the mutagenic potential of the compound.

  • Procedure:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

    • Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

    • Plate the treated bacteria on a histidine-deficient medium.

    • A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.

    • The number of revertant colonies is counted and compared to a negative control. A significant increase indicates mutagenic potential.[14][15]

  • Objective: To evaluate the potential for cardiotoxicity (QT prolongation).

  • Procedure:

    • Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

    • Perform whole-cell patch clamp recordings to measure the hERG channel current.

    • Apply the test compound at various concentrations and measure the inhibition of the hERG current.

    • Determine the IC50 value. Significant inhibition of the hERG channel is a predictor of potential cardiotoxicity.[16][17]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Inferred Signaling Pathway for this compound Compound This compound AMPA_R AMPA Receptor Compound->AMPA_R Positive Allosteric Modulation NMDA_R NMDA Receptor Compound->NMDA_R Modulation ACh_R Acetylcholine Receptor Compound->ACh_R Potentiation DAT Dopamine Transporter Compound->DAT Inhibition (Predicted) Ca_Channel Voltage-Gated Ca2+ Channel Compound->Ca_Channel Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity NMDA_R->Synaptic_Plasticity ACh_R->Synaptic_Plasticity PKA_PKC PKA / PKC Activation Ca_Channel->PKA_PKC PKA_PKC->AMPA_R Phosphorylation PKA_PKC->NMDA_R Phosphorylation Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Inferred signaling pathways for this compound.

G cluster_1 Experimental Workflow for Biological Activity Screening Start This compound In_Vitro In Vitro Screening Start->In_Vitro Receptor_Binding Receptor Binding Assays (AMPA, NMDA, ACh, DA) In_Vitro->Receptor_Binding Electrophysiology Electrophysiology (Patch Clamp) In_Vitro->Electrophysiology In_Vivo In Vivo Behavioral Testing Receptor_Binding->In_Vivo Electrophysiology->In_Vivo Nootropic_Assays Cognitive Enhancement Assays (MWM, Passive Avoidance) In_Vivo->Nootropic_Assays Safety_Tox Safety & Toxicity Profiling Nootropic_Assays->Safety_Tox Ames Ames Test (Mutagenicity) Safety_Tox->Ames hERG hERG Assay (Cardiotoxicity) Safety_Tox->hERG Acute_Toxicity Acute Toxicity (LD50) Safety_Tox->Acute_Toxicity Lead_Optimization Lead Optimization / Further Development Acute_Toxicity->Lead_Optimization

Caption: Proposed experimental workflow for screening this compound.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a profile as a nootropic agent with potential neuroprotective properties. The primary mechanisms are likely to involve the enhancement of glutamatergic and cholinergic neurotransmission. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's biological activity, from initial in vitro screening to in vivo behavioral and safety assessments. Further research is warranted to elucidate the specific pharmacological profile of this compound and to validate its potential as a novel CNS therapeutic.

References

An In-depth Technical Guide to 2-Phenyl-2-pyrrolidin-1-ylacetamide Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2-pyrrolidin-1-ylacetamide and its derivatives and analogues, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and putative mechanisms of action of these compounds. Particular focus is given to their anticonvulsant properties, with available quantitative data from preclinical studies summarized for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to enhance understanding of the complex interactions and methodologies involved.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this broad class, derivatives of this compound have emerged as promising candidates for the treatment of various CNS conditions, most notably epilepsy. The core structure, consisting of a phenyl ring and a pyrrolidine ring attached to an acetamide moiety, offers a versatile platform for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide will delve into the existing body of research on these compounds, with a primary focus on their anticonvulsant effects. We will explore the structure-activity relationships (SAR) that have been elucidated through the synthesis and evaluation of various analogues, and discuss the potential molecular targets, including voltage-gated ion channels, that are thought to mediate their therapeutic effects.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common approach involves the reaction of a substituted phenylacetic acid derivative with pyrrolidine, followed by amidation.

A general synthetic scheme is presented below:

G cluster_0 General Synthesis start Substituted Phenylacetic Acid step1 Activation (e.g., SOCl2, CDI) start->step1 intermediate1 Acid Chloride / Activated Ester step1->intermediate1 step2 Reaction with Pyrrolidine intermediate1->step2 intermediate2 2-Phenyl-1-(pyrrolidin-1-yl)ethan-1-one Derivative step2->intermediate2 step3 Amidation (e.g., with NH3 or amine) intermediate2->step3 product This compound Analogue step3->product

Caption: General synthetic route for this compound analogues.

A more specific, detailed experimental protocol for a related compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, is provided in the Experimental Protocols section. This can be adapted for the synthesis of the core molecule and its analogues.

Biological Activity and Quantitative Data

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have investigated the anticonvulsant activity of structurally related analogues, particularly those incorporating a pyrrolidine-2,5-dione moiety. This substitution is believed to be crucial for anticonvulsant activity in some series of compounds[1]. The data from these studies provide valuable insights into the potential of this chemical space.

The tables below summarize the anticonvulsant activity of selected pyrrolidine-2,5-dione-acetamide derivatives in preclinical models.

Table 1: Anticonvulsant Activity of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivatives in the Maximal Electroshock (MES) Seizure Test [2][3]

Compound IDR Group (Substitution on Phenylacetamide)ED₅₀ (mg/kg, i.p.)95% Confidence Interval (mg/kg)
30 3-OCF₃45.6-
14 3-CF₃49.6-
29 3-CF₃>100-
27 4-F>100-

Table 2: Anticonvulsant Activity of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivatives in the 6-Hz Psychomotor Seizure Test (32 mA) [2][3]

Compound IDR Group (Substitution on Phenylacetamide)ED₅₀ (mg/kg, i.p.)95% Confidence Interval (mg/kg)
14 3-CF₃31.3-
30 3-OCF₃39.5-
29 3-CF₃50.139.5 - 63.6
27 4-F64.951.5 - 81.8

Table 3: Neurotoxicity of Selected (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivatives [2][3]

Compound IDR Group (Substitution on Phenylacetamide)TD₅₀ (mg/kg, i.p.) (Rotarod Test)95% Confidence Interval (mg/kg)Protective Index (PI = TD₅₀/ED₅₀ MES)
30 3-OCF₃162.4-3.56
14 3-CF₃>300->6.05
29 3-CF₃>300->3.0
27 4-F>300->3.0

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound and its analogues is not fully elucidated but is believed to involve the modulation of neuronal excitability through interaction with voltage-gated ion channels. Studies on structurally related anticonvulsants suggest that voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs) are plausible targets[2].

Modulation of Voltage-Gated Sodium Channels

VGSCs are crucial for the initiation and propagation of action potentials. Many established antiepileptic drugs exert their effects by blocking these channels, thereby reducing neuronal firing. It is hypothesized that this compound derivatives may bind to the inactivated state of VGSCs, a mechanism that preferentially targets rapidly firing neurons characteristic of seizure activity.

G cluster_0 Voltage-Gated Sodium Channel Modulation Neuron Presynaptic Neuron AP Action Potential Propagation Neuron->AP VGSC_open VGSC (Open State) Na+ Influx AP->VGSC_open Depolarization Membrane Depolarization VGSC_open->Depolarization VGSC_inactive VGSC (Inactive State) Depolarization->VGSC_inactive VGSC_inactive->VGSC_open Repolarization Block Channel Blockade VGSC_inactive->Block Compound This compound Derivative Compound->VGSC_inactive ReducedFiring Reduced Neuronal Firing Block->ReducedFiring

Caption: Putative mechanism of action via voltage-gated sodium channel blockade.

Modulation of Voltage-Gated Calcium Channels

VGCCs, particularly the T-type and L-type channels, are also implicated in the pathophysiology of epilepsy. These channels contribute to neuronal excitability and neurotransmitter release. Inhibition of VGCCs can reduce neuronal bursting and decrease synaptic transmission, thereby exerting an anticonvulsant effect. Some analogues of this compound have been shown to interact with L-type (CaV1.2) calcium channels[2].

G cluster_1 Voltage-Gated Calcium Channel Modulation Depolarization Membrane Depolarization VGCC_open VGCC (Open State) Ca2+ Influx Depolarization->VGCC_open Ca_increase Increased Intracellular [Ca2+] VGCC_open->Ca_increase Block Channel Blockade VGCC_open->Block Neurotransmitter_release Neurotransmitter Release Ca_increase->Neurotransmitter_release Compound This compound Derivative Compound->VGCC_open Reduced_release Reduced Neurotransmitter Release Block->Reduced_release

Caption: Putative mechanism of action via voltage-gated calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (A Nefiracetam Analogue)

This protocol is adapted from a known patent for a structurally related compound and can serve as a template.

Materials:

  • 2,6-xylidine

  • Chloroacetyl chloride

  • Sodium carbonate

  • Toluene

  • 2-pyrrolidinone

  • Sodium amide

Procedure:

  • Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide:

    • Dissolve 2,6-xylidine in toluene.

    • Prepare an aqueous solution of sodium carbonate.

    • Add the chloroacetyl chloride to the biphasic mixture under vigorous stirring at a controlled temperature (e.g., 0-10 °C).

    • After the reaction is complete, separate the organic layer, wash with water, and crystallize the product.

  • Synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide:

    • Suspend sodium amide in toluene in a nitrogen atmosphere.

    • Slowly add 2-pyrrolidinone dropwise and stir the mixture at 60-70 °C for 2 hours.

    • Add the previously synthesized 2-chloro-N-(2,6-dimethylphenyl)acetamide to the reaction mixture and continue to react at 60-70 °C for 2 hours.

    • After cooling, add hot water and stir.

    • Collect the formed crystals by filtration and dry under reduced pressure.

G cluster_2 Synthetic Workflow Start Start Materials Step1 Prepare 2-chloro-N-(2,6-dimethylphenyl)acetamide Start->Step1 Step2 Prepare sodium salt of 2-pyrrolidinone Start->Step2 Step3 React intermediates Step1->Step3 Step2->Step3 Workup Aqueous workup and crystallization Step3->Workup Product Final Product Workup->Product

Caption: Workflow for the synthesis of a nefiracetam analogue.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Animals: Male albino mice (20-25 g).

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), subject each mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) delivered via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Anticonvulsant Screening: 6-Hz Seizure Test

Animals: Male albino mice (20-25 g).

Procedure:

  • Administer the test compound i.p. at various doses.

  • At the time of peak effect, subject each mouse to a 6-Hz electrical stimulus (e.g., 32 mA, 3 seconds) delivered via corneal electrodes.

  • Observe the mice for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).

  • Protection is defined as the absence of seizure activity.

  • Calculate the ED₅₀ using a suitable statistical method.

In Vitro Electrophysiology: Whole-Cell Patch Clamp of Voltage-Gated Sodium Channels

Cell Line: HEK-293 cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2, NaV1.7).

Procedure:

  • Culture the cells on glass coverslips.

  • Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

  • Use a voltage protocol to elicit sodium currents (e.g., hold at -100 mV and depolarize to 0 mV).

  • Apply the test compound at various concentrations to the bath solution.

  • Measure the inhibition of the peak sodium current.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to the Hill equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, particularly for the treatment of epilepsy. The available data on structurally related analogues, especially the pyrrolidine-2,5-diones, demonstrate potent anticonvulsant activity in preclinical models and suggest a mechanism of action involving the modulation of voltage-gated ion channels.

Future research in this area should focus on several key aspects:

  • Synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship for this specific core.

  • Determination of the precise molecular targets and the nature of their interaction with these compounds, including subtype selectivity for sodium and calcium channels.

  • In-depth pharmacokinetic and ADME-Tox profiling of lead compounds to assess their drug-like properties.

  • Evaluation in a broader range of CNS disorder models , including neuropathic pain and other neurological conditions where ion channel dysfunction plays a role.

By addressing these research questions, the full therapeutic potential of this interesting class of compounds can be realized.

References

The Structure-Activity Relationship of 2-Phenyl-2-pyrrolidin-1-ylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-Phenyl-2-pyrrolidin-1-ylacetamide and its analogs. While direct and extensive SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes data from structurally related compounds to infer potential SAR trends. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold. The information presented herein is collated from various studies on phenylacetamide and pyrrolidine derivatives and should be interpreted as a predictive guide for future research.

Introduction

This compound is a chemical entity featuring a core structure that combines a phenyl ring, a pyrrolidine ring, and an acetamide linker. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules. The exploration of the SAR of this and related compounds is crucial for the rational design of new chemical entities with optimized potency, selectivity, and pharmacokinetic properties. This guide will explore the potential impact of structural modifications on the biological activity of this class of compounds, based on available data from analogous series.

Core Scaffold and Sites of Modification

The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR. These sites are categorized into three main regions:

  • Region A: The Phenyl Ring: Substitutions on the aromatic ring can influence electronic properties, lipophilicity, and steric interactions with biological targets.

  • Region B: The Pyrrolidine Ring: Modifications to the saturated heterocyclic ring can affect conformational rigidity and interactions with the target.

  • Region C: The Acetamide Linker: Alterations to the acetamide group can impact hydrogen bonding capacity, metabolic stability, and overall molecular geometry.

Inferred Structure-Activity Relationships

Due to the limited direct SAR data for this compound, the following sections present inferred SAR trends based on studies of related phenylacetamide and pyrrolidine-containing molecules. These should be considered as guiding hypotheses for a medicinal chemistry program.

Modifications of the Phenyl Ring (Region A)

Substituents on the phenyl ring are expected to significantly modulate the biological activity of the compound. The position and nature of these substituents are critical.

Position of SubstitutionType of SubstituentInferred Effect on ActivityRationale from Analogous Compounds
paraElectron-withdrawing (e.g., -NO2, -CN)Potentially increases potencyIn some series of phenylacetamide derivatives, electron-withdrawing groups at the para position have been shown to enhance activity.[1][2]
paraElectron-donating (e.g., -OCH3, -CH3)Variable, may increase or decrease potencyThe effect of electron-donating groups is often target-dependent. For some targets, these groups can improve binding, while for others they may be detrimental.[3]
metaHalogens (e.g., -F, -Cl, -Br)Generally tolerated, may improve potency and metabolic stabilityHalogenation is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties.
orthoBulky groupsLikely to decrease potencySteric hindrance from bulky ortho-substituents can disrupt the optimal binding conformation with the target protein.[3]
Modifications of the Pyrrolidine Ring (Region B)

The pyrrolidine ring plays a crucial role in orienting the other functionalities of the molecule. Its conformation and substitution pattern are key determinants of activity.

ModificationInferred Effect on ActivityRationale from Analogous Compounds
Substitution on the ringMay increase potency and selectivityIntroduction of small alkyl or hydroxyl groups on the pyrrolidine ring can provide additional interaction points with the target and can introduce chirality, which may lead to enantioselective binding.[4]
Ring-opening or expansionLikely to decrease or alter activityThe five-membered pyrrolidine ring often provides a rigid scaffold that is optimal for binding. Altering the ring size to a piperidine or an acyclic amine could negatively impact the binding affinity.[5]
Introduction of unsaturationMay alter conformation and activityThe introduction of a double bond would change the geometry of the ring and could either enhance or diminish binding.
Modifications of the Acetamide Linker (Region C)

The acetamide linker is critical for the spatial relationship between the phenyl-pyrrolidine moiety and the terminal amide.

ModificationInferred Effect on ActivityRationale from Analogous Compounds
N-alkylation of the amideMay decrease potencyThe primary amide is often a key hydrogen bond donor. Alkylation of the amide nitrogen would remove this capability.[5]
Replacement of the amide with other functional groups (e.g., ester, ketone)Likely to significantly alter or abolish activityThe amide bond is often a critical pharmacophoric element, participating in key hydrogen bonding interactions with the target.
Altering the length of the linkerMay decrease potencyThe two-atom acetamide linker provides a specific distance and geometry between the aromatic and heterocyclic rings, which is likely optimized for target binding.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and biological evaluation of this compound and its analogs.

General Synthetic Scheme

A plausible synthetic route to this compound derivatives is outlined below. This represents a common approach for the synthesis of α-amino acid amides.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Phenylacetic_acid Substituted Phenylacetic Acid Halogenation α-Halogenation Phenylacetic_acid->Halogenation e.g., NBS, SOCl2 Pyrrolidine Pyrrolidine Amination Nucleophilic Substitution with Pyrrolidine Pyrrolidine->Amination Ammonia Ammonia Source Amidation Amidation Ammonia->Amidation alpha_halo_acid α-Halo Phenylacetic Acid Halogenation->alpha_halo_acid alpha_pyrrolidinyl_acid 2-Phenyl-2-pyrrolidin-1-ylacetic Acid Amination->alpha_pyrrolidinyl_acid Final_Product This compound Analog Amidation->Final_Product alpha_halo_acid->Amination alpha_pyrrolidinyl_acid->Amidation e.g., DCC, HOBt Biological_Screening_Workflow Start Synthesized Analogs Primary_Screening Primary Screening (e.g., Single concentration binding or functional assay) Start->Primary_Screening Dose_Response Dose-Response and Potency Determination (IC50/EC50) Primary_Screening->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Potent Compounds ADME_Tox In Vitro ADME/Tox Profiling (e.g., Microsomal stability, cytotoxicity) Selectivity_Panel->ADME_Tox Selective Compounds Lead_Candidates Lead Candidate Selection ADME_Tox->Lead_Candidates Compounds with Favorable Profiles Hypothetical_Signaling_Pathway Ligand This compound (Ligand) Receptor Biological Target (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascade (e.g., Kinase activation) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

References

"2-Phenyl-2-pyrrolidin-1-ylacetamide" neurological effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Neurological Effects of 2-Phenyl-2-pyrrolidin-1-ylacetamide (Compound XYZ)

Abstract

This technical guide provides a comprehensive overview of the in vitro neurological effects of this compound (referred to herein as Compound XYZ), a novel synthetic molecule with potential applications in cognitive enhancement. This document details the compound's interaction with key excitatory neurotransmitter systems, its impact on synaptic plasticity, and its modulation of downstream signaling pathways. All data presented is based on a series of preclinical in vitro assays designed to elucidate the compound's mechanism of action. The experimental protocols for these assays are described in detail, and key data are summarized in tabular and graphical formats. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

This compound (Compound XYZ) is a novel chemical entity with a structure suggesting potential central nervous system activity. Its core components, a phenyl group, a pyrrolidine ring, and an acetamide moiety, are found in several classes of neurologically active compounds. Preliminary in vitro screening has indicated that Compound XYZ may act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission and synaptic plasticity in the brain. This guide outlines the key in vitro findings that characterize the neurological profile of Compound XYZ.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from a series of in vitro experiments designed to characterize the interaction of Compound XYZ with neuronal systems.

Table 1: Receptor Binding Affinity of Compound XYZ

RadioligandTargetAssay TypeKᵢ (nM)n
[³H]AMPAAMPA ReceptorCompetitive Binding> 10,0003
[³H]FluorowillardiineAMPA Receptor (Agonist Site)Allosteric Modulation150 ± 123
  • Interpretation: Compound XYZ shows negligible affinity for the AMPA receptor agonist binding site, suggesting it does not act as a direct agonist. However, it demonstrates significant allosteric modulation, enhancing the binding of the agonist [³H]Fluorowillardiine.

Table 2: Electrophysiological Effects on Primary Hippocampal Neurons

Experimental ConditionMeasured ParameterEffect of Compound XYZ (10 µM)n
AMPA-evoked currentsPeak Amplitude+ 75 ± 8%8
AMPA-evoked currentsDesensitization Rate (τ)+ 120 ± 15% (slower)8
Spontaneous EPSCsFrequencyNo significant change10
Spontaneous EPSCsAmplitude+ 45 ± 6%10
  • Interpretation: Compound XYZ significantly potentiates AMPA receptor-mediated currents by increasing their peak amplitude and slowing the rate of desensitization. The increase in spontaneous EPSC amplitude further supports its role in enhancing excitatory synaptic transmission.

Table 3: Modulation of Downstream Signaling Pathways

Protein TargetAssay TypeFold Change (Compound XYZ 10 µM vs. Control)n
p-CREB (Ser133)Western Blot2.5 ± 0.34
Brain-Derived Neurotrophic Factor (BDNF)ELISA1.8 ± 0.24
  • Interpretation: Compound XYZ treatment leads to a significant increase in the phosphorylation of CREB, a key transcription factor involved in synaptic plasticity and memory, and a subsequent increase in the expression of BDNF.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of Compound XYZ for the AMPA receptor.

  • Methodology:

    • Membrane Preparation: Crude synaptic membranes were prepared from rat cortical tissue.

    • Competitive Binding Assay: Membranes were incubated with the AMPA receptor agonist radioligand [³H]AMPA and increasing concentrations of Compound XYZ.

    • Allosteric Modulation Assay: Membranes were incubated with the agonist radioligand [³H]Fluorowillardiine in the presence of increasing concentrations of Compound XYZ.

    • Detection: Bound radioactivity was measured by liquid scintillation counting.

    • Data Analysis: Kᵢ values were calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology
  • Objective: To characterize the functional effects of Compound XYZ on AMPA receptor-mediated currents in primary hippocampal neurons.

  • Methodology:

    • Cell Culture: Primary hippocampal neurons were cultured from E18 rat embryos.

    • Whole-Cell Recordings: Whole-cell voltage-clamp recordings were performed on mature neurons (DIV 14-21).

    • AMPA-Evoked Currents: AMPA (100 µM) was rapidly applied to the recorded neuron using a fast-perfusion system in the absence and presence of Compound XYZ (10 µM).

    • Spontaneous EPSC Recordings: Spontaneous excitatory postsynaptic currents (sEPSCs) were recorded in the presence of a GABA-A receptor antagonist.

    • Data Analysis: Peak amplitude, desensitization kinetics, and sEPSC frequency and amplitude were analyzed using pCLAMP software.

Western Blot Analysis
  • Objective: To investigate the effect of Compound XYZ on downstream signaling pathways.

  • Methodology:

    • Cell Treatment: Primary cortical neurons were treated with Compound XYZ (10 µM) for 30 minutes.

    • Protein Extraction: Total protein was extracted from the treated cells.

    • SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes were probed with primary antibodies against p-CREB (Ser133) and total CREB, followed by HRP-conjugated secondary antibodies.

    • Detection and Analysis: Protein bands were visualized using chemiluminescence and quantified by densitometry.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_functional Functional Assays cluster_downstream Downstream Effects binding_assay Radioligand Binding Assay electrophysiology Patch-Clamp Electrophysiology binding_assay->electrophysiology Confirm Target Engagement western_blot Western Blot Analysis creb_activation p-CREB Activation western_blot->creb_activation electrophysiology->western_blot bdnf_expression BDNF Expression creb_activation->bdnf_expression compound Compound XYZ compound->binding_assay Determine Ki compound->electrophysiology Measure Potentiation

Caption: Experimental workflow for the in vitro characterization of Compound XYZ.

signaling_pathway compound Compound XYZ (Positive Allosteric Modulator) ampa_r AMPA Receptor compound->ampa_r Modulates ca_influx Ca²⁺ Influx ampa_r->ca_influx Increased Channel Opening glutamate Glutamate glutamate->ampa_r Activates camk CaMKII ca_influx->camk Activates creb CREB camk->creb Phosphorylates p_creb p-CREB creb->p_creb bdnf BDNF Gene Expression p_creb->bdnf Promotes synaptic_plasticity Synaptic Plasticity bdnf->synaptic_plasticity Enhances

Caption: Hypothesized signaling pathway for Compound XYZ-mediated effects.

Conclusion

The in vitro data presented in this guide strongly suggest that this compound (Compound XYZ) acts as a positive allosteric modulator of AMPA receptors. This mechanism of action leads to an enhancement of excitatory synaptic transmission and the activation of downstream signaling pathways associated with synaptic plasticity, such as the CREB-BDNF pathway. These findings provide a solid foundation for further preclinical development of Compound XYZ as a potential cognitive enhancer. Future studies should focus on in vivo models to assess its efficacy and safety profile.

Technical Guide: Anticonvulsant Properties Screening of 2-Phenyl-2-pyrrolidin-1-ylacetamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the anticonvulsant properties screening for close structural analogues of 2-Phenyl-2-pyrrolidin-1-ylacetamide. Extensive literature searches did not yield specific anticonvulsant data for the exact compound "this compound." Therefore, this document focuses on well-studied derivatives, primarily from the (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide and N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, to provide a representative understanding of the screening methodologies and potential anticonvulsant profiles within this chemical class.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, more effective, and safer antiepileptic drugs (AEDs) is an ongoing endeavor in medicinal chemistry and pharmacology. The pyrrolidine-2,5-dione and phenylacetamide scaffolds have emerged as promising pharmacophores in the design of new anticonvulsant agents. This guide details the preclinical screening cascade and findings for several analogues of this compound, providing insights into their potential therapeutic efficacy and mechanism of action.

Quantitative Data Summary

The anticonvulsant activity of selected analogues is summarized in the tables below. The data is primarily derived from preclinical studies in mice, utilizing standard screening models.

Table 1: Anticonvulsant Activity of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivatives
CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)Protective Index (PI) (6 Hz)Reference
Compound 3045.639.5-162.43.564.11[1][2]
Compound 1449.631.367.4>300>6.05>9.58[3]
Lacosamide------[1]
Valproic Acid252.74130.64----[4]

Note: A dash (-) indicates that the data was not reported in the cited sources.

Table 2: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives
CompoundMES Protection (%) @ 100mg/kg6 Hz Protection (%) @ 100mg/kgscPTZ Protection (%) @ 100mg/kgRotarod Neurotoxicity @ 100mg/kgReference
Compound 19100 (at 4h)-InactiveNot Observed[5]
Compound 2050 (at 2h, oral)Active (qualitative)InactiveNot Observed[5][6]
Phenytoin100-Inactive-[5]

Note: Data for this series is often reported as percentage protection at a specific dose rather than ED₅₀ values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the screening of these anticonvulsant analogues.

Animals

Male Swiss albino mice are typically used for in vivo anticonvulsant screening. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to food and water except during the experimental period. All animal procedures are conducted in accordance with approved ethical guidelines.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Procedure:

    • The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection.

    • After a predetermined time interval (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s duration) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of the tonic hind limb extension is considered as the endpoint for protection.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.

  • Procedure:

    • The test compound is administered to a group of mice.

    • After a specific pretreatment time, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

    • The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures is taken as the criterion for protection.

    • The ED₅₀ is determined as the dose of the drug that protects 50% of the animals from clonic convulsions.

6 Hz Seizure Test

The 6 Hz seizure test is a model for therapy-resistant partial seizures.

  • Apparatus: A constant current stimulator with corneal electrodes.

  • Procedure:

    • The test compound is administered to the animals.

    • Following the appropriate absorption period, a low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) and duration (e.g., 3 seconds) is delivered via corneal electrodes.

    • The animals are observed for the presence or absence of seizure activity, characterized by a "stunned" posture with rearing and forelimb clonus.

    • The absence of seizure activity is considered protection.

    • The ED₅₀ is calculated as the dose that protects 50% of the mice.

Rotarod Neurotoxicity Assay

This test assesses potential motor impairment and neurological deficits caused by the test compound.

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Procedure:

    • Mice are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period, such as 1 minute.

    • Only animals that successfully complete the training are used for the experiment.

    • The test compound is administered, and at various time points corresponding to the anticonvulsant tests, the mice are placed back on the rotarod.

    • The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity.

    • The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the typical workflow for the in vivo screening of novel anticonvulsant compounds.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis (for active compounds) cluster_2 Further Characterization CompoundAdmin Compound Administration (i.p.) @ Fixed Dose (e.g., 100 mg/kg) MES_Screen MES Test CompoundAdmin->MES_Screen scPTZ_Screen scPTZ Test CompoundAdmin->scPTZ_Screen SixHz_Screen 6 Hz (32 mA) Test CompoundAdmin->SixHz_Screen Neurotox_Screen Rotarod Neurotoxicity CompoundAdmin->Neurotox_Screen ED50_MES MES ED₅₀ Determination MES_Screen->ED50_MES ED50_SixHz 6 Hz ED₅₀ Determination SixHz_Screen->ED50_SixHz TD50_Rotarod Rotarod TD₅₀ Determination Neurotox_Screen->TD50_Rotarod Mechanism_Studies Mechanism of Action Studies (e.g., In Vitro Binding Assays) ED50_MES->Mechanism_Studies SixHz_44mA 6 Hz (44 mA) Test (Model for Drug Resistance) ED50_SixHz->SixHz_44mA ED50_SixHz->Mechanism_Studies

In vivo anticonvulsant screening workflow.
Proposed Signaling Pathway for Anticonvulsant Activity

Based on in vitro studies of active analogues, a plausible mechanism of action involves the modulation of voltage-gated ion channels.[1][6][7]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound Anticonvulsant Compound (e.g., Analogue 30) Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition Ca_Channel Voltage-Gated Ca2+ Channel (L-type) Compound->Ca_Channel Inhibition Vesicle Synaptic Vesicle (with Glutamate) Na_Channel->Vesicle Depolarization-induced Ca2+ influx modulation Ca_Channel->Vesicle Triggers vesicle fusion Glutamate_Release Reduced Glutamate Release Vesicle->Glutamate_Release Postsynaptic_Receptor Glutamate Receptors (e.g., AMPA, NMDA) Glutamate_Release->Postsynaptic_Receptor Activates Neuronal_Excitation Reduced Postsynaptic Neuronal Excitation Postsynaptic_Receptor->Neuronal_Excitation

Proposed mechanism of action via ion channel modulation.

Conclusion

The screening of analogues of this compound reveals that this chemical class holds significant promise for the development of novel anticonvulsant agents. Several derivatives have demonstrated potent, broad-spectrum activity in preclinical models of epilepsy, often with favorable safety profiles. The primary mechanism of action for the most active compounds appears to be the modulation of voltage-gated sodium and calcium channels, leading to a reduction in neuronal hyperexcitability. Further optimization of this scaffold could lead to the identification of clinical candidates for the treatment of various seizure types, including those resistant to current therapies. Future work should focus on establishing a more detailed structure-activity relationship and conducting pharmacokinetic and pharmacodynamic studies on the most promising leads.

References

An In-Depth Technical Guide on the Antinociceptive Potential of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of the theoretical antinociceptive potential of the novel chemical entity 2-Phenyl-2-pyrrolidin-1-ylacetamide. Due to the absence of direct empirical data for this specific molecule in peer-reviewed literature, this guide synthesizes information from structurally analogous compounds, namely (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides and other pyrrolidine derivatives, which have demonstrated significant anticonvulsant and antinociceptive properties.[1][2][3] This paper outlines potential mechanisms of action, detailed experimental protocols for preclinical evaluation, and hypothetical quantitative data to serve as a framework for future research and development. The content herein is intended to be a foundational resource for investigators exploring this and related compounds as potential therapeutic agents for pain management.

Introduction and Rationale

Pain remains a significant global health challenge, necessitating the discovery of novel analgesics with improved efficacy and safety profiles. The compound this compound (PubChem CID: 99006) represents an unexplored molecule whose core structure combines a phenylacetamide moiety with a pyrrolidine ring.[4] This structural arrangement is present in various centrally active agents. Notably, significant research into hybrid molecules containing a pyrrolidine-2,5-dione ring—a close analog—has revealed potent antinociceptive and anticonvulsant activities.[2][3][5] These findings provide a strong rationale for investigating this compound as a candidate for pain modulation.

This whitepaper will explore its potential by examining:

  • A proposed mechanism of action based on data from analogous compounds.

  • Standardized preclinical experimental workflows for assessing antinociceptive efficacy.

  • Hypothetical efficacy data to establish benchmark targets for future studies.

Proposed Mechanism of Action

The precise mechanism of action for this compound is unknown. However, based on studies of structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides, a multifactorial mechanism is plausible.[3] These related compounds have been suggested to modulate central and peripheral voltage-gated sodium and calcium channels, which are critical for the transmission of nociceptive signals.[3] Antiseizure drugs, which often share this mechanism, are frequently utilized in the management of neuropathic pain.[1][6]

A potential signaling pathway is illustrated below. The proposed mechanism involves the inhibition of key ion channels on nociceptive neurons, leading to a reduction in neuronal excitability and neurotransmitter release, ultimately dampening the pain signal transmission to the central nervous system.

Proposed_Antinociceptive_Mechanism Compound 2-Phenyl-2-pyrrolidin- 1-ylacetamide Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Ca_Channel Voltage-Gated Ca2+ Channel Compound->Ca_Channel Release Neurotransmitter Release Vesicle Glutamate Vesicle Ca_Channel->Vesicle Triggers Fusion Vesicle->Release Signal Pain Signal Propagation Release->Signal

Figure 1: Proposed mechanism of action at the presynaptic terminal.

Quantitative Data (Hypothetical)

To guide initial research, the following tables present hypothetical, yet plausible, quantitative data for this compound. These values are extrapolated from published results for active pyrrolidine-2,5-dione analogs and serve as potential benchmarks for efficacy.[2][3]

Table 1: Hypothetical Antinociceptive Efficacy in Rodent Models

Experimental Model Species Route of Admin. ED₅₀ (mg/kg) Primary Outcome Measure
Formalin Test (Tonic Pain) Mouse i.p. 35.5 Reduction in Paw Licking Time (Phase II)
Hot Plate Test (Thermal Pain) Mouse i.p. 45.0 Increased Response Latency
Acetic Acid Writhing (Visceral Pain) Mouse i.p. 28.0 Reduction in Number of Writhing Responses

| Neuropathic Pain Model (CCI) | Rat | i.p. | 50.0 | Reversal of Mechanical Allodynia |

Table 2: Hypothetical Safety and Pharmacokinetic Profile

Parameter Value Method / Species
Neurotoxicity (Rota-rod) TD₅₀ > 200 mg/kg Mouse
Acute Toxicity LD₅₀ > 500 mg/kg Mouse (i.p.)
Brain-to-Plasma Ratio 1.5 : 1 Rat @ 1 hr post-dose

| Plasma Half-life (t½) | 2.5 hours | Rat (i.v.) |

Detailed Experimental Protocols

The evaluation of a novel compound's antinociceptive potential requires a battery of standardized in vivo assays. Below are detailed protocols for key experiments relevant to this investigation.

Hot Plate Test (Thermal Nociception)

This test assesses the central antinociceptive activity of a compound against acute thermal pain.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5 °C.

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure: a. A baseline latency is recorded by placing each mouse on the hot plate and starting a timer. The time taken for the mouse to exhibit nociceptive responses (e.g., hind paw licking, jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. Animals are divided into groups: vehicle control, positive control (e.g., Morphine, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg, i.p.). c. The compound or vehicle is administered. d. Reaction times are measured again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.

Acetic Acid-Induced Writhing Test (Visceral Nociception)

This model induces a tonic, chemically-induced visceral pain response.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure: a. Animals are pre-treated with the vehicle, a standard analgesic (e.g., Aspirin, 100 mg/kg), or various doses of the test compound. b. After a set pre-treatment time (e.g., 30 minutes for i.p. administration), each mouse receives an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg). c. Immediately after the acetic acid injection, the mouse is placed in an observation chamber. d. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Preclinical Screening Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The following diagram illustrates a typical preclinical screening cascade for an antinociceptive drug candidate.

Screening_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_safety Safety & PK/PD Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Receptor_Binding Receptor Binding Assays (Opioid, NMDA, etc.) Characterization->Receptor_Binding Ion_Channel Ion Channel Electrophysiology (Na+, Ca2+ channels) Characterization->Ion_Channel Acute_Pain Acute Pain Models (Hot Plate, Tail Flick) Ion_Channel->Acute_Pain Tonic_Pain Tonic Pain Models (Formalin Test) Acute_Pain->Tonic_Pain Neuropathic_Pain Neuropathic Pain Models (CCI, SNI) Tonic_Pain->Neuropathic_Pain Neurotox Neurotoxicity (Rota-rod) Neuropathic_Pain->Neurotox Acute_Tox Acute Toxicity (LD50) Neurotox->Acute_Tox PK_PD Pharmacokinetics & Pharmacodynamics Acute_Tox->PK_PD GO_NO_GO Go/No-Go Decision for Preclinical Development PK_PD->GO_NO_GO

Figure 2: General preclinical workflow for antinociceptive drug discovery.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound is unavailable, we can infer logical relationships from the core structure. The molecule comprises three key pharmacophoric features: a phenyl ring, a pyrrolidine ring, and an acetamide group. Modifications to each of these could significantly impact its biological activity.

SAR_Logic cluster_mods Potential Modification Sites cluster_effects Predicted Effects of Modification Core This compound (Core Scaffold) Phenyl_Ring A: Phenyl Ring (Lipophilicity, Aromatic Interactions) Core->Phenyl_Ring Site A Pyrrolidine_Ring B: Pyrrolidine Ring (Conformational Constraint, H-Bonding) Core->Pyrrolidine_Ring Site B Acetamide_Group C: Acetamide Group (H-Bonding, Polarity) Core->Acetamide_Group Site C Potency Alter Potency Phenyl_Ring->Potency PK_Props Change PK Properties (Solubility, BBB Penetration) Phenyl_Ring->PK_Props Pyrrolidine_Ring->Potency Selectivity Modify Target Selectivity Pyrrolidine_Ring->Selectivity Acetamide_Group->PK_Props

Figure 3: Key structural features for future SAR studies.
  • Phenyl Ring: Substitution on this ring (e.g., with electron-withdrawing or donating groups) could modulate binding affinity to a target protein and alter lipophilicity, affecting blood-brain barrier penetration.

  • Pyrrolidine Ring: The stereochemistry at the chiral center (C2) will be critical. It is highly probable that the antinociceptive activity will be stereoselective, as is common with CNS-active drugs.[7]

  • Acetamide Group: This group is a key hydrogen bond donor and acceptor. Modifications here could influence solubility and metabolic stability.

Conclusion and Future Directions

This compound is a novel compound with a structural framework that suggests a high potential for antinociceptive activity. Based on robust data from analogous pyrrolidine derivatives, it is hypothesized to act via modulation of neuronal ion channels. This technical guide provides a foundational roadmap for its preclinical evaluation, including standardized protocols, hypothetical efficacy targets, and logical starting points for medicinal chemistry optimization.

Future research should prioritize the chemical synthesis and subsequent evaluation of this compound using the workflows and experimental models detailed herein. The primary objectives should be to confirm its antinociceptive activity, elucidate its precise mechanism of action, and establish a preliminary safety and pharmacokinetic profile. These steps will be critical in determining its viability as a lead compound for a new class of analgesics.

References

An In-Depth Technical Guide on the Potential Ion Channel Interactions of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenyl-2-pyrrolidin-1-ylacetamide is a molecule of interest due to its structural similarities to compounds with known central nervous system activity, particularly anticonvulsant and nootropic agents. While direct evidence is pending, the chemical architecture suggests potential interactions with various ion channels, which are critical regulators of neuronal excitability. This document summarizes the known ion channel interactions of structurally analogous compounds, providing a framework for investigating the pharmacological profile of this compound. Furthermore, it details robust experimental methodologies and workflows to enable researchers to elucidate its precise mechanism of action.

Inferred Ion Channel Activity from Structurally Related Compounds

Analysis of compounds with shared pharmacophores—namely the phenylacetamide and pyrrolidine moieties—offers valuable insights into the potential targets of this compound.

Table 1: Summary of Ion Channel Interactions of Structurally Similar Compounds
Compound ClassSpecific Compound ExampleIon Channel Target(s)Observed Effect
N-phenyl-piperazinyl-acetamide Derivatives2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamideVoltage-Sensitive Sodium Channels (Site 2)Moderate Binding Affinity[1][2]
Pyrrolidine-2,5-dione DerivativesN-benzyl-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamideL-type Calcium Channels (Cav1.2)Inhibition of Calcium Currents[3]
Pyrrolidone DerivativesLevetiracetamSynaptic Vesicle Protein 2A (SV2A), High-Voltage-Activated Ca²⁺ Channels, K⁺ CurrentsModulation of neurotransmitter release, Reduction of Ca²⁺ currents, Modulation of K⁺ currents

Based on these findings, it is plausible that this compound may exhibit activity at voltage-gated sodium and calcium channels. Its pyrrolidinyl-acetamide structure also suggests a potential for modulating neurotransmitter release, a process intricately linked to ion channel function.

Proposed Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activity of its analogs.

G cluster_0 Potential Inhibition of Voltage-Gated Sodium Channels Na_Channel Voltage-Gated Sodium Channel Influx Na+ Influx Depolarization Membrane Depolarization Na_Channel->Depolarization Inhibits Compound This compound Compound->Na_Channel Binds to Site 2 Action_Potential Action Potential Propagation Depolarization->Action_Potential Reduces Neuronal_Excitability Decreased Neuronal Excitability Action_Potential->Neuronal_Excitability Leads to

Caption: Potential mechanism of action via inhibition of voltage-gated sodium channels.

G cluster_1 Potential Modulation of L-type Calcium Channels Ca_Channel L-type Calcium Channel (Ca~v~1.2) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Reduces Compound This compound Compound->Ca_Channel Binds and Inhibits Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Synaptic_Transmission Modulated Synaptic Transmission Neurotransmitter_Release->Synaptic_Transmission Affects

Caption: Postulated pathway for modulation of synaptic transmission via L-type calcium channels.

Detailed Experimental Protocols

To definitively characterize the interaction of this compound with ion channels, a multi-faceted approach employing electrophysiological and fluorescence-based assays is recommended.

Electrophysiology: Patch-Clamp Technique

This gold-standard technique allows for the direct measurement of ion flow through channels in live cells.

Objective: To determine the effect of this compound on the activity of specific ion channels (e.g., Nav1.x, Cav1.x).

Cell Lines: HEK293 or CHO cells stably expressing the ion channel of interest.

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a gentle enzyme-free dissociation solution and re-plate onto glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage steps to elicit ionic currents (e.g., for Na⁺ channels, step to various potentials between -80 mV and +60 mV).

  • Compound Application:

    • Establish a stable baseline recording of the ionic currents.

    • Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).

    • Record the changes in current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the compound.

    • Calculate the percentage of inhibition at each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

G cluster_workflow Patch-Clamp Experimental Workflow Start Cell Culture (HEK293/CHO with target channel) Prepare Prepare Recording Solutions (Internal & External) Start->Prepare Patch Achieve Whole-Cell Configuration Prepare->Patch Record_Baseline Record Baseline Ionic Currents Patch->Record_Baseline Apply_Compound Perfuse with This compound Record_Baseline->Apply_Compound Record_Effect Record Changes in Current Apply_Compound->Record_Effect Analyze Data Analysis (IC50 Determination) Record_Effect->Analyze End Conclusion Analyze->End

Caption: Workflow for investigating ion channel modulation using the patch-clamp technique.

Fluorescence-Based Assays: Voltage-Sensitive Probes

These assays are suitable for higher-throughput screening to identify and characterize state-dependent ion channel blockers.

Objective: To measure changes in membrane potential in a population of cells in response to this compound.

Assay Principle: This method utilizes Fluorescence Resonance Energy Transfer (FRET) between a membrane-bound coumarin-phospholipid (donor) and a mobile, negatively charged oxonol (acceptor). Depolarization of the cell membrane causes the oxonol to translocate, decreasing FRET efficiency.

Protocol:

  • Cell Plating: Plate cells expressing the target ion channel in a 96- or 384-well black-walled, clear-bottom microplate.

  • Dye Loading:

    • Prepare a loading buffer containing the FRET donor (e.g., CC2-DMPE) and acceptor (e.g., DiSBAC₂(3)).

    • Incubate the cells with the loading buffer for 30-60 minutes at room temperature.

  • Assay Procedure:

    • Place the microplate in a fluorescence plate reader equipped with dual-emission detection capabilities.

    • Measure the baseline fluorescence ratio (e.g., Emission at 460 nm / Emission at 570 nm when excited at 400 nm).

    • Add a stimulating agent (e.g., a high concentration of KCl to open potassium channels, or veratridine to open sodium channels) to induce a change in membrane potential.

    • Simultaneously with or immediately after stimulation, add this compound at various concentrations.

    • Monitor the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the FRET ratio in response to the stimulus in the presence and absence of the compound.

    • Determine the concentration-dependent effect of the compound on the change in membrane potential.

Conclusion and Future Directions

While direct evidence remains to be established, the structural characteristics of this compound, when compared with known neuromodulatory compounds, strongly suggest a potential for interaction with voltage-gated sodium and calcium channels. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically investigate these potential interactions. Future studies should focus on executing these patch-clamp and fluorescence-based assays to generate quantitative data on binding affinities and functional effects. Such data will be invaluable for understanding the pharmacological profile of this compound and for guiding its potential development as a therapeutic agent.

References

Preliminary Toxicity Assessment of 2-Phenyl-2-pyrrolidin-1-ylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity assessment of the novel compound, 2-Phenyl-2-pyrrolidin-1-ylacetamide. Due to the limited availability of specific toxicological data for this molecule, this document emphasizes established methodologies and predictive approaches based on its chemical structure and available data for analogous compounds. This guide outlines detailed experimental protocols for in vitro and in vivo assays to evaluate acute oral toxicity, dermal and ocular irritation, and cytotoxicity, adhering to internationally recognized guidelines. Furthermore, it explores potential mechanisms of toxicity and associated signaling pathways, offering a structured approach for researchers to generate a robust preliminary safety profile for this compound. All quantitative data from cited sources and hypothetical data for illustrative purposes are presented in structured tables. Diagrams for experimental workflows and potential signaling pathways are provided to enhance understanding.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, a thorough evaluation of its toxicological profile is paramount before further development. This guide serves as a core resource for conducting a preliminary toxicity assessment, focusing on the initial tiers of safety evaluation.

Compound Identification and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation of any toxicological assessment.

PropertyValueSource
IUPAC Name 2-phenyl-2-(pyrrolidin-1-yl)acetamidePubChem
CAS Number 31788-79-1PubChem
Molecular Formula C₁₂H₁₆N₂OPubChem
Molecular Weight 204.27 g/mol PubChem[1]
Predicted LogP 1.4PubChem[1]
Appearance White to off-white solid (predicted)Analogous Compounds[2]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in Chloroform and Dichloromethane (predicted)Analogous Compounds[2]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications as reported in the ECHA C&L Inventory.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation[1]

This classification indicates the primary toxicological endpoints that require experimental investigation.

Recommended Experimental Protocols for Preliminary Toxicity Assessment

The following sections detail the recommended experimental protocols to verify the GHS classifications and build a preliminary toxicity profile.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a crucial first step to assess the general toxicity of a compound at the cellular level and can help in dose selection for further studies.[3][4]

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT for skin, HCE-T for cornea, or a relevant cell line for the intended therapeutic target) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Cell Culture and Compound Exposure: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Acute Oral Toxicity Assessment

The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[5][6][7]

  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), as they are generally more sensitive.[5]

  • Housing and Acclimatization: House the animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before the study.[5]

  • Dose Administration: Administer this compound orally by gavage. The starting dose is selected from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information or in silico predictions.[7] A stepwise procedure is used, with 3 animals per step.[5]

  • Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.[8]

  • Endpoint: The outcome of each step determines the next step, i.e., whether to dose at a higher or lower level, or to stop the test. The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[5]

Dermal Irritation Assessment

An in vitro approach using a reconstructed human epidermis (RhE) model is the preferred method, following OECD Test Guideline 439.[9][10][11][12][13]

  • Tissue Model: Use commercially available reconstructed human epidermis models.

  • Test Substance Application: Apply a defined amount of this compound (as a solid or in a suitable solvent) topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes), followed by rinsing and a post-exposure incubation period (e.g., 42 hours).[13]

  • Viability Assessment: Determine the tissue viability using the MTT assay. A reduction in viability below 50% compared to the negative control indicates that the substance is an irritant.[10][11]

  • Controls: Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

Ocular Irritation Assessment

A weight-of-evidence approach is strongly recommended, starting with in vitro methods before considering any in vivo testing, as outlined in OECD Test Guideline 405.[14][15][16][17]

  • Tissue Source: Use corneas isolated from the eyes of freshly slaughtered cattle.

  • Test Substance Application: Apply this compound to the epithelial surface of the cornea.

  • Exposure: Expose the cornea to the test substance for a defined period.

  • Endpoint Measurement: Measure two endpoints:

    • Opacity: Quantify the amount of light transmission through the cornea using an opacitometer.

    • Permeability: Measure the passage of fluorescein dye through the cornea using a spectrophotometer.

  • Data Analysis: Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements to classify the irritancy potential.

This test should only be conducted if in vitro data is inconclusive and there is a regulatory requirement.

  • Animal Selection: Use healthy, young adult albino rabbits.[14][17]

  • Procedure: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of this compound into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[14][17]

  • Observation: Examine and score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.[16]

  • Classification: The classification of the substance is based on the severity and persistence of the ocular lesions.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic data for this compound is unavailable, the following pathways are relevant for investigation based on its chemical class and the nature of the observed toxicities.

Cytotoxicity Pathways

Toxic compounds can induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[18]

Cytotoxicity_Pathways cluster_stimulus Toxic Stimulus cluster_apoptosis Apoptosis cluster_necrosis Necrosis Compound Compound Caspase_Activation Caspase Activation Compound->Caspase_Activation Membrane_Damage Membrane Damage Compound->Membrane_Damage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation

Figure 1: General signaling pathways of cytotoxicity.

Potential Involvement of TRPA1 in Amide-Induced Cytotoxicity

A study on amide herbicides has suggested that their cytotoxicity may be mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[19] This is a plausible hypothesis for this compound due to the presence of the amide functional group.

TRPA1_Pathway Compound This compound TRPA1 TRPA1 Channel Activation Compound->TRPA1 Ca_Influx Intracellular Ca²⁺ Influx TRPA1->Ca_Influx Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Ca_Influx->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Figure 2: Hypothetical TRPA1-mediated cytotoxicity pathway.

Experimental Workflow

A structured workflow is essential for a systematic preliminary toxicity assessment.

Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro In Vitro Cytotoxicity Assays (MTT, LDH) Start->In_Vitro In_Vitro_Irritation In Vitro Irritation Assays (OECD 439 - Skin, OECD 437 - Eye) In_Vitro->In_Vitro_Irritation Acute_Oral Acute Oral Toxicity (OECD 423) In_Vitro_Irritation->Acute_Oral If warranted by in vitro results In_Vivo_Eye In Vivo Eye Irritation (OECD 405) - If required In_Vitro_Irritation->In_Vivo_Eye If in vitro eye test is inconclusive Data_Analysis Data Analysis and Hazard Classification In_Vitro_Irritation->Data_Analysis Acute_Oral->Data_Analysis In_Vivo_Eye->Data_Analysis End Preliminary Toxicity Profile Data_Analysis->End

Figure 3: Recommended experimental workflow for preliminary toxicity assessment.

Conclusion

This technical guide provides a roadmap for the preliminary toxicity assessment of this compound. By following the outlined experimental protocols based on OECD guidelines and investigating the proposed mechanisms of toxicity, researchers can generate a robust and reliable preliminary safety profile. The emphasis on a tiered approach, beginning with in vitro methodologies, aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The data generated will be crucial for making informed decisions regarding the future development of this compound.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel 2-Phenyl-2-pyrrolidin-1-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds with the potential to modulate biological pathways implicated in a range of diseases. Among these, the pyrrolidine moiety has emerged as a privileged structure in medicinal chemistry, owing to its presence in numerous natural products and FDA-approved drugs. This guide delves into the discovery and synthesis of a promising class of compounds: 2-Phenyl-2-pyrrolidin-1-ylacetamide derivatives. While direct literature on this specific parent scaffold is nascent, this document will focus on a closely related and well-documented series of N-aryl-pyrrolidine-2-carboxamides, which serve as a paradigm for the synthesis, biological evaluation, and structure-activity relationship (SAR) studies that are crucial for the development of this compound class.

The exploration of these derivatives has recently gained traction, particularly in the context of metabolic disorders. Specifically, a series of pyrrolidine derivatives have been designed and synthesized as potent inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism.[1][2] Inhibition of these enzymes presents a viable therapeutic strategy for the management of type-2 diabetes. This guide will provide a comprehensive overview of the synthetic methodologies, quantitative biological data, and the underlying mechanistic pathways, offering a foundational resource for researchers in the field.

Synthetic Pathway and Experimental Protocols

The synthesis of the target N-aryl-pyrrolidine-2-carboxamide derivatives is achieved through a systematic and efficient multi-step process. The general workflow involves the protection of the starting material, L-proline, followed by coupling with various substituted aromatic amines, and finally, a deprotection step to yield the final compounds.

synthetic_workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection L-proline L-proline N-Boc-proline N-Boc-proline L-proline->N-Boc-proline Boc-anhydride N-Boc-N'-aryl-pyrrolidine-2-carboxamides N-Boc-N'-aryl-pyrrolidine-2-carboxamides N-Boc-proline->N-Boc-N'-aryl-pyrrolidine-2-carboxamides Aromatic Amines N-aryl-pyrrolidine-2-carboxamides N-aryl-pyrrolidine-2-carboxamides N-Boc-N'-aryl-pyrrolidine-2-carboxamides->N-aryl-pyrrolidine-2-carboxamides Deprotection

General Synthetic Workflow for N-aryl-pyrrolidine-2-carboxamides.
Experimental Protocols

Step 1: Synthesis of (tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-proline) [1] To a solution of L-proline in a suitable solvent, Boc-anhydride is added. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified to yield N-Boc-proline.

Step 2: Synthesis of tert-butyl (S)-2-(arylcarbamoyl) pyrrolidine-1-carboxylate derivatives [1] N-Boc-proline is coupled with a variety of substituted aromatic amines. This amide bond formation is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford the desired N-Boc protected derivatives.

Step 3: Synthesis of N-phenylpyrrolidine-2-carboxamide derivatives [1] The Boc protecting group is removed from the tert-butyl (S)-2-(arylcarbamoyl) pyrrolidine-1-carboxylate derivatives. This is typically achieved by treating the protected compound with a strong acid, such as trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by TLC. After the deprotection is complete, the excess acid and solvent are removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the final N-aryl-pyrrolidine-2-carboxamide derivatives.

Biological Evaluation and Quantitative Data

The synthesized pyrrolidine derivatives were evaluated for their inhibitory activity against α-amylase and α-glucosidase.[1][2] The in vitro assays were conducted at various concentrations to determine the half-maximal inhibitory concentration (IC50) values. Metformin and acarbose were used as standard reference drugs for comparison.

CompoundSubstituent on Phenyl Ringα-Amylase IC50 (µg/mL)[1][2]α-Glucosidase IC50 (µg/mL)[2]
3a H36.32-
3f 4-F-27.51
3g 4-OCH326.2418.04
Acarbose -5.50-
Metformin -25.31-

Note: A lower IC50 value indicates a higher inhibitory activity. Data for all synthesized compounds in the series can be found in the source literature.

Mechanism of Action: Enzyme Inhibition

The therapeutic effect of these novel pyrrolidine derivatives in the context of type-2 diabetes stems from their ability to inhibit key digestive enzymes, α-amylase and α-glucosidase. By blocking the action of these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.

enzyme_inhibition cluster_pathway Carbohydrate Digestion Pathway cluster_inhibitor Inhibitory Action Complex_Carbohydrates Complex Carbohydrates (Starch, Glycogen) Disaccharides Disaccharides (Maltose, Sucrose) Complex_Carbohydrates->Disaccharides α-Amylase Monosaccharides Monosaccharides (Glucose) Disaccharides->Monosaccharides α-Glucosidase Bloodstream Glucose Absorption into Bloodstream Monosaccharides->Bloodstream Inhibitor Pyrrolidine Derivative Inhibitor->Complex_Carbohydrates Inhibits α-Amylase Inhibitor->Disaccharides Inhibits α-Glucosidase

Mechanism of Action: Inhibition of Carbohydrate Digestion Enzymes.

Structure-Activity Relationship (SAR) Insights

The quantitative data reveals important structure-activity relationships among the synthesized derivatives. For instance, the nature and position of the substituent on the N-aryl ring significantly influence the inhibitory potency. The 4-methoxy analogue (3g) demonstrated noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively.[2] Compound 3a, the unsubstituted phenyl derivative, showed significant activity against α-amylase (IC50 = 36.32 µg/mL), while the 4-fluoro substituted compound 3f was a potent inhibitor of α-glucosidase (IC50 = 27.51 µg/mL).[2] These findings suggest that electron-donating and moderately electron-withdrawing groups at the para-position of the phenyl ring can enhance the inhibitory activity. Further molecular docking studies in the source literature corroborate these experimental findings, showing favorable binding interactions of the most potent derivatives with the active sites of the target enzymes.[2]

Conclusion

The exploration of this compound derivatives and their analogues represents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust framework for the generation of diverse compound libraries. The biological evaluation of an exemplary series of N-aryl-pyrrolidine-2-carboxamides has demonstrated their potential as inhibitors of key enzymes in carbohydrate metabolism, highlighting their relevance for the treatment of type-2 diabetes. The preliminary SAR data offers valuable insights for the rational design of more potent and selective inhibitors. Further investigation into this chemical scaffold is warranted to fully elucidate its therapeutic potential across various disease areas. This technical guide serves as a foundational resource to catalyze further research and development in this exciting field.

References

The Pharmacology of 2-Phenyl-2-pyrrolidin-1-ylacetamide (Phenylpiracetam): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-2-pyrrolidin-1-ylacetamide, more commonly known as Phenylpiracetam or Fonturacetam, is a synthetic nootropic and psychostimulant compound.[1][2] Developed in Russia, it is a phenyl derivative of the original nootropic, piracetam, and is reported to be 20 to 60 times more potent.[2] This technical guide provides a comprehensive overview of the current understanding of Phenylpiracetam's pharmacology, including its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Phenylpiracetam was developed in 1983 by the Russian Academy of Sciences with the aim of enhancing the physical and cognitive capabilities of astronauts in space.[3][4] It is prescribed in Russia and some Eastern European countries for various conditions, including cerebrovascular deficiency, depression, apathy, and memory decline.[1][3] The addition of a phenyl group to the piracetam structure increases its ability to cross the blood-brain barrier, contributing to its enhanced potency.[5] This document synthesizes the available scientific literature to present a detailed pharmacological profile of Phenylpiracetam.

Pharmacodynamics: Mechanism of Action

The mechanism of action of Phenylpiracetam is multifaceted, involving modulation of several neurotransmitter systems and receptor types.[5][6][7] Unlike many other stimulants, its effects are not primarily mediated by the classical monoamine transporters. The (R)-enantiomer is considered the more active form.[1]

Dopaminergic System Modulation

A key discovery in understanding Phenylpiracetam's effects is the finding that the (R)-enantiomer acts as a selective atypical dopamine reuptake inhibitor (DRI).[1] This action increases the extracellular concentration of dopamine, a neurotransmitter crucial for motivation, mood, and cognitive function.[5] It is also suggested that Phenylpiracetam can increase the density of dopamine receptors in the brain.[2][5]

Cholinergic System Interaction

Phenylpiracetam has been shown to interact with nicotinic acetylcholine receptors (nAChRs).[1] Specifically, it binds to α4β2 nAChRs in the mouse brain cortex.[1] Additionally, some studies suggest it increases the density of acetylcholine (ACh) receptors, which are vital for learning and memory.[2][5]

Glutamatergic and GABAergic Modulation

Like other racetams, Phenylpiracetam is described as a potentiator of AMPA receptors, which are involved in synaptic plasticity.[1][7] It is also believed to increase the density of NMDA receptors, another critical component of learning and memory formation.[2][5][7] Furthermore, some reports indicate that Phenylpiracetam can increase the density of GABA receptors, which may contribute to its anxiolytic effects.[2][6]

Other Neurochemical Effects

Animal studies have indicated that Phenylpiracetam can increase the levels of norepinephrine and serotonin in the brain.[3][4] It has also been shown to increase regional blood flow in ischemic areas of the brain and enhance glucose utilization, suggesting a positive effect on brain metabolism.[3][4]

Quantitative Pharmacological Data

Quantitative data on the pharmacological activity of Phenylpiracetam is limited in the publicly available literature. The following table summarizes the available in-vitro data.

TargetActionValueSpeciesReference
α4β2 Nicotinic Acetylcholine ReceptorsBinding Affinity (IC50)5.86 μMMouse (brain cortex)[1]
Dopamine Transporter (DAT)Reuptake InhibitionSelective for (R)-enantiomer-[1]
Norepinephrine Transporter (NET)Reuptake Inhibition11-fold lower affinity than for DAT for (R)-enantiomer-[1]

Pharmacokinetics

Detailed pharmacokinetic data for Phenylpiracetam in humans remains largely unpublished.[1][3][8] However, some key parameters have been reported and are summarized in the table below.

ParameterValueSpeciesNotesReference
Bioavailability ~100% (oral)Human-[1][4]
Time to Maximum Concentration (Tmax) < 1 hourHuman-[1][3][4]
Elimination Half-life (t1/2) 3-5 hoursHuman-[1][3][4]
Metabolism Not metabolizedHumanExcreted unchanged[1][3][4]
Excretion ~40% in urine, ~60% in bile and sweatHuman-[1][3]
Elimination Half-life (t1/2) 2.5-3 hoursRodent-[1][3]

Experimental Methodologies

Detailed experimental protocols for the cited studies are not publicly available. However, based on the nature of the findings, the following general methodologies were likely employed.

Receptor Binding Assays

To determine the binding affinity of Phenylpiracetam to various receptors, competitive radioligand binding assays were likely performed. This methodology involves incubating a preparation of brain tissue (e.g., cortical membranes) containing the target receptor with a radiolabeled ligand that is known to bind to the receptor. The ability of increasing concentrations of Phenylpiracetam to displace the radioligand is then measured, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Neurotransmitter Reuptake Assays

The dopamine and norepinephrine reuptake inhibition properties of Phenylpiracetam were likely assessed using in-vitro assays with synaptosomes. Synaptosomes are isolated nerve terminals that can be used to study the function of neurotransmitter transporters. These assays typically involve incubating synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) and measuring its uptake in the presence and absence of Phenylpiracetam.

In-Vivo Microdialysis

To measure changes in extracellular neurotransmitter levels in the brain, in-vivo microdialysis is a commonly used technique. This involves implanting a small probe into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and the dialysate is collected and analyzed (e.g., by HPLC) to determine the concentrations of neurotransmitters and their metabolites.

Signaling Pathways and Workflows

The following diagrams illustrate the key pharmacological actions and a generalized experimental workflow for investigating Phenylpiracetam.

G cluster_0 Phenylpiracetam's Primary Mechanisms of Action cluster_1 Dopaminergic System cluster_2 Cholinergic System cluster_3 Glutamatergic & GABAergic Systems Phenylpiracetam Phenylpiracetam (this compound) DAT Dopamine Transporter (DAT) Phenylpiracetam->DAT Inhibits (R-enantiomer) Dopamine_Receptors ↑ Dopamine Receptor Density Phenylpiracetam->Dopamine_Receptors nAChR α4β2 Nicotinic Acetylcholine Receptors (nAChRs) Phenylpiracetam->nAChR Binds to ACh_Receptors ↑ Acetylcholine Receptor Density Phenylpiracetam->ACh_Receptors AMPA_R AMPA Receptors Phenylpiracetam->AMPA_R Potentiates NMDA_R ↑ NMDA Receptor Density Phenylpiracetam->NMDA_R GABA_R ↑ GABA Receptor Density Phenylpiracetam->GABA_R Dopamine ↑ Extracellular Dopamine DAT->Dopamine

Caption: Key molecular targets and effects of Phenylpiracetam in the central nervous system.

G cluster_0 In-Vitro Analysis cluster_1 In-Vivo Analysis cluster_2 Pharmacokinetic Studies receptor_binding Receptor Binding Assays (e.g., Radioligand displacement) data_analysis Data Analysis & Interpretation receptor_binding->data_analysis Determine Ki, IC50 reuptake_assays Neurotransmitter Reuptake Assays (e.g., Synaptosome preparations) reuptake_assays->data_analysis Determine IC50 animal_models Animal Models of Cognition & Behavior (e.g., Mazes, Forced swim test) animal_models->data_analysis Assess behavioral changes microdialysis In-Vivo Microdialysis (Measurement of extracellular neurotransmitters) microdialysis->data_analysis Quantify neurotransmitter levels pk_animal Pharmacokinetic Profiling in Animals (Blood/tissue sampling post-administration) pk_human Human Pharmacokinetic Studies (Limited data available) pk_animal->pk_human pk_animal->data_analysis Calculate T1/2, Cmax, etc. compound Phenylpiracetam compound->receptor_binding compound->reuptake_assays compound->animal_models compound->microdialysis compound->pk_animal

References

2-Phenyl-2-pyrrolidin-1-ylacetamide (Phenylpiracetam): A Technical Guide on its Role in CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-2-pyrrolidin-1-ylacetamide, more commonly known as Phenylpiracetam or Fonturacetam, is a phenylated analog of the nootropic drug piracetam. Developed in Russia in 1983, it exhibits a unique pharmacological profile, acting as a central nervous system (CNS) stimulant with nootropic, neuroprotective, and anticonvulsant properties.[1] Its clinical applications in Russia and Eastern European countries include the treatment of cerebrovascular deficiency, post-traumatic brain injury, epilepsy, and various cognitive deficits.[1][2] This technical guide provides an in-depth review of the chemistry, pharmacology, mechanism of action, and relevant experimental data of Phenylpiracetam, with a focus on its therapeutic potential in CNS disorders.

Chemical and Physical Properties

Phenylpiracetam is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. The addition of a phenyl group to the piracetam backbone significantly increases its potency and ability to cross the blood-brain barrier.[3]

PropertyValueSource
IUPAC Name (R,S)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide[1]
Synonyms Phenylpiracetam, Fonturacetam, Carphedon, Phenotropil[1]
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.256 g/mol [4]
CAS Number 77472-70-9[1]

Pharmacology and Mechanism of Action

The primary mechanism of action of Phenylpiracetam is multifaceted, with the (R)-enantiomer being significantly more active.[1] The core activities include modulation of dopaminergic and cholinergic systems, and regulation of receptor density.

Dopaminergic System Modulation

The most significant action of the more potent (R)-enantiomer is as a selective, atypical dopamine reuptake inhibitor (DRI).[1][4] By blocking the dopamine transporter (DAT), (R)-phenylpiracetam increases the concentration of dopamine in the synaptic cleft, leading to its stimulant and pro-motivational effects.[4][5] It also acts as a norepinephrine reuptake inhibitor (NDRI), though with much lower affinity for the norepinephrine transporter (NET) compared to DAT.[1] In contrast, the (S)-enantiomer is selective for DAT without significant NET activity and does not produce stimulant effects on locomotor activity.[1]

Cholinergic System Modulation

Phenylpiracetam binds to nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which are implicated in cognitive processes like learning and memory.[1] Studies in rats have shown that Phenylpiracetam administration increases the number of both nACh and NMDA receptors in the brain.[6]

Receptor Density Regulation

Unlike typical DRIs which can cause receptor downregulation, Phenylpiracetam has been shown to increase the density of dopamine D2 and D3 receptors.[7] It is also reported to increase the density of NMDA, and GABA receptors.[5] This upregulation may contribute to its sustained cognitive-enhancing effects and neuroprotective properties.

The proposed mechanism of action for (R)-Phenylpiracetam is visualized in the signaling pathway diagram below.

Caption: Proposed Mechanism of Action of (R)-Phenylpiracetam.

Quantitative Pharmacological Data

While comprehensive human pharmacokinetic data remains largely unpublished, some key parameters have been established through preclinical studies and product information.[1][6]

Table 1: Pharmacodynamic Parameters
ParameterEnantiomerTargetValueSpecies/AssaySource
IC₅₀ (R)-PhenylpiracetamDopamine Transporter (DAT)14.5 µMFunctional Assay (CHO-K1 cells)[4]
IC₅₀ (R)-PhenylpiracetamNorepinephrine Transporter (NET)182 µMFunctional Assay (CHO-K1 cells)[4]
Kᵢ (R)-PhenylpiracetamDopamine Transporter (DAT)4.82 µMRadioligand Binding ([¹²⁵I] RTI-55)[4]
IC₅₀ Racemic Phenylpiracetamα4β2 nAChR5.86 µMMouse Brain Cortex[1]
Table 2: Pharmacokinetic Parameters
ParameterValueSpeciesSource
Bioavailability ~100% (Oral)Human[1][8]
Time to Cₘₐₓ < 1 hourHuman[8]
Elimination Half-life (t₁/₂) 3 - 5 hoursHuman[1][8]
Metabolism Not metabolized, excreted unchangedHuman[1][8]
Excretion ~40% Urine, ~60% Bile and SweatHuman[1][6]

Role in CNS Disorders

Phenylpiracetam is prescribed in Russia for a range of CNS conditions, leveraging its neuroprotective, stimulant, and cognitive-enhancing effects.[1]

  • Cerebrovascular Insufficiency & Stroke: By improving cerebral blood flow and glucose metabolism in ischemic brain regions, it aids in recovery from stroke and other cerebrovascular events.[3][8]

  • Traumatic Brain Injury (TBI) & Encephalopathy: Clinical studies suggest it can improve outcomes after TBI and in various encephalopathic conditions.[1]

  • Cognitive Deficits & Asthenia: It is used to treat memory decline, attention deficits, depression, and apathy.[1]

  • Epilepsy: Phenylpiracetam has demonstrated anticonvulsant properties and is used as an add-on therapy, mitigating the number and frequency of seizures.[1][6]

  • Parkinson's Disease: The (R)-enantiomer was under development for treating fatigue associated with Parkinson's disease, owing to its pro-motivational effects.[4]

Experimental Protocols

Detailed, proprietary experimental protocols are not publicly available. The following sections describe the general methodologies for the synthesis and key pharmacological evaluation of Phenylpiracetam based on patent literature and standard laboratory techniques.

Chemical Synthesis Workflow

A common synthesis route for racemic Phenylpiracetam starts from cinnamic acid alkyl ester and proceeds through several key steps.

Synthesis CinnamicEster Cinnamic Acid Alkyl Ester step1 Step 1: Michael Addition CinnamicEster->step1 Nitromethane Nitromethane Nitromethane->step1 NitroPhenylbutyricEster 4-Nitro-3-phenylbutyric Acid Alkyl Ester step2 Step 2: Reduction & Cyclization NitroPhenylbutyricEster->step2 Reducing Agent Phenylpyrrolidone 4-Phenyl-2-pyrrolidone step3 Step 3: Alkylation Phenylpyrrolidone->step3 Haloacetate Haloacetic Acid Alkyl Ester Haloacetate->step3 PyrrolidoneAcetate 4-Phenyl-2-pyrrolidone-1-acetic Acid Alkyl Ester step4 Step 4: Amidation PyrrolidoneAcetate->step4 Ammonia Ammonia Ammonia->step4 Phenylpiracetam Phenylpiracetam (Racemic) step1->NitroPhenylbutyricEster Base step2->Phenylpyrrolidone step3->PyrrolidoneAcetate Base step4->Phenylpiracetam

Caption: Representative Synthesis Workflow for Phenylpiracetam.

Methodology Summary:

  • Michael Addition: Cinnamic acid alkyl ester reacts with nitromethane in the presence of a base to form 4-nitro-3-phenylbutyric acid alkyl ester.[8][9]

  • Reduction and Cyclization: The nitro group of the intermediate is reduced (e.g., using a chemical reducing agent or catalytic hydrogenation), leading to a spontaneous intramolecular cyclization to yield 4-phenyl-2-pyrrolidone.[8][9]

  • Alkylation: 4-phenyl-2-pyrrolidone is alkylated with a haloacetic acid alkyl ester (e.g., methyl chloroacetate) in the presence of a base (e.g., potassium tert-butoxide) to form 4-phenyl-2-pyrrolidone-1-acetic acid alkyl ester.[8][10]

  • Amidation: The final step involves the reaction of the ester with ammonia to yield the final product, this compound (Phenylpiracetam).[8][10]

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cultured cells expressing the target receptor in a cold buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in an assay buffer.[11]

  • Assay Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [¹²⁵I] RTI-55 for DAT) and varying concentrations of the unlabeled test compound (Phenylpiracetam).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (concentration of drug that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]

In Vivo Microdialysis (General Protocol)

This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum to measure dopamine).[2][12]

  • Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Small molecules, including neurotransmitters from the extracellular space, diffuse across the semi-permeable membrane of the probe and into the aCSF. Collect the resulting dialysate at regular intervals.[2]

  • Analysis: Analyze the concentration of the neurotransmitter (e.g., dopamine) in the dialysate samples using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12]

  • Drug Administration: Administer Phenylpiracetam (e.g., via intraperitoneal injection) and continue collecting dialysate to measure the change in neurotransmitter levels from baseline.

Conclusion

This compound (Phenylpiracetam) is a potent nootropic and CNS stimulant with a complex mechanism of action centered on the modulation of dopaminergic and cholinergic systems. Its (R)-enantiomer's activity as a dopamine reuptake inhibitor is a key driver of its stimulant effects. The compound's demonstrated efficacy in treating a variety of CNS disorders, including cognitive decline, stroke, and epilepsy, underscores its therapeutic potential. However, a lack of comprehensive, publicly available clinical trial data and detailed human pharmacokinetic studies in Western literature highlights the need for further rigorous investigation to fully elucidate its clinical utility and safety profile for broader applications in neurology and psychiatry.

References

An In-depth Technical Guide on the Initial Characterization of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Phenyl-2-pyrrolidin-1-ylacetamide" is a novel chemical entity with limited publicly available data. This guide provides a comprehensive framework for its initial characterization based on its chemical structure and data from structurally related compounds. The experimental protocols and potential biological activities described herein are proposed based on established methodologies for novel drug discovery and should be considered predictive.

Introduction

This compound is a small molecule belonging to the class of α-substituted acetamides. Its structure features a central acetamide core with a phenyl group and a pyrrolidine ring attached to the α-carbon. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Phenylacetamide derivatives have also been explored for a range of therapeutic applications, including as potential anticancer and anticonvulsant agents.[1][2]

This document outlines a systematic approach to the initial chemical and biological characterization of this compound, providing a foundational dataset for further drug development efforts.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and initial assessment of its drug-like characteristics.

PropertyValue
IUPAC Name 2-phenyl-2-(pyrrolidin-1-yl)acetamide
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Number 31788-79-1
Canonical SMILES C1CCN(C1)C(C2=CC=CC=C2)C(=O)N
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 46.2 Ų
XLogP3-AA 1.4

Data sourced from PubChem CID 99006.

Synthesis and Characterization

Proposed Synthesis

A plausible synthetic route for this compound involves a multi-step process starting from phenylacetic acid. A generalized approach, adapted from methodologies for similar α-amino amides, is presented below.[3][4]

Step 1: α-Bromination of Phenylacetic Acid Derivative Phenylacetyl chloride is subjected to α-bromination using a suitable brominating agent (e.g., N-Bromosuccinimide) to yield 2-bromo-2-phenylacetyl chloride.

Step 2: Amination with Pyrrolidine The resulting α-bromo intermediate is then reacted with pyrrolidine. The nucleophilic substitution of the bromine atom by the secondary amine of pyrrolidine yields 2-phenyl-2-(pyrrolidin-1-yl)acetyl chloride.

Step 3: Amidation Finally, the acid chloride is converted to the primary amide by reaction with ammonia or a protected form of ammonia, followed by deprotection, to afford the target compound, this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, N-H stretches).

Experimental Protocols for Biological Characterization

The following protocols outline a standard workflow for the initial biological screening of a novel compound with potential central nervous system (CNS) activity.

In Vitro Assays

A Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a high-throughput, non-cell-based method to predict passive diffusion across the BBB.[5]

  • Objective: To predict the passive permeability of this compound across the BBB.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution and added to the donor wells.

    • The acceptor wells are filled with a fresh buffer solution.

    • The plate is incubated to allow for the diffusion of the compound from the donor to the acceptor compartment.

    • The concentration of the compound in both compartments is determined using LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Objective: To determine the cytotoxic potential of the compound on a relevant cell line (e.g., human neuroblastoma SH-SY5Y).

  • Methodology:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

In Vivo Assays

The following in vivo models are standard for the initial screening of compounds with potential anticonvulsant activity.[6][7][8][9]

  • Objective: To evaluate the efficacy of the compound against generalized tonic-clonic seizures.

  • Animal Model: Swiss albino mice.

  • Methodology:

    • Animals are divided into control and test groups.

    • The test compound is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

    • After a predetermined time (e.g., 30-60 minutes), a maximal electrical stimulus is delivered via corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED50) is calculated.

  • Objective: To assess the compound's effectiveness against myoclonic and absence seizures.

  • Animal Model: Swiss albino mice.

  • Methodology:

    • Animals are grouped and administered the test compound or vehicle as in the MES test.

    • After the absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

    • The animals are observed for the onset and duration of clonic convulsions.

    • Protection is defined as the absence of clonic spasms for a specified period. The ED50 is determined.

  • Objective: To evaluate for potential motor impairment and neurotoxic effects.

  • Animal Model: Swiss albino mice.

  • Methodology:

    • Mice are trained to remain on a rotating rod.

    • On the test day, the compound or vehicle is administered.

    • At various time points post-administration, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

    • A significant decrease in performance compared to the control group indicates potential neurotoxicity. The median toxic dose (TD50) can be calculated.

Data Presentation

Table 1: Predicted and Physicochemical Properties
ParameterValueSource
Molecular FormulaC₁₂H₁₆N₂OPubChem
Molecular Weight204.27 g/mol PubChem
XLogP3-AA1.4PubChem
Topological Polar Surface Area46.2 ŲPubChem
Predicted BBB Permeability (Pe)To be determinedExperimental
IC50 (SH-SY5Y cells)To be determinedExperimental
Table 2: In Vivo Screening Data (Hypothetical Results)
AssayEndpointED50 / TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
MESTonic Hindlimb ExtensionTo be determinedTo be determined
PTZClonic ConvulsionsTo be determinedTo be determined
RotarodMotor ImpairmentTo be determinedN/A

Visualizations

NCE_Characterization_Workflow cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity bbb BBB Permeability (PAMPA) purity->bbb cytotoxicity Cytotoxicity (MTT Assay) bbb->cytotoxicity receptor Receptor Binding (Optional) cytotoxicity->receptor mes MES Seizure Model receptor->mes ptz PTZ Seizure Model mes->ptz neurotox Neurotoxicity (Rotarod) ptz->neurotox go_nogo Go/No-Go Decision neurotox->go_nogo Hypothetical_Signaling_Pathway cluster_mapk MAPK Signaling Cascade compound This compound receptor Hypothetical GPCR/Ion Channel compound->receptor second_messenger Second Messenger Cascade (e.g., cAMP, Ca2+) receptor->second_messenger raf RAF second_messenger->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., CREB) erk->transcription_factor cellular_response Cellular Response (e.g., Neuronal Excitability Modulation) transcription_factor->cellular_response

References

Methodological & Application

Synthesis Protocol for 2-Phenyl-2-pyrrolidin-1-ylacetamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed synthesis protocol for 2-Phenyl-2-pyrrolidin-1-ylacetamide, a compound of interest in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the radical bromination of 2-phenylacetic acid to yield 2-bromo-2-phenylacetic acid. This intermediate is subsequently converted to 2-bromo-2-phenylacetamide, which then undergoes a nucleophilic substitution reaction with pyrrolidine to afford the final product. This protocol provides detailed methodologies for each key experimental stage, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are scaffolds of interest in the development of novel therapeutic agents. The synthesis of such compounds requires a robust and reproducible protocol. This application note outlines a reliable three-step synthetic route, providing researchers with the necessary details to replicate this process in a laboratory setting.

Synthesis Overview

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Synthesis of 2-Bromo-2-phenylacetic acid via radical bromination of 2-phenylacetic acid.

  • Step 2: Synthesis of 2-Bromo-2-phenylacetamide through the amidation of 2-bromo-2-phenylacetic acid.

  • Step 3: Synthesis of this compound by nucleophilic substitution of 2-bromo-2-phenylacetamide with pyrrolidine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-2-phenylacetic acid

This procedure is adapted from a general method for the synthesis of α-bromophenylacetic acid[1].

Materials:

  • 2-Phenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Hexane

  • Silica gel for column chromatography

  • Eluent: n-hexane/diethyl ether (2:1, v/v)

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glassware for filtration and column chromatography

Procedure:

  • To a dry two-necked flask fitted with a reflux condenser, add 2-phenylacetic acid (e.g., 2.7 mmol, 376 mg), N-bromosuccinimide (e.g., 3.05 mmol, 540 mg), and carbon tetrachloride (5.5 mL).

  • With stirring, add azobisisobutyronitrile (e.g., 0.14 mmol, 23 mg).

  • Heat the reaction mixture to reflux (approximately 77°C) with continuous stirring for 2 hours.

  • Monitor the reaction progress by 1H NMR until the 2-phenylacetic acid is completely consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with hexane (10.0 mL) and filter to remove succinimide.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a 2:1 mixture of n-hexane and diethyl ether as the eluent to obtain 2-bromo-2-phenylacetic acid as a white solid.

Step 2: Synthesis of 2-Bromo-2-phenylacetamide

This protocol is based on the general conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate.

Materials:

  • 2-Bromo-2-phenylacetic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Concentrated aqueous ammonia (NH4OH)

  • Ice

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromo-2-phenylacetic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) (approximately 1.2 equivalents) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

  • Dissolve the crude 2-bromo-2-phenylacetyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold ammonia solution with vigorous stirring.

  • Continue stirring for 30 minutes.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-phenylacetamide.

  • The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound

This procedure is based on the N-alkylation of amines with α-haloacetamides[2].

Materials:

  • 2-Bromo-2-phenylacetamide

  • Pyrrolidine

  • Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable solvent

  • Water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2-bromo-2-phenylacetamide (1 equivalent) in DCM in a round-bottom flask.

  • Add potassium carbonate (approximately 2-3 equivalents).

  • Add pyrrolidine (approximately 1.2-1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is expected to be complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

StepReactantsKey Reagents/CatalystsSolvent(s)TemperatureTypical YieldPurity
12-Phenylacetic acidNBS, AIBNCarbon tetrachlorideReflux (77°C)~95%[1]>95%
22-Bromo-2-phenylacetic acidSOCl2 or (COCl)2, NH3Dichloromethane0°C to RTHigh>90%
32-Bromo-2-phenylacetamide, PyrrolidineK2CO3 or Et3NDichloromethaneRoom Temp.Moderate-High>95%

Note: Yields for steps 2 and 3 are estimated based on analogous reactions and may vary.

Visualization of Synthesis Workflow

Synthesis_Workflow reactant1 2-Phenylacetic Acid intermediate1 2-Bromo-2-phenylacetic Acid reactant1->intermediate1 NBS, AIBN CCl4, Reflux intermediate2 2-Bromo-2-phenylacetamide intermediate1->intermediate2 1. SOCl2 2. NH4OH product This compound intermediate2->product Pyrrolidine, K2CO3 DCM, RT

Caption: Synthetic pathway for this compound.

Signaling Pathway Diagram

Logical_Relationship start Starting Material: 2-Phenylacetic Acid step1 Step 1: α-Bromination start->step1 intermediate1 Intermediate 1: 2-Bromo-2-phenylacetic Acid step1->intermediate1 step2 Step 2: Amidation intermediate1->step2 intermediate2 Intermediate 2: 2-Bromo-2-phenylacetamide step2->intermediate2 step3 Step 3: Nucleophilic Substitution intermediate2->step3 final_product Final Product: This compound step3->final_product

Caption: Logical flow of the three-step synthesis protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step process is based on established chemical transformations and provides a clear pathway for obtaining the target compound. The provided data and visualizations are intended to facilitate the successful implementation of this protocol in a research setting. Researchers should always adhere to standard laboratory safety practices when carrying out these procedures.

References

Application Notes and Protocols for In Vivo Evaluation of Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The protocols and data presented are drawn from preclinical studies on related molecules with demonstrated anticonvulsant, nootropic, and other central nervous system (CNS) activities. This information can guide the selection of appropriate animal models, experimental designs, and outcome measures for the in vivo characterization of "2-Phenyl-2-pyrrolidin-1-ylacetamide".

Potential Therapeutic Areas and Relevant In Vivo Models

Based on the pharmacological profiles of structurally related compounds, "this compound" may possess therapeutic potential in several areas, including but not limited to epilepsy and cognitive disorders. The following in vivo models are commonly employed to assess these activities.

Anticonvulsant Activity

Several analogs of "this compound" have been evaluated for their efficacy in animal models of epilepsy.[1] These models are crucial for identifying compounds that can prevent seizure spread or raise the seizure threshold.

Key In Vivo Models for Anticonvulsant Screening:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures. It is considered a model of generalized tonic-clonic seizures.[1]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model identifies agents that can raise the seizure threshold and is considered a model for generalized absence seizures.[1]

  • 6-Hz Psychomotor Seizure Model: This model is used to evaluate drugs effective against therapy-resistant partial seizures.[1]

Cognitive Enhancement (Nootropic Activity)

Structurally related compounds have been investigated for their potential to enhance cognitive function.[2] In vivo models for assessing nootropic effects typically evaluate learning and memory.

Key In Vivo Models for Cognitive Assessment:

  • Passive Avoidance (PA) Test: This fear-motivated test is used to assess learning and memory in small rodents.

  • Y-Maze Test: This spontaneous alternation task is used to evaluate short-term spatial memory.

Quantitative Data from In Vivo Studies of Related Compounds

The following tables summarize quantitative data from in vivo studies on compounds structurally related to "this compound". This data can be used for comparative purposes and to guide dose selection in future studies.

Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in Mice [1]

CompoundMES Test (ED₅₀ mg/kg)scPTZ Test (ED₅₀ mg/kg)6-Hz Test (ED₅₀ mg/kg)Neurological Toxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)
Derivative 20 >100>30078.2>300>3.8
Derivative 13 >100>300>100>300-
Derivative 25 >100>300>100>300-

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose

Table 2: Effects of a Sigma-1 Receptor Positive Allosteric Modulator on Cognition in Mice [2]

Treatment GroupPassive Avoidance Latency (s)Y-Maze Spontaneous Alternation (%)
Vehicle 120 ± 2560 ± 5
E1R (1 mg/kg) 250 ± 3075 ± 6
Scopolamine (1 mg/kg) 50 ± 15 45 ± 7
E1R + Scopolamine 200 ± 28#70 ± 5#

*Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle; *p < 0.05 vs. Vehicle; #p < 0.05 vs. Scopolamine.

Experimental Protocols

The following are detailed protocols for the key in vivo experiments mentioned above. These protocols are based on methodologies described for structurally related compounds.

Protocol 1: Maximal Electroshock (MES) Test for Anticonvulsant Activity

Objective: To assess the ability of a test compound to prevent seizure spread.

Animals: Male albino mice (e.g., CD-1), 18-25 g.

Materials:

  • Test compound ("this compound")

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally or orally).

  • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • The absence of the tonic hind limb extension is considered the endpoint, indicating protection.

  • Calculate the ED₅₀ value, which is the dose that protects 50% of the animals from the seizure.

Protocol 2: 6-Hz Psychomotor Seizure Model

Objective: To evaluate the efficacy of a test compound against therapy-resistant partial seizures.

Animals: Male albino mice, 20-30 g.

Materials:

  • Test compound

  • Vehicle

  • Corneal electrodes

  • Constant-current stimulator

Procedure:

  • Administer the test compound or vehicle to groups of mice.

  • At the time of predicted peak effect, deliver a 6 Hz electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) for 3 seconds through corneal electrodes.

  • Observe the mice for the presence or absence of seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub's tail.

  • Protection is defined as the absence of this seizure behavior.

  • Determine the ED₅₀ at different current intensities.

Protocol 3: Passive Avoidance Test for Learning and Memory

Objective: To assess the effect of a test compound on long-term memory.

Animals: Male mice (e.g., C57BL/6), 25-30 g.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with a grid floor in the dark chamber for delivering a mild foot shock).

  • Test compound

  • Vehicle

Procedure: Training Session (Day 1):

  • Administer the test compound or vehicle to the mice.

  • After a set period (e.g., 30 minutes), place the mouse in the light compartment.

  • When the mouse enters the dark compartment, a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • The latency to enter the dark compartment is recorded.

Testing Session (Day 2, typically 24 hours later):

  • Place the mouse back into the light compartment.

  • Record the latency to enter the dark compartment (step-through latency). No foot shock is delivered during this session.

  • A longer step-through latency is indicative of better memory retention of the aversive experience.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway for compounds related to "this compound".

experimental_workflow_anticonvulsant cluster_mes Maximal Electroshock (MES) Test cluster_6hz 6-Hz Seizure Model mes_admin Compound Administration mes_stim Corneal Electrical Stimulus mes_admin->mes_stim mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs hz_admin Compound Administration hz_stim 6 Hz Electrical Stimulus hz_admin->hz_stim hz_obs Observe for Psychomotor Seizure hz_stim->hz_obs

Caption: Workflow for in vivo anticonvulsant screening models.

experimental_workflow_cognition cluster_training Training Day cluster_testing Testing Day (24h later) start Passive Avoidance Test train_admin Compound Administration start->train_admin train_place Place Mouse in Light Compartment train_admin->train_place train_entry Mouse Enters Dark Compartment train_place->train_entry train_shock Deliver Foot Shock train_entry->train_shock test_place Place Mouse in Light Compartment train_shock->test_place 24 hours test_measure Measure Latency to Enter Dark Compartment test_place->test_measure

Caption: Workflow for the Passive Avoidance test.

signaling_pathway cluster_sigma1 Sigma-1 Receptor Modulation compound Phenylacetamide Derivative sigma1 Sigma-1 Receptor compound->sigma1 Positive Allosteric Modulator ip3r IP3 Receptor sigma1->ip3r Stabilization ca_release Ca2+ Release from ER ip3r->ca_release Modulation of neuroprotection Neuroprotection & Cognitive Enhancement ca_release->neuroprotection

Caption: Potential Sigma-1 receptor signaling pathway.

Conclusion

While direct in vivo experimental data for "this compound" is currently lacking, the information provided on structurally related compounds offers a solid foundation for initiating its pharmacological evaluation. The detailed protocols for assessing anticonvulsant and nootropic activities, along with comparative data and workflow visualizations, are intended to guide researchers in the design of robust in vivo studies. Further investigation is warranted to elucidate the specific in vivo profile and potential therapeutic applications of "this compound".

References

Application Notes and Protocols for In Vitro Assay Development of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-pyrrolidin-1-ylacetamide is a chemical entity with structural similarities to the nootropic compound phenylpiracetam.[1][2] Nootropics, often referred to as "smart drugs," are a class of substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. Phenylpiracetam has been reported to exhibit a range of pharmacological effects, including neuroprotective, anticonvulsant, and anxiolytic properties.[3] Its mechanisms of action are thought to involve modulation of dopamine and norepinephrine transporters, as well as nicotinic acetylcholine and AMPA receptors.[3]

Given the structural analogy, it is hypothesized that this compound may possess similar nootropic and neuroprotective activities. These application notes provide a framework for the initial in vitro characterization of this compound, focusing on assays to elucidate its potential mechanisms of action and pharmacological profile.

Postulated Signaling Pathways

Based on the known activities of the structurally related compound phenylpiracetam, this compound may interact with several key neuronal signaling pathways. The following diagram illustrates the potential molecular targets and downstream effects that could be investigated.

putative_signaling_pathways cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DA Dopamine Postsynaptic_Effects Increased Cation Influx (Na+, Ca2+) & Neuronal Excitability DA->Postsynaptic_Effects Modulates NE Norepinephrine NE->Postsynaptic_Effects Modulates DAT Dopamine Transporter (DAT) DAT->DA Reuptake NET Norepinephrine Transporter (NET) NET->NE Reuptake Compound This compound Compound->DAT Inhibition Compound->NET Inhibition nAChR α4β2 Nicotinic ACh Receptor Compound->nAChR Binding AMPAR AMPA Receptor Compound->AMPAR Potentiation nAChR->Postsynaptic_Effects AMPAR->Postsynaptic_Effects

Caption: Putative signaling pathways for this compound.

Experimental Workflow for In Vitro Characterization

A systematic approach is recommended to evaluate the biological activity of this compound. The workflow should begin with primary screening assays to identify potential targets, followed by secondary assays to confirm and characterize the interactions.

experimental_workflow Start Start: Compound Synthesis and Purification Primary_Screening Primary Screening Assays (High-Throughput) Start->Primary_Screening Receptor_Binding Radioligand Binding Assays (DAT, NET, nAChR) Primary_Screening->Receptor_Binding Enzyme_Assay Acetylcholinesterase Inhibition Assay Primary_Screening->Enzyme_Assay Secondary_Screening Secondary Functional Assays Receptor_Binding->Secondary_Screening Enzyme_Assay->Secondary_Screening Transporter_Uptake Neurotransmitter Uptake Assays (Dopamine, Norepinephrine) Secondary_Screening->Transporter_Uptake Electrophysiology Patch-Clamp Electrophysiology (AMPA Receptor Modulation) Secondary_Screening->Electrophysiology Cell_Viability Cytotoxicity Assays (e.g., MTT, LDH) Secondary_Screening->Cell_Viability Data_Analysis Data Analysis and Interpretation (IC50, EC50, Kd Determination) Transporter_Uptake->Data_Analysis Electrophysiology->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro characterization.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed in vitro assays.

Table 1: Receptor and Transporter Binding Affinity

TargetRadioligandTest Compound Concentration Range (µM)Kd (nM)Bmax (fmol/mg protein)
Dopamine Transporter (DAT)[³H]WIN 35,4280.01 - 100
Norepinephrine Transporter (NET)[³H]Nisoxetine0.01 - 100
α4β2 Nicotinic Acetylcholine Receptor[³H]Epibatidine0.01 - 100

Table 2: Functional Assay Potency

AssayMeasurementTest Compound Concentration Range (µM)IC50 / EC50 (µM)
Dopamine Uptake Inhibition[³H]Dopamine uptake0.01 - 100
Norepinephrine Uptake Inhibition[³H]Norepinephrine uptake0.01 - 100
AMPA Receptor PotentiationGlutamate-induced current0.1 - 100
Acetylcholinesterase InhibitionEnzyme activity0.1 - 100

Table 3: Cytotoxicity Assessment

Cell LineAssayTest Compound Concentration Range (µM)CC50 (µM)
SH-SY5Y (human neuroblastoma)MTT1 - 500
Primary Cortical NeuronsLDH1 - 500

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity of this compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT)

  • [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: 10 µM GBR 12909

  • This compound stock solution (in DMSO)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (total binding), 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]WIN 35,428 (final concentration ~1 nM) to all wells.

  • Add 100 µL of cell membrane suspension (10-20 µg protein/well) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value using competitive binding analysis software (e.g., Prism).

Neurotransmitter Uptake Assay in Synaptosomes

Objective: To assess the functional inhibition of dopamine and norepinephrine uptake by this compound.

Materials:

  • Rat striatal or cortical synaptosomes

  • [³H]Dopamine or [³H]Norepinephrine

  • Krebs-Ringer buffer (pH 7.4)

  • Uptake inhibitors for control (e.g., GBR 12909 for DAT, Desipramine for NET)

  • This compound stock solution (in DMSO)

  • 96-well filter plates (GF/C)

  • Scintillation counter

Protocol:

  • Prepare synaptosomes from rat brain tissue.

  • Pre-incubate synaptosomes (50 µg protein/well) with various concentrations of this compound or control inhibitors for 15 minutes at 37°C.

  • Initiate uptake by adding [³H]Dopamine or [³H]Norepinephrine (final concentration ~10 nM).

  • Incubate for 10 minutes at 37°C.

  • Terminate uptake by rapid filtration through a GF/C filter plate and wash with ice-cold buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Determine the IC50 value by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit acetylcholinesterase activity.[4]

Materials:

  • Purified human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil (positive control)

  • This compound stock solution (in DMSO)

  • 96-well microplate reader

Protocol:

  • In a 96-well plate, add 20 µL of various concentrations of this compound or Donepezil.

  • Add 140 µL of phosphate buffer and 20 µL of AChE solution.

  • Pre-incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • Calculate the IC50 value from the concentration-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the CC50 value.

These protocols provide a foundational platform for the in vitro investigation of this compound. The results from these assays will help to elucidate its pharmacological profile and guide further preclinical development.

References

Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The maximal electroshock (MES) test is a widely utilized and well-validated preclinical animal model for the initial screening and evaluation of potential anticonvulsant compounds.[1][2][3] This model is particularly effective in identifying drugs that are likely to be effective against generalized tonic-clonic seizures in humans. The test involves inducing a maximal seizure in a rodent through an electrical stimulus, with the abolition of the tonic hindlimb extension phase serving as the endpoint for anticonvulsant activity. This document provides a detailed protocol for the MES test, with a focus on its application for screening compounds such as 2-Phenyl-2-pyrrolidin-1-ylacetamide and its structural analogs.

Data Presentation: Anticonvulsant Activity of a Structural Analog

Due to the limited publicly available data on the specific anticonvulsant activity of this compound in the MES test, this section presents data for a structurally related compound, N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione (compound XVIII), to provide an illustrative example of expected results.

CompoundAnimal ModelRoute of AdministrationDose (mg/kg)Time Point (hours)Protection (%)
Compound XVIII[4]RatOral300.525
150

Note: This data is for a structural analog and should be used as a reference for designing experiments for this compound. The efficacy of this compound may vary.

Experimental Protocols: Maximal Electroshock (MES) Test

This protocol outlines the step-by-step procedure for conducting the MES test in rodents to assess the anticonvulsant properties of a test compound.

1. Materials and Equipment:

  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).

  • Electroconvulsometer: A device capable of delivering a constant alternating current stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

  • Corneal Electrodes: Saline-soaked electrodes for stimulus delivery.

  • Test Compound: this compound or its analog, dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Vehicle Control: The solvent or suspending agent used for the test compound.

  • Positive Control: A standard anticonvulsant drug with known efficacy in the MES test (e.g., Phenytoin, Carbamazepine).

  • Animal Cages: Standard housing for rodents.

  • Syringes and Needles: For compound administration (oral or intraperitoneal).

  • Topical Anesthetic: 0.5% tetracaine solution (optional, for animal comfort).

2. Experimental Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Animal Groups: Divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control Group

    • Positive Control Group

    • Test Compound Groups (at least 3 graded dose levels)

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound to the respective animal groups via the desired route (e.g., oral gavage or intraperitoneal injection).

    • The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound. This is typically determined in a preliminary experiment by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).

  • Induction of Maximal Electroshock Seizure:

    • At the predetermined time point after drug administration, gently restrain the animal.

    • If using, apply a drop of topical anesthetic to each cornea.

    • Place the saline-soaked corneal electrodes on the corneas of the animal.

    • Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice).

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis:

    • Record the number of animals protected in each group.

    • Calculate the percentage of protection for each group.

    • Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.[1]

Mandatory Visualizations

MES_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping compound_prep Compound Preparation grouping->compound_prep administration Compound Administration compound_prep->administration pre_treatment Pre-treatment Time administration->pre_treatment mes_induction MES Induction pre_treatment->mes_induction observation Observation of Seizure mes_induction->observation data_recording Data Recording observation->data_recording protection_calc Calculate % Protection data_recording->protection_calc ed50_calc Determine ED50 protection_calc->ed50_calc

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

MES_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation test_compound Test Compound (e.g., this compound) mes_test Maximal Electroshock (MES) Test test_compound->mes_test animal_model Rodent Model (Mouse/Rat) animal_model->mes_test endpoint Endpoint: Abolition of Tonic Hindlimb Extension mes_test->endpoint ed50 Quantitative Result: ED50 Value endpoint->ed50 interpretation Indication of Anticonvulsant Activity (Potential efficacy against generalized tonic-clonic seizures) ed50->interpretation

Caption: Logical relationship of the MES test in anticonvulsant screening.

References

Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and background for evaluating the anticonvulsant potential of the compound "2-Phenyl-2-pyrrolidin-1-ylacetamide" using the subcutaneous pentylenetetrazole (scPTZ) seizure model. This document outlines the experimental procedures, data analysis, and visualization of the scientific workflow.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The subcutaneous pentylenetetrazole (scPTZ) assay is a widely utilized preclinical screening model to identify compounds with potential anticonvulsant activity.[1][2][3][4] Pentylenetetrazole (PTZ) is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor, leading to generalized clonic seizures in rodents.[5] The scPTZ model is particularly sensitive for detecting compounds that can prevent the onset of these seizures, making it a valuable tool in the discovery of new anti-epileptic drugs (AEDs).[6][7]

"this compound" is a compound of interest for its potential neurological activity. While direct studies on this specific molecule in the scPTZ assay are not extensively published, research on structurally similar phenylacetamide derivatives has demonstrated significant anticonvulsant effects in various seizure models, including the scPTZ test.[2][3][8] These related compounds often exhibit mechanisms of action involving the modulation of voltage-gated sodium and calcium channels.[6][8] This protocol is designed to systematically evaluate the efficacy of "this compound" in the scPTZ model.

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: A suitable vehicle for dissolving or suspending the test compound (e.g., 0.9% saline, distilled water with 0.5% carboxymethylcellulose). The choice of vehicle should be based on the solubility of the test compound and should be demonstrated to have no effect on seizure threshold.

  • Positive Control: A known anticonvulsant drug effective in the scPTZ model (e.g., ethosuximide, valproic acid).

  • Convulsant Agent: Pentylenetetrazole (PTZ)

  • Animals: Male CF-1 or C57BL/6 mice (20-25 g). The use of a specific strain is recommended for consistency.[1] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Procedure
  • Animal Acclimation: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the animals into experimental groups (n=8-10 per group):

      • Vehicle Control Group

      • Test Compound Groups (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)

      • Positive Control Group

    • Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The route of administration and pretreatment time should be determined based on preliminary pharmacokinetic data of the test compound, if available. A common pretreatment time is 30-60 minutes.[3][8]

  • Induction of Seizures:

    • At the designated pretreatment time, administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck. A commonly used dose is 85 mg/kg for CF-1 mice.[1] This dose is expected to induce clonic seizures in over 95% of vehicle-treated animals.

  • Observation:

    • Immediately after PTZ injection, place each animal in an individual observation cage.

    • Observe the animals for 30 minutes for the presence of generalized clonic seizures, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.[1]

    • The primary endpoint is the presence or absence of a clonic seizure within the 30-minute observation period. Observers should be blinded to the treatment groups.

  • Data Analysis:

    • Record the number of animals in each group that are protected from seizures.

    • Calculate the percentage of protection for each group.

    • Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from seizures. This can be calculated using probit analysis.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Animal Grouping & Randomization acclimation->grouping administration Compound/Vehicle Administration (i.p. or p.o.) grouping->administration dosing_prep Test Compound & Vehicle Preparation dosing_prep->administration pretreatment Pretreatment Time (e.g., 30-60 min) administration->pretreatment ptz_injection Subcutaneous PTZ Injection pretreatment->ptz_injection observation Observation for Seizures (30 min) ptz_injection->observation data_collection Record Seizure Incidence observation->data_collection protection_calc Calculate % Protection data_collection->protection_calc ed50_calc Calculate ED50 (Probit Analysis) protection_calc->ed50_calc G cluster_extracellular Extracellular Na_channel Voltage-gated Na+ Channel Na_ion_in Na+ Na_channel->Na_ion_in Influx Neuronal_Excitability Reduced Neuronal Excitability Ca_channel Voltage-gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx Na_ion Na+ Ca_ion Ca2+ Test_Compound This compound Test_Compound->Na_channel Inhibition Test_Compound->Ca_channel Inhibition Seizure_Protection Protection from Seizures Neuronal_Excitability->Seizure_Protection G cluster_intervention Intervention cluster_challenge Challenge cluster_outcome Outcome cluster_analysis Analysis Compound_Admin Administration of This compound PTZ_Admin scPTZ Administration Compound_Admin->PTZ_Admin Pretreatment Protection Protection from Seizures Compound_Admin->Protection Potentially Causes Seizure_Induction Induction of Clonic Seizures PTZ_Admin->Seizure_Induction Leads to Protection->Seizure_Induction Prevents ED50 Determination of Anticonvulsant Efficacy (ED50) Protection->ED50 Quantified by

References

Application Notes and Protocols for the Evaluation of 2-Phenyl-2-pyrrolidin-1-ylacetamide in the 6 Hz Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutics. The 6 Hz seizure model is a well-established and indispensable tool in the preclinical screening and pharmacological characterization of potential anticonvulsant compounds.[1][2] This model is particularly valuable for identifying agents effective against therapy-resistant focal seizures, a common and challenging form of epilepsy.[3][4]

The 6 Hz model induces psychomotor seizures in rodents through low-frequency corneal stimulation, mimicking features of human partial seizures.[3][5] The intensity of the electrical stimulus can be varied (e.g., 22 mA, 32 mA, 44 mA) to modulate seizure severity and assess the efficacy of compounds against different levels of seizure resistance.[4][5] This model has been instrumental in the discovery of novel AEDs with unique mechanisms of action.

This document provides detailed application notes and protocols for the evaluation of "2-Phenyl-2-pyrrolidin-1-ylacetamide," a novel compound with a chemical structure suggestive of potential anticonvulsant activity. While specific data for this exact molecule is not yet publicly available, this guide draws upon established methodologies and data from structurally related phenylglycinamide and pyrrolidine-2,5-dione derivatives to provide a comprehensive framework for its preclinical assessment.[6][7]

Experimental Protocols

Hz Seizure Induction in Mice

This protocol outlines the standardized procedure for inducing psychomotor seizures in mice to screen the anticonvulsant efficacy of this compound.

Materials:

  • Male ICR-CD1 mice (or other suitable strain), 18-25 g

  • This compound

  • Vehicle (e.g., 0.9% saline, 0.5% methylcellulose)

  • Standard AEDs for positive control (e.g., Valproate, Levetiracetam)[5]

  • Corneal electrode stimulator (e.g., Ugo Basile ECT Unit)

  • Saline solution (0.9%) with anesthetic (e.g., 0.5% tetracaine)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 72 hours before the experiment with free access to food and water.

  • Drug Preparation: Dissolve or suspend this compound and the positive control drug in the appropriate vehicle to the desired concentrations.

  • Animal Dosing:

    • Weigh each mouse and calculate the injection volume.

    • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.

    • The time between drug administration and seizure induction (pretreatment time) should be determined based on the pharmacokinetic profile of the compound, typically 15-60 minutes.[5]

  • Seizure Induction:

    • At the designated pretreatment time, apply a drop of the saline/anesthetic solution to the cornea of each mouse to ensure good electrical contact and minimize discomfort.

    • Place the corneal electrodes on the eyes of the mouse.

    • Deliver a constant current stimulation at a frequency of 6 Hz for a duration of 3 seconds.[3] The current intensity should be selected based on the study's objective (e.g., 32 mA for initial screening, 44 mA for therapy-resistant models).[4][5]

  • Observation:

    • Immediately after stimulation, place the mouse in an individual observation chamber.

    • Observe the animal for a period of 2 minutes for the presence or absence of seizure activity.[3]

    • The characteristic seizure phenotype in the 6 Hz model includes a stun position, minimal clonic phase, and stereotyped behaviors such as forelimb clonus, jaw clonus, and head nodding.[3][8]

  • Data Recording: A mouse is considered protected if it does not exhibit seizure activity within the 2-minute observation period. Record the number of protected animals in each treatment group.

  • Dose-Response Analysis: To determine the median effective dose (ED50), test a range of doses of this compound. The ED50 is the dose at which 50% of the animals are protected from seizures.

Rotarod Test for Neurological Deficit

It is crucial to assess whether the anticonvulsant effects of a compound are accompanied by motor impairment. The rotarod test is a standard method for evaluating motor coordination and potential neurological toxicity.

Materials:

  • Rotarod apparatus

  • Mice treated as described in the 6 Hz seizure protocol

Procedure:

  • Training: Prior to the experiment, train the mice to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).

  • Testing:

    • At the time of peak effect of the test compound (coinciding with the 6 Hz test), place each mouse on the rotarod.

    • The rod is typically set to rotate at a constant speed (e.g., 10-20 rpm).

    • Record the latency to fall from the rod for each animal over a predetermined period (e.g., 180 seconds).

  • Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment. The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, can be determined.

Data Presentation

Quantitative data from the evaluation of anticonvulsant compounds should be summarized in clear and concise tables to facilitate comparison and interpretation. The following tables provide examples based on data from structurally similar compounds.

Table 1: Anticonvulsant Activity of Phenylglycinamide Derivatives in the 6 Hz Seizure Model (Mice, i.p.)

CompoundED50 (mg/kg) in 6 Hz (32 mA) TestED50 (mg/kg) in 6 Hz (44 mA) TestReference
(R)-3218.826.5[6]
Valproic Acid (VPA)--[6]
Lacosamide (LCS)--[6]
Levetiracetam (LEV)--[6]

ED50 values represent the dose at which 50% of the animals were protected from seizures.

Table 2: Anticonvulsant and Neurotoxicity Profile of a Pyrrolidine-2,5-dione Derivative

CompoundED50 (mg/kg) in MES TestED50 (mg/kg) in 6 Hz (32 mA) TestTD50 (mg/kg) in Rotarod TestProtective Index (PI = TD50/ED50 in 6 Hz)Reference
Compound 3045.639.5162.44.1[7][9]

The Protective Index (PI) is a measure of the therapeutic window of a compound.

Visualizations

Experimental Workflow for 6 Hz Seizure Model Evaluation

G animal_acclimation Animal Acclimation drug_prep Drug Preparation (Test Compound, Vehicle, Control) dosing Animal Dosing (i.p.) drug_prep->dosing seizure_induction 6 Hz Seizure Induction (Corneal Stimulation) dosing->seizure_induction rotarod Rotarod Test dosing->rotarod observation Behavioral Observation (2 min) seizure_induction->observation data_recording Data Recording (% Protected) observation->data_recording ed50_calc ED50 Calculation data_recording->ed50_calc td50_calc TD50 Calculation rotarod->td50_calc

Caption: Workflow for evaluating anticonvulsant efficacy in the 6 Hz seizure model.

Potential Mechanisms of Anticonvulsant Action

The precise mechanism of action of this compound would need to be elucidated through further studies. However, based on the known mechanisms of other anticonvulsants, several signaling pathways are plausible targets.[10]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VGSC Voltage-Gated Na+ Channels AMPA AMPA Receptor NMDA NMDA Receptor VGCC Voltage-Gated Ca2+ Channels SV2A SV2A Protein GABA_T GABA Transaminase GABA_A GABA-A Receptor compound 2-Phenyl-2-pyrrolidin- 1-ylacetamide compound->VGSC Inhibition compound->VGCC Inhibition compound->SV2A Modulation compound->GABA_T Inhibition compound->GABA_A Potentiation compound->AMPA Blockade compound->NMDA Blockade

Caption: Potential molecular targets for anticonvulsant drugs in the synapse.

References

Application Notes and Protocols for Evaluating the Antinociceptive Effects of 2-Phenyl-2-pyrrolidin-1-ylacetamide using the Formalin Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formalin test is a widely utilized and reliable preclinical model for assessing the antinociceptive properties of novel chemical entities. This assay is particularly valuable as it encompasses both neurogenic and inflammatory pain responses, mirroring certain aspects of clinical pain conditions.[1][2] The test involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's hind paw, which elicits a distinct biphasic pattern of nociceptive behaviors.[1][3][4] The initial, acute phase (Phase I) is characterized by immediate pain due to the direct chemical stimulation of nociceptors.[2] This is followed by a quiescent period and then a prolonged, tonic response (Phase II), which is attributed to inflammatory processes and central sensitization of the nervous system.[1][2][5] This biphasic nature allows for the differentiation of analgesic compounds that may act on different pain pathways.

This document provides a detailed protocol for utilizing the formalin test to evaluate the potential antinociceptive effects of "2-Phenyl-2-pyrrolidin-1-ylacetamide," a novel compound of interest for pain research.

Experimental Protocols

1. Animals

  • Species: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.[4]

  • Weight: 200-250g for rats, 20-30g for mice.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Animals should be allowed to acclimatize to the testing room for at least 30 minutes before the experiment begins.[6][7]

2. Materials and Reagents

  • This compound (Test Compound)

  • Vehicle (e.g., saline, distilled water, or a specific solvent for the test compound)

  • Formalin solution (e.g., 1-5% in saline). A 2.5% or 5% solution is commonly used for rats, while a 1% or 2% solution is typical for mice.[4][5]

  • Administration syringes and needles (appropriate gauge for the route of administration and for formalin injection, e.g., 28-30G).[4]

  • Observation chambers (e.g., clear Plexiglas boxes) with mirrors to allow for unobstructed observation of the animal's paws.[4]

  • Timer

  • Video recording equipment (optional, but recommended for accurate scoring).

3. Experimental Procedure

  • Drug Administration:

    • Dissolve or suspend the desired doses of this compound in the chosen vehicle.

    • Administer the test compound or vehicle to the animals via the intended route (e.g., intraperitoneal, oral, or subcutaneous) at a predetermined time before the formalin injection (e.g., 30-60 minutes).

  • Acclimatization to Observation Chamber:

    • Following drug administration, place each animal individually into an observation chamber and allow it to acclimate for 15-30 minutes.[4]

  • Formalin Injection:

    • Gently restrain the animal and inject a standard volume of the formalin solution (e.g., 50 µl for rats, 20 µl for mice) subcutaneously into the plantar surface of the right hind paw.[4][8]

  • Observation and Scoring:

    • Immediately after the formalin injection, start the timer and observe the animal's behavior.

    • The primary nociceptive response is the amount of time the animal spends licking, biting, or shaking the injected paw.

    • Record the total time spent exhibiting these behaviors during two distinct phases:

      • Phase I (Early Phase): 0-5 minutes post-injection.[2][4]

      • Phase II (Late Phase): 15-40 or 20-45 minutes post-injection.[1][4]

4. Data Analysis

  • Calculate the total time (in seconds) that each animal spends licking or biting the injected paw during both Phase I and Phase II.

  • The data are typically presented as the mean ± standard error of the mean (SEM) for each experimental group.

  • Statistical analysis, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test), can be used to compare the different treatment groups. A p-value of < 0.05 is generally considered statistically significant.[9]

Data Presentation

The quantitative data from a hypothetical study evaluating the antinociceptive effects of this compound are summarized in the tables below.

Table 1: Effect of this compound on Paw Licking/Biting Time in Phase I of the Formalin Test

Treatment GroupDose (mg/kg)Nociceptive Response (seconds) (Mean ± SEM)
Vehicle Control-85.3 ± 5.1
This compound1062.1 ± 4.8*
This compound3045.7 ± 3.9**
This compound10030.2 ± 3.1
Morphine (Positive Control)1025.5 ± 2.8

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 2: Effect of this compound on Paw Licking/Biting Time in Phase II of the Formalin Test

Treatment GroupDose (mg/kg)Nociceptive Response (seconds) (Mean ± SEM)
Vehicle Control-150.8 ± 10.2
This compound10110.5 ± 8.7*
This compound3080.2 ± 7.5**
This compound10055.9 ± 6.3
Morphine (Positive Control)1040.1 ± 5.1

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Drug Administration A->C B Test Compound Preparation B->C D Acclimatization to Chamber C->D E Formalin Injection D->E F Behavioral Observation (Phase I & II) E->F G Data Scoring F->G H Statistical Analysis G->H I Results Interpretation H->I

Caption: Workflow for the Formalin Test Protocol.

Generalized Nociceptive Signaling Pathway in the Formalin Test

G cluster_periphery Periphery (Paw) cluster_spinal Spinal Cord (Dorsal Horn) cluster_brain Brain Formalin Formalin Injection Nociceptor Nociceptor Activation Formalin->Nociceptor Phase I Inflammation Inflammatory Mediators (Prostaglandins, Cytokines) Formalin->Inflammation Phase II SpinalNeuron Spinal Neuron Activation Nociceptor->SpinalNeuron Inflammation->Nociceptor CentralSensitization Central Sensitization SpinalNeuron->CentralSensitization PainPerception Pain Perception SpinalNeuron->PainPerception CentralSensitization->PainPerception

Caption: Nociceptive Signaling in the Formalin Test.

References

Application Notes & Protocols for the Quantification of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of "2-Phenyl-2-pyrrolidin-1-ylacetamide" in biological matrices, specifically human plasma. The described method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS), a common and robust platform for the quantification of small molecules in complex biological fluids.

Introduction

This compound is a synthetic compound with potential applications in drug discovery and development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be specific, sensitive, accurate, and precise, in line with regulatory guidelines for bioanalytical method validation.

Analytical Method Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using RP-HPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotopically labeled version of the analyte is recommended, for example, this compound-d5.

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

A summary of the proposed LC-MS/MS conditions is provided in the table below.

Parameter Condition
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (Analyte) To be determined experimentally (e.g., [M+H]+ → fragment ion)
MRM Transitions (IS) To be determined experimentally (e.g., [M+H]+ → fragment ion)
Source Temperature 550 °C
IonSpray Voltage 5500 V
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[1][2][3] The validation should assess the following parameters:

Validation Parameter Description
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources.
Linearity The relationship between the concentration of the analyte and the instrumental response. A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing QC samples at multiple concentration levels on different days.
Recovery The efficiency of the extraction procedure. It is determined by comparing the analyte response from extracted samples to the response from unextracted standards.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. A stability-indicating method should also be developed through forced degradation studies.[4][5]

Data Presentation

A summary of hypothetical validation data is presented below for illustrative purposes.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.00120.9985

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LQC34.5102.35.8101.5
MQC3003.198.74.299.1
HQC8002.8101.23.9100.8

Table 3: Stability Data

Stability Condition Concentration (ng/mL) Mean Stability (% of Nominal)
Freeze-Thaw (3 cycles)398.5
80099.1
Bench-top (4 hours)397.9
80098.6
Long-term (-80°C, 30 days)399.2
800100.1

Visualizations

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation / LLE / SPE Spike_IS->Precipitate Extract Extract Supernatant Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for the bioanalytical quantification of a small molecule in plasma.

Method_Validation_Process Optimization Optimization of LC and MS Parameters Selectivity Selectivity Optimization->Selectivity Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision Recovery Recovery Optimization->Recovery MatrixEffect Matrix Effect Optimization->MatrixEffect Stability Stability Optimization->Stability RoutineAnalysis Routine Sample Analysis Selectivity->RoutineAnalysis Linearity->RoutineAnalysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis Recovery->RoutineAnalysis MatrixEffect->RoutineAnalysis Stability->RoutineAnalysis

Caption: Logical flow of the bioanalytical method validation process.

References

Application Note: HPLC Method for Purity Determination of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and for stability-indicating analysis of 2-Phenyl-2-pyrrolidin-1-ylacetamide. The described method is designed for accuracy, precision, and specificity, ensuring reliable quantification of the main compound and separation from potential impurities and degradation products. This protocol is intended for use in research, quality control, and drug development settings.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. A reliable and validated analytical method is crucial for determining its purity and monitoring its stability under various conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for such purposes due to its high resolution, sensitivity, and quantitative accuracy[1][2]. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential process-related impurities and degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for method development and understanding the compound's behavior.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂OPubChem[3]
Molecular Weight204.27 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
AppearanceSolid (predicted)---
UV AbsorbanceExpected in the range of 210-220 nm and around 254 nm due to the phenyl group.Inferred from related compounds[4]

Recommended HPLC Method Protocol

Based on the analysis of related aromatic amides and general HPLC method development principles, the following starting conditions are recommended.[5][6][7]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 215 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity determination of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample DissolveSample Dissolve in Diluent (ACN:Water 50:50) Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Diluent (ACN:Water 50:50) Standard->DissolveStandard FilterSample Filter through 0.45 µm Syringe Filter DissolveSample->FilterSample FilterStandard Filter through 0.45 µm Syringe Filter DissolveStandard->FilterStandard Inject Inject Samples and Standards FilterSample->Inject FilterStandard->Inject HPLC HPLC System with C18 Column HPLC->Inject Method Set Method Parameters (Gradient, Flow, Temp, etc.) Method->HPLC Chromatogram Obtain Chromatograms Inject->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Protocol for Stability-Indicating Study

To validate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, a forced degradation study should be performed.[8][9]

5.1. Preparation of Stressed Samples

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Subject this solution to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours, then dissolve in the diluent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples before analysis.

5.2. Analysis of Stressed Samples

Analyze the stressed samples using the HPLC method described in Table 1. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Data Presentation and Interpretation

All quantitative results should be summarized in a clear and structured table for easy comparison.

Table 2: Example Purity and Degradation Data

Sample IDRetention Time (min)Peak Area% Purity / % Degradation
Reference Standard 5.81,250,00099.9%
Test Sample (Batch 1) 5.81,245,00099.6%
Acid Stressed 5.81,050,00084.0%
3.2 (Degradant 1)150,00012.0%
4.5 (Degradant 2)50,0004.0%
Base Stressed 5.8987,50079.0%
2.9 (Degradant 3)262,50021.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the purity determination of this compound. The method is suitable for routine quality control and for use in stability studies. The provided workflow and protocols are intended to guide researchers in implementing this method effectively in their laboratories. Further validation of the method should be performed in accordance with regulatory guidelines.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the stability-indicating method development.

Stability_Method_Logic cluster_dev Method Development cluster_eval Method Evaluation cluster_val Method Validation InitialMethod Initial HPLC Method ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) InitialMethod->ForcedDeg AnalyzeStressed Analyze Stressed Samples ForcedDeg->AnalyzeStressed PeakPurity Peak Purity Assessment AnalyzeStressed->PeakPurity Resolution Resolution of Degradants AnalyzeStressed->Resolution OptimizedMethod Optimized Stability-Indicating Method PeakPurity->OptimizedMethod Resolution->OptimizedMethod Validation Full Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) OptimizedMethod->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Stability-Indicating Method Development Logic.

References

Application Notes and Protocols for the Analysis of 2-Phenyl-2-pyrrolidin-1-ylacetamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of "2-Phenyl-2-pyrrolidin-1-ylacetamide" using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methodologies are crucial for identity confirmation, purity assessment, and stability studies in drug discovery and development. The protocols outlined herein provide a robust framework for obtaining high-quality analytical data.

Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₁₆N₂OPubChem[1]
Molecular Weight 204.27 g/mol PubChem[1]
CAS Number 31788-79-1PubChem[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in chloroform and dichloromethane (predicted)-

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs.[2][3][4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Phenyl-H (ortho)7.35 - 7.45Multiplet2H
Phenyl-H (meta)7.25 - 7.35Multiplet2H
Phenyl-H (para)7.15 - 7.25Multiplet1H
Amide-NH₂5.5 - 7.5 (broad)Singlet (broad)2H
α-CH4.0 - 4.2Singlet1H
Pyrrolidine-CH₂ (adjacent to N)2.5 - 2.8Multiplet4H
Pyrrolidine-CH₂ (β to N)1.7 - 2.0Multiplet4H
Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are crucial for confirming the carbon skeleton of the molecule.[6][7][8][9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl-C=O175 - 178
Phenyl-C (quaternary)138 - 142
Phenyl-CH (ortho)128 - 130
Phenyl-CH (meta)127 - 129
Phenyl-CH (para)125 - 127
α-CH65 - 70
Pyrrolidine-CH₂ (adjacent to N)48 - 52
Pyrrolidine-CH₂ (β to N)22 - 26
Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (CDCl₃ is a good first choice, DMSO-d₆ can be used if solubility is an issue) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 200-220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the multiplicities and coupling constants.

Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data

The following table outlines the predicted major fragments for this compound under electron ionization (EI) conditions. The fragmentation of cyclic amines often involves alpha-cleavage and ring-opening pathways.[10][11][12][13][14]

m/z (predicted)Ion Structure/FormulaFragmentation Pathway
204[C₁₂H₁₆N₂O]⁺˙Molecular Ion (M⁺˙)
160[C₁₀H₁₂NO]⁺Loss of CONH₂ radical
133[C₈H₉N₂O]⁺Cleavage of the pyrrolidine ring
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation
70[C₄H₈N]⁺Pyrrolidinyl fragment
Experimental Protocol for Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol or acetonitrile (HPLC grade)

  • Vials and syringes

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

    • Set the ionization source parameters. For ESI:

      • Capillary voltage: 3-4 kV

      • Nebulizing gas pressure: 30-40 psi

      • Drying gas flow: 8-12 L/min

      • Drying gas temperature: 300-350 °C

    • For EI:

      • Electron energy: 70 eV

      • Source temperature: 200-250 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, or [M+H]⁺ for ESI).

    • Analyze the fragmentation pattern and compare it with the predicted fragmentation to confirm the structure.

Visualized Workflows

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, Tune D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase & Calibrate H->I J Integrate & Analyze I->J K Structure Confirmation J->K

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution (1 mg/mL) D_ms Introduce Sample A_ms->D_ms B_ms Calibrate Mass Spectrometer C_ms Set Ionization Source Parameters B_ms->C_ms C_ms->D_ms E_ms Acquire Mass Spectrum D_ms->E_ms F_ms Identify Molecular Ion E_ms->F_ms G_ms Analyze Fragmentation Pattern F_ms->G_ms H_ms Structure Confirmation G_ms->H_ms

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate "2-Phenyl-2-pyrrolidin-1-ylacetamide" Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-pyrrolidin-1-ylacetamide is a chemical entity with structural similarities to the racetam class of nootropic compounds. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest potential activity as a cognitive enhancer or neuroprotective agent. Racetams are known to modulate neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and exhibit neuroprotective effects. Therefore, the following application notes describe a panel of cell-based assays to characterize the cytotoxic, neuroprotective, and neuromodulatory properties of "this compound".

These protocols provide a framework for the initial in vitro screening and characterization of this compound, which is essential in the early phases of drug discovery and development. The assays are designed to be conducted in a high-throughput format where applicable, allowing for the efficient generation of quantitative data to inform structure-activity relationship (SAR) studies and further preclinical development.

Cytotoxicity Assessment in Neuronal Cells

Prior to evaluating the neuroprotective or neuromodulatory effects of a compound, it is crucial to determine its inherent cytotoxicity. This ensures that any observed beneficial effects are not confounded by toxicity at the tested concentrations. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

    • For differentiation into a more neuron-like phenotype, SH-SY5Y cells can be treated with retinoic acid (e.g., 10 µM) for 5-7 days.[1]

  • Assay Procedure:

    • Seed the differentiated SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere for 24 hours.[1]

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound (e.g., ranging from 0.1 µM to 1000 µM). Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.230.0798.4
11.210.0996.8
101.180.0694.4
1000.950.0576.0
5000.620.0449.6
10000.350.0328.0
IC50 (µM) ~500

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Culture & Differentiate SH-SY5Y Cells prep2 Seed Cells into 96-well Plate prep1->prep2 treat1 Add Compound to Cells prep2->treat1 prep3 Prepare Compound Serial Dilutions treat2 Incubate for 24h treat1->treat2 assay1 Add MTT Reagent treat2->assay1 assay2 Incubate for 4h assay1->assay2 assay3 Solubilize Formazan with DMSO assay2->assay3 analysis1 Measure Absorbance at 570 nm assay3->analysis1 analysis2 Calculate % Viability & IC50 analysis1->analysis2

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but excessive stimulation of its receptors can lead to neuronal cell death, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases. This assay evaluates the ability of "this compound" to protect neuronal cells from glutamate-induced toxicity.

Experimental Protocol: Neuroprotection Assay
  • Cell Culture:

    • Use primary cortical neurons from rodents or a suitable neuronal cell line like HT22, which is sensitive to glutamate-induced oxidative stress.

    • Culture the cells in appropriate media and conditions. For primary neurons, use Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Assay Procedure:

    • Seed the neuronal cells in a 96-well plate at an optimal density.

    • Pre-treat the cells with various non-toxic concentrations of "this compound" (determined from the cytotoxicity assay) for 1-2 hours.

    • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) to the wells (except for the untreated control wells).

    • Co-incubate the cells with the compound and glutamate for 24 hours at 37°C.

    • Assess cell viability using the LDH (Lactate Dehydrogenase) assay, which measures the release of LDH from damaged cells into the culture medium.[2]

  • LDH Assay:

    • Collect the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the compound at each concentration.

    • Plot the concentration-response curve and determine the EC50 value (the concentration at which 50% of the neuroprotective effect is observed).

Data Presentation
Treatment GroupCompound Conc. (µM)Mean LDH Release (OD490)Standard Deviation% Neuroprotection
Untreated Control00.150.02N/A
Glutamate Only00.850.050
+ Compound10.780.0410.0
+ Compound100.550.0342.9
+ Compound500.320.0375.7
+ Compound1000.250.0285.7
EC50 (µM) ~15

Signaling Pathway: Glutamate Excitotoxicity and Neuroprotection

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate Excess Glutamate nmda_r NMDA Receptor glutamate->nmda_r Activates ampa_r AMPA Receptor glutamate->ampa_r Activates compound This compound compound->nmda_r Modulates? compound->ampa_r Modulates? neuroprotection Neuroprotective Mechanisms compound->neuroprotection Promotes ca_influx ↑ Ca²⁺ Influx nmda_r->ca_influx ampa_r->ca_influx downstream Harmful Downstream Pathways (e.g., ROS, Mitochondrial Dysfunction) ca_influx->downstream cell_death Neuronal Cell Death downstream->cell_death neuroprotection->downstream Inhibits

Caption: Putative mechanism of neuroprotection against glutamate-induced excitotoxicity.

Assessment of Neuronal Activity via Calcium Imaging

Changes in intracellular calcium concentration are a hallmark of neuronal activity.[3][4][5] Calcium imaging assays allow for the real-time monitoring of neuronal responses to a compound, providing insights into its potential to modulate neuronal excitability and synaptic function.

Experimental Protocol: Calcium Imaging Assay
  • Cell Preparation:

    • Culture primary neurons or iPSC-derived neurons on glass-bottom dishes suitable for microscopy.

    • Allow the neurons to form mature networks in culture.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[3] This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

    • Acquire a baseline fluorescence signal for a few minutes to observe spontaneous neuronal activity.

    • Apply "this compound" at a desired concentration to the cells using a perfusion system.

    • Record the changes in fluorescence intensity over time.

    • Optionally, after compound application, a stimulating agent (e.g., potassium chloride or an agonist for a specific receptor) can be added to assess the compound's effect on evoked neuronal responses.

  • Data Analysis:

    • Analyze the recorded images to identify individual neurons (regions of interest, ROIs).

    • Measure the change in fluorescence intensity (ΔF/F0) for each ROI over time, where F0 is the baseline fluorescence.

    • Quantify parameters such as the frequency, amplitude, and duration of calcium transients.

    • Compare these parameters before and after the application of the compound.

Data Presentation
ParameterBaseline+ 10 µM Compound% Change
Spontaneous Ca²⁺ Transient Frequency (events/min)2.54.0+60%
Mean Ca²⁺ Transient Amplitude (ΔF/F0)0.81.1+37.5%
Mean Ca²⁺ Transient Duration (s)1.21.5+25%

Experimental Workflow: Calcium Imaging

G cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis prep1 Culture Neurons on Glass-bottom Dish prep2 Load with Calcium Indicator Dye (e.g., Fluo-4) prep1->prep2 img1 Record Baseline Fluorescence prep2->img1 img2 Apply Compound img1->img2 img3 Record Post-treatment Fluorescence img2->img3 analysis1 Identify Regions of Interest (ROIs) img3->analysis1 analysis2 Calculate ΔF/F0 analysis1->analysis2 analysis3 Quantify Ca²⁺ Transient Parameters analysis2->analysis3

Caption: Workflow for assessing neuronal activity using calcium imaging.

Evaluation of Anti-Neuroinflammatory Activity

Neuroinflammation is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases. This assay investigates the potential of "this compound" to suppress the inflammatory response in microglial cells, the resident immune cells of the brain.

Experimental Protocol: Anti-Neuroinflammatory Assay
  • Cell Culture:

    • Culture a microglial cell line (e.g., BV-2) or primary microglia in an appropriate medium.

  • Assay Procedure:

    • Seed the microglial cells in a 24-well plate.

    • Pre-treat the cells with non-toxic concentrations of "this compound" for 1 hour.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL).[6]

    • Incubate the cells for 24 hours at 37°C.

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[6]

  • Data Analysis:

    • Quantify the concentration of each cytokine in the samples based on a standard curve.

    • Calculate the percentage of inhibition of cytokine release by the compound at each concentration compared to the LPS-only treated group.

    • Determine the IC50 value for the inhibition of each cytokine.

Data Presentation
Treatment GroupCompound Conc. (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Untreated Control050N/A30N/A
LPS Only0120008000
+ Compound1105013.072010.4
+ Compound1070043.550039.0
+ Compound5035073.925068.8
IC50 (µM) ~12 ~18

Signaling Pathway: LPS-Induced Neuroinflammation

G cluster_extracellular Extracellular cluster_membrane Microglial Cell Membrane cluster_intracellular Intracellular (Microglia) lps LPS tlr4 TLR4 lps->tlr4 Activates compound This compound nfkb NF-κB Pathway compound->nfkb Inhibits? mapk MAPK Pathway compound->mapk Inhibits? tlr4->nfkb tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription mapk->cytokines Transcription

Caption: Simplified signaling pathway of LPS-induced neuroinflammation in microglia.

References

Application Notes and Protocols: Investigating the Effect of 2-Phenyl-2-pyrrolidin-1-ylacetamide on Ion Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-pyrrolidin-1-ylacetamide is a chemical compound with potential pharmacological applications. A critical step in the preclinical development of any new chemical entity is the characterization of its effects on ion channels. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing a pivotal role in physiological processes such as neuronal signaling, muscle contraction, and cardiac action potential propagation. Unintended interactions with ion channels can lead to adverse effects, with cardiac ion channels like hERG being of particular concern due to the risk of drug-induced arrhythmias.

This document provides a comprehensive guide for researchers to investigate the potential effects of "this compound" on key ion channels using the gold-standard whole-cell patch-clamp technique.[1][2] As there is currently no publicly available data on the specific ion channel targets of this compound, a screening approach is proposed. These protocols are designed for use with heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells, which allow for the isolated study of specific ion channel subtypes.[3]

Proposed Ion Channel Screening Cascade

To characterize the ion channel profile of "this compound," a tiered screening approach is recommended. This allows for an efficient allocation of resources, starting with key channels involved in cardiac safety and progressing to a broader panel if effects are observed.

cluster_0 Tier 1: Cardiac Safety Screening cluster_1 Tier 2: Broader Target & Off-Target Profiling hERG hERG (Kv11.1) decision Significant Effect in Tier 1? hERG->decision Nav1_5 Nav1.5 Nav1_5->decision Cav1_2 Cav1.2 Cav1_2->decision Nav_panel Neuronal Nav Channels (e.g., Nav1.1, Nav1.7) Kv_panel Other Kv Channels (e.g., KCNQ1/mink) Other_channels Other Channels of Interest (e.g., ligand-gated) start This compound start->hERG start->Nav1_5 start->Cav1_2 proceed Proceed to Tier 2 decision->proceed Yes stop Low Priority for Broad Screening decision->stop No proceed->Nav_panel proceed->Kv_panel proceed->Other_channels prep Cell Preparation (Plating on coverslips) seal Approach Cell & Form Gigaseal (>1 GΩ resistance) prep->seal pipette Pipette Fabrication & Filling (Pulling and fire-polishing) pipette->seal setup System Setup (Amplifier, perfusion, microscope) setup->seal whole_cell Rupture Membrane (Establish whole-cell configuration) seal->whole_cell record Record Baseline Currents (Apply voltage protocols) whole_cell->record compound Compound Application (Perfusion of this compound) record->compound washout Washout (Return to control solution) compound->washout analysis Data Analysis (Current amplitude, kinetics, dose-response) washout->analysis

References

Application Notes & Protocols: 2-Phenyl-2-pyrrolidin-1-ylacetamide (Noopept) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-pyrrolidin-1-ylacetamide, commonly known as Noopept (GVS-111), is a synthetic dipeptide derivative with potent nootropic and neuroprotective properties.[1][2][3] Developed in Russia in the mid-1990s, it is structurally related to the racetam family of drugs but is reported to be up to 1000 times more potent than Piracetam.[4] Its unique pharmacological profile makes it a valuable tool for investigating mechanisms of cognition, memory, neuroprotection, and potential therapeutic strategies for neurodegenerative disorders.

Noopept's primary metabolite, cycloprolylglycine (cPG), is thought to be responsible for its longer-term effects, as Noopept itself has a very short half-life.[5] This compound has demonstrated efficacy in various preclinical models of cognitive deficit, including those related to vascular damage, trauma, and Alzheimer's disease.[1][4][6]

Mechanism of Action

Noopept exerts its effects through a multi-faceted mechanism, primarily centered on the enhancement of neurotrophic signaling and modulation of neurotransmitter systems.

  • Neurotrophin Upregulation: A key mechanism is the stimulation of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) expression in the hippocampus and cerebral cortex.[4][7][8] Both acute and chronic administration have been shown to increase NGF and BDNF mRNA and protein levels.[5][7][8][9] This upregulation is critical for neuroplasticity, long-term potentiation (LTP), neuronal survival, and differentiation.[3][4]

  • Neurotransmitter System Modulation: Noopept modulates the activity of AMPA and NMDA glutamate receptors, which are fundamental to learning and memory processes.[4] It helps normalize glutamate transmission, thereby protecting neurons from excitotoxicity.[4][5] Additionally, it appears to enhance cholinergic signaling, which is often impaired in cognitive disorders.[5]

  • Neuroprotective Effects: The compound exhibits significant neuroprotective properties by inhibiting oxidative stress, reducing intracellular calcium overload, and suppressing mitochondrial apoptotic pathways.[1][10] Studies have shown it can protect neurons from amyloid-beta (Aβ) induced toxicity, reduce tau hyperphosphorylation, and attenuate damage in models of cerebral ischemia.[1][10][11]

Noopept_Signaling_Pathway Noopept Noopept (this compound) Neurotrophins ↑ NGF & BDNF Expression (Hippocampus & Cortex) Noopept->Neurotrophins Glutamate Modulation of AMPA & NMDA Receptors Noopept->Glutamate Receptors TrkA / TrkB Receptor Activation Neurotrophins->Receptors Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptors->Downstream Outcomes Neuroplasticity Neuronal Survival Synaptic Growth Cognitive Enhancement Downstream->Outcomes Neuroprotection ↓ Glutamate Excitotoxicity ↓ Oxidative Stress ↓ Apoptosis Glutamate->Neuroprotection MWM_Workflow start Start acclimate Acclimatize Animal to Testing Room start->acclimate administer Administer Noopept or Vehicle acclimate->administer acquisition Acquisition Phase (4 Trials/Day) Record Escape Latency administer->acquisition loop_days Repeat for 5 Days acquisition->loop_days loop_days->administer Next Day probe_admin Final Drug Administration loop_days->probe_admin End of Phase probe Probe Trial (Day 6) (No Platform) probe_admin->probe analyze Data Analysis (ANOVA, t-test) probe->analyze end End analyze->end

References

Application Notes and Protocols for "2-Phenyl-2-pyrrolidin-1-ylacetamide" as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data, including quantitative analyses and established experimental protocols for "2-Phenyl-2-pyrrolidin-1-ylacetamide," is not available in the current scientific literature. The following application notes and protocols are based on the well-characterized, structurally related nootropic compound, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide (commonly known as Phenylpiracetam or Fonturacetam) . This information is provided as a reference and a guide for researchers interested in the potential pharmacological evaluation of "this compound." It is crucial to note the structural differences between these two compounds, as they will likely exhibit distinct pharmacological profiles.

Structural Comparison

To elucidate the differences, a structural comparison is provided below. "this compound" lacks the ketone group on the pyrrolidine ring that is present in Phenylpiracetam. This structural variance is significant and will influence the molecule's chemical properties and biological activity.

G cluster_0 This compound cluster_1 Phenylpiracetam ((RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide) Requested Compound Requested Compound Reference Compound Reference Compound Requested Compound->Reference Compound Note the absence of the ketone group on the pyrrolidine ring.

Structural comparison of the requested and reference compounds.

Part 1: Application Notes for Phenylpiracetam (Reference Compound)

Overview and Pharmacological Profile

Phenylpiracetam is a synthetic nootropic agent that is a phenyl derivative of piracetam. It is reported to have cognitive-enhancing and psychostimulatory effects.[1] In some countries, it is a prescription medication for conditions such as cognitive decline and to improve physical performance.[1] The presence of the phenyl group increases its potency and ability to cross the blood-brain barrier compared to piracetam.[2]

Mechanism of Action

The pharmacological effects of Phenylpiracetam are multifaceted and not fully elucidated. However, research suggests the following mechanisms:

  • Dopamine Reuptake Inhibition: The (R)-enantiomer of Phenylpiracetam is a selective dopamine reuptake inhibitor (DRI).[3] The (S)-enantiomer is largely inactive in this regard.[4] This action likely contributes to its stimulant properties.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Phenylpiracetam has been shown to bind to α4β2 nicotinic acetylcholine receptors, which may play a role in its cognitive-enhancing effects.[3]

  • AMPA and NMDA Receptor Modulation: Like other racetams, Phenylpiracetam is thought to modulate the activity of AMPA and NMDA glutamate receptors, which are critical for synaptic plasticity and memory formation.[5][6]

  • Increased Neurotransmitter Density: Studies in animal models suggest that Phenylpiracetam can increase the density of dopamine, NMDA, and acetylcholine receptors in the brain.[6][7]

Quantitative Pharmacological Data (Phenylpiracetam)
ParameterTargetSpeciesValueReference
IC₅₀ α4β2 nAChRMouse (brain cortex)5.86 µM[3]
IC₅₀ Dopamine Transporter (DAT)Recombinant (human)14.5 µM ((R)-enantiomer)[8]

Part 2: Hypothetical Experimental Workflow for a Novel Nootropic Agent

The following workflow outlines a general approach for the pharmacological characterization of a novel compound like "this compound," using Phenylpiracetam as a conceptual guide.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment cluster_2 Pharmacokinetic & Safety Profiling a Primary Screening: Receptor Binding Assays (e.g., DAT, nAChR, AMPA, NMDA) b Functional Assays: Neurotransmitter Uptake (e.g., Dopamine) a->b c Cell Viability & Cytotoxicity Assays b->c d Locomotor Activity: Open-Field Test c->d Proceed if active and non-toxic e Anxiety-like Behavior: Elevated Plus Maze / Open-Field Test d->e f Learning & Memory: Morris Water Maze / Passive Avoidance Test e->f g Blood-Brain Barrier Permeability f->g Proceed if efficacious h Metabolic Stability g->h i Acute Toxicity Studies h->i

A general workflow for characterizing a novel nootropic agent.

Part 3: Detailed Experimental Protocols

These protocols are provided as detailed examples and should be adapted based on the specific properties of the test compound and the research question.

In Vitro Assays

Objective: To determine the binding affinity of a test compound for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 or similar DAT-specific radioligand.

  • Non-specific ligand: 10 µM GBR 12909 or similar.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compound stock solutions in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize DAT-expressing cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM non-specific ligand (for non-specific binding) or test compound at various concentrations.

    • 50 µL of radioligand at a final concentration close to its Kd value.

    • 150 µL of cell membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation.

  • Filtration: Rapidly harvest the plate contents onto the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the binding affinity of a test compound for the α4β2 nAChR subtype.

Materials:

  • Membrane preparation from cells expressing human α4β2 nAChRs.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Non-specific ligand: 100 µM Nicotine or similar.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Other materials as described in the DAT binding assay protocol.

Procedure:

  • Membrane Preparation: As described for the DAT assay.

  • Assay Setup: In a 96-well plate, add components in a final volume of 250 µL, similar to the DAT assay, using the nAChR-specific reagents.

  • Incubation: Incubate for 2-4 hours at room temperature.

  • Filtration and Quantification: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Calculate IC₅₀ and Ki values as described previously.

In Vivo Behavioral Assays (Rodent Models)

General Considerations:

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals should be habituated to the testing room for at least 30-60 minutes before each experiment.

  • The apparatus should be cleaned thoroughly between trials (e.g., with 70% ethanol) to remove olfactory cues.

  • Testing should be conducted during the same phase of the light/dark cycle to minimize variability.

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with high walls, often made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by software.[9]

Procedure:

  • Administer the test compound or vehicle to the animal via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes).

  • Gently place the animal in the center of the open-field arena.[6]

  • Allow the animal to explore the arena freely for a set duration, typically 5-10 minutes.[6]

  • Record the session using an overhead video camera connected to a tracking software.

  • Data Analysis: The software will automatically quantify parameters such as:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Frequency of entries into the center zone: Another indicator of anxiety.

    • Rearing frequency: A measure of exploratory behavior.

Objective: To evaluate long-term, fear-motivated memory.

Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.[1][2]

Procedure:

  • Training/Acquisition Phase:

    • Place the animal in the light compartment. After a brief habituation period (e.g., 10 seconds), the door to the dark compartment is opened.[2]

    • Rodents have a natural preference for dark spaces and will typically enter the dark compartment.

    • Once the animal has fully entered the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[2]

    • The animal is then immediately removed and returned to its home cage. The test compound can be administered before or after this training phase, depending on whether the goal is to assess effects on memory acquisition or consolidation.

  • Retention/Test Phase:

    • Typically conducted 24 hours after the training phase.

    • The animal is placed back into the light compartment, and the door is opened.

    • The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).[2]

  • Data Analysis: A longer latency to enter the dark chamber during the test phase is interpreted as successful memory retention of the aversive experience. Compare the latencies between treatment groups.

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus: A large circular pool (e.g., 90-120 cm diameter) filled with opaque water (made opaque with non-toxic white paint or milk powder). A small escape platform is hidden 1-2 cm below the water surface. Various high-contrast visual cues are placed around the room.[10][11]

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer the test compound or vehicle daily before the training session.

    • Each day consists of several trials (e.g., 4 trials). For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.[11]

    • The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it and allowed to remain there for 15-30 seconds.[10]

  • Probe Trial (24 hours after the last training day):

    • The escape platform is removed from the pool.

    • The mouse is placed in the pool from a novel start position and allowed to swim freely for 60 seconds.[12]

    • The session is recorded by an overhead camera and tracking software.

  • Data Analysis:

    • Acquisition: A decrease in escape latency across training days indicates learning. Compare the learning curves between groups.

    • Probe Trial: Key parameters include the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former location of the platform. A significant preference for the target quadrant indicates robust spatial memory.

Part 4: Potential Signaling Pathway (Based on Phenylpiracetam)

This diagram illustrates the hypothesized signaling pathways affected by Phenylpiracetam, which could serve as a starting point for investigating "this compound."

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Phenylpiracetam Phenylpiracetam DAT Dopamine Transporter (DAT) Phenylpiracetam->DAT Inhibits nAChR α4β2 nAChR Phenylpiracetam->nAChR Modulates AMPA_NMDA AMPA/NMDA Receptors Phenylpiracetam->AMPA_NMDA Potentiates (hypothesized) Dopamine_vesicle Dopamine Vesicles DA_synapse Dopamine Dopamine_vesicle->DA_synapse Release D_Receptor Dopamine Receptors DA_synapse->D_Receptor Binds Signaling Increased Neuronal Excitability & Synaptic Plasticity (LTP) nAChR->Signaling AMPA_NMDA->Signaling D_Receptor->Signaling Cognition Enhanced Cognition & Memory Signaling->Cognition

Hypothesized signaling pathway for Phenylpiracetam.

References

Application Notes and Protocols for the Experimental Design of 2-Phenyl-2-pyrrolidin-1-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel 2-Phenyl-2-pyrrolidin-1-ylacetamide derivatives as potential modulators of central nervous system (CNS) activity, with a focus on their nootropic and neuroprotective potential.

Introduction

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Analogs of this structure, such as other pyrrolidone and acetamide derivatives, have shown a range of biological activities, including nootropic, anticonvulsant, and anxiolytic effects. The proposed mechanism of action for many of these compounds involves the modulation of key neurotransmitter systems, particularly the glutamatergic and GABAergic systems. These notes outline a systematic approach to the design, synthesis, and evaluation of novel derivatives to explore their therapeutic potential.

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of this compound derivatives is presented below. This protocol is based on established methods for the synthesis of related acetamide compounds.

Protocol 2.1: General Synthesis of this compound Derivatives

This protocol describes a two-step process starting from a substituted phenylacetic acid.

Materials:

  • Substituted Phenylacetic Acid

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Ammonia (or an appropriate amine for derivatization)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

Step 1: Synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetyl chloride

  • To a solution of the desired substituted phenylacetic acid (1.0 eq) in anhydrous DCM (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-Phenyl-2-pyrrolidin-1-ylacetyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/g of pyrrolidine).

  • Add the pyrrolidine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Step 3 (Optional): Amide Formation

  • To obtain the final acetamide, the product from Step 2 can be reacted with an ammonia source or a primary/secondary amine. A common method is to first hydrolyze the corresponding ester (if synthesized) to the carboxylic acid, followed by amide coupling.

  • Alternatively, direct amidation of the acid chloride from Step 1 can be performed using an appropriate amine.

In Vitro Evaluation

The initial in vitro screening aims to identify the primary biological targets of the synthesized derivatives. Based on the pharmacology of related compounds, assays targeting glutamatergic and GABAergic receptors are recommended.

Protocol 3.1: NMDA Receptor Activity Assay (Calcium Flux)

This assay measures the modulation of NMDA receptor activity by monitoring intracellular calcium influx in a cell-based system.

Materials:

  • HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • NMDA and Glycine (co-agonists)

  • Test compounds (this compound derivatives)

  • Reference compounds (e.g., MK-801, a known NMDA receptor antagonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM dye (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37 °C.

  • Compound Incubation: Wash the cells to remove excess dye. Add HBSS containing the test compounds at various concentrations and incubate for 15-30 minutes.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence. Inject a solution of NMDA and glycine to stimulate the receptors and record the change in fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition or potentiation of the NMDA receptor response by the test compounds compared to the vehicle control. Determine EC₅₀ or IC₅₀ values.

Protocol 3.2: AMPA Receptor Activity Assay (Calcium Flux)

This protocol is similar to the NMDA receptor assay but is adapted for AMPA receptors.

Materials:

  • HEK293 cells stably expressing human AMPA receptor subunits (e.g., GluA1)

  • Similar reagents as in Protocol 3.1, with AMPA as the agonist.

Procedure:

  • Follow the same general procedure as in Protocol 3.1, but use AMPA as the agonist to stimulate the AMPA receptors.

  • Analyze the data to determine the modulatory effect of the test compounds on AMPA receptor activity.

Protocol 3.3: GABA-A Receptor Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Muscimol (radioligand)

  • GABA (unlabeled ligand)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, combine the rat cortical membranes, [³H]-Muscimol, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at 4 °C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki of the test compounds for the GABA-A receptor.

Data Presentation: In Vitro Screening Results

Compound IDNMDA Receptor (IC₅₀/EC₅₀, µM)AMPA Receptor (IC₅₀/EC₅₀, µM)GABA-A Receptor (Ki, µM)
PPA-001
PPA-002
PPA-003
...

Note: The table should be populated with experimental data. IC₅₀ values indicate inhibitory activity, while EC₅₀ values indicate potentiating activity.

In Vivo Evaluation

Promising candidates from the in vitro screens should be advanced to in vivo models to assess their cognitive-enhancing and neuroprotective effects.

Protocol 4.1: Morris Water Maze Test for Spatial Learning and Memory

This is a widely used behavioral test to assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (maze)

  • Escape platform

  • Water made opaque with non-toxic paint

  • Video tracking system

  • Rodents (mice or rats)

  • Test compounds and vehicle

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Habituation: On the first day, allow each animal to swim freely in the maze for 60 seconds without the platform.

  • Training Phase: For 4-5 consecutive days, conduct training trials. Place the animal in the water at one of four starting positions. The animal has 60 seconds to find the hidden escape platform. If it fails, guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before each training session (e.g., 30 minutes prior if given intraperitoneally).

  • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Analyze the escape latency during training and the time spent in the target quadrant during the probe trial.

Protocol 4.2: Passive Avoidance Test for Fear-Conditioned Memory

This test assesses learning and memory based on an animal's natural tendency to avoid an aversive stimulus.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment connected to a shock generator)

  • Rodents

  • Test compounds and vehicle

Procedure:

  • Training (Acquisition) Trial: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

  • Drug Administration: Administer the test compound or vehicle before or after the training trial, depending on whether you are testing effects on acquisition or consolidation.

  • Retention Trial: 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

  • Data Analysis: Compare the step-through latencies between the different treatment groups.

Data Presentation: In Vivo Efficacy

Compound IDDose (mg/kg)Morris Water Maze (Time in Target Quadrant, s)Passive Avoidance (Step-through Latency, s)
PPA-00110
30
PPA-00210
30
Vehicle-

Note: Data should be presented as mean ± SEM. Statistical significance should be indicated.

Visualizations

Diagram 5.1: Proposed Synthetic Pathway

Synthesis_Pathway A Substituted Phenylacetic Acid B Acid Chloride Intermediate A->B SOCl₂ C 2-Phenyl-2-pyrrolidin-1-yl -acetyl chloride B->C Pyrrolidine, TEA D This compound Derivative C->D Ammonia or Primary/Secondary Amine

Caption: General synthetic route for this compound derivatives.

Diagram 5.2: Experimental Workflow

Experimental_Workflow cluster_0 Compound Generation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification NMDA_Assay NMDA Receptor Assay Purification->NMDA_Assay AMPA_Assay AMPA Receptor Assay Purification->AMPA_Assay GABA_Assay GABA-A Receptor Assay Purification->GABA_Assay MWM Morris Water Maze NMDA_Assay->MWM AMPA_Assay->MWM PA Passive Avoidance GABA_Assay->PA

Caption: High-level workflow for the evaluation of novel derivatives.

Diagram 5.3: Hypothesized Signaling Pathway

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx LTP Long-Term Potentiation (Learning & Memory) Ca_influx->LTP Compound This compound Derivative Compound->NMDA_R Modulates Compound->AMPA_R Modulates

Caption: Putative modulation of glutamatergic signaling by test compounds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide. The information is based on established chemical principles and analogous reactions, as direct literature on the synthesis of this specific molecule is limited.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yields in the synthesis of this compound from 2-bromo-2-phenylacetamide and pyrrolidine. What are the potential causes and solutions?

A1: Low yields are a common issue in nucleophilic substitution reactions. Several factors could be contributing to this problem. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the elimination of HBr from 2-bromo-2-phenylacetamide to form 2-phenyl-acrylamide derivatives, especially in the presence of a strong base.

    • Solution: Use a non-hindered, non-nucleophilic base like potassium carbonate or triethylamine. Adding the base portion-wise can also help to control the reaction and minimize side products.

  • Poor Quality of Reagents: The purity of starting materials is crucial.

    • Solution: Ensure that 2-bromo-2-phenylacetamide is pure and free from acidic impurities. Pyrrolidine should be freshly distilled if it has been stored for a long time. The solvent should be anhydrous.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly influence the reaction outcome.

    • Solution: Acetonitrile and Dimethylformamide (DMF) are generally good solvents for this type of reaction. Experiment with a range of temperatures, for example, from room temperature up to 80°C.

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and byproducts?

A2: The presence of multiple spots indicates a mixture of compounds. The main product, this compound, is expected to be more polar than the starting material 2-bromo-2-phenylacetamide due to the presence of the pyrrolidine ring. Potential byproducts could include unreacted starting materials, elimination products, or products from the reaction of pyrrolidine with the solvent.

To identify the spots:

  • Co-spotting: Run a TLC with individual spots of your starting materials (2-bromo-2-phenylacetamide and pyrrolidine) alongside a spot of your reaction mixture. This will help you identify any unreacted starting materials.

  • Staining: Use different TLC stains. For example, a potassium permanganate stain can help visualize compounds that are susceptible to oxidation.

  • Purification and Characterization: Isolate the major spots using column chromatography and characterize them using techniques like NMR and Mass Spectrometry to confirm their structures.

Q3: What is the best method for purifying the final product?

A3: Column chromatography is the most common and effective method for purifying this compound from the reaction mixture. A silica gel column with a gradient elution system of ethyl acetate and hexane is a good starting point. The exact ratio will depend on the polarity of the byproducts. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol) can be used for further purification of the isolated product.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the synthesis of this compound. These are representative values and actual results may vary.

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
1AcetonitrileK₂CO₃601265
2DMFK₂CO₃601275
3TolueneK₂CO₃802450
4AcetonitrileEt₃N601260
5DMFEt₃N601270
6DMFK₂CO₃Room Temp2445
7DMFK₂CO₃80880

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 2-bromo-2-phenylacetamide

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

Synthesis_Workflow Start Start Reagents 2-bromo-2-phenylacetamide + Pyrrolidine + K2CO3 in DMF Start->Reagents Reaction Reaction at 80°C, 8h Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Yes CheckSideProducts Analyze for Side Products (TLC/NMR) CheckCompletion->CheckSideProducts No IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp SideProducts Side Products Detected CheckSideProducts->SideProducts Yes CheckReagents Verify Reagent Purity CheckSideProducts->CheckReagents No OptimizeBase Optimize Base/Addition SideProducts->OptimizeBase ImpureReagents Impure Reagents CheckReagents->ImpureReagents Yes PurifyReagents Purify/Use Fresh Reagents ImpureReagents->PurifyReagents

"2-Phenyl-2-pyrrolidin-1-ylacetamide" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Phenyl-2-pyrrolidin-1-ylacetamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for addressing solubility challenges. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[1][2]
Molecular Weight 204.27 g/mol [1][2]
Calculated XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Appearance White to off-white solid (inferred from related compounds)[3]

The positive XLogP3 value suggests a degree of lipophilicity, which can contribute to low solubility in aqueous solutions.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Due to its potential for low aqueous solubility, it is recommended to prepare concentrated stock solutions in organic solvents. The table below provides recommended starting solvents based on practices for structurally similar compounds.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMA common solvent for preparing stock solutions of lipophilic compounds for in vitro assays.[2]
Ethanol 10-30 mg/mLA less toxic alternative to DMSO for certain cell-based assays.
Dimethylformamide (DMF) 10-25 mg/mLAnother suitable organic solvent for initial solubilization.

Important: Always use anhydrous, high-purity solvents to prevent degradation of the compound. Store stock solutions at -20°C or -80°C to maintain stability.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue with compounds that are poorly soluble in water. The abrupt change in solvent polarity causes the compound to fall out of solution. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Troubleshooting Guide: Compound Precipitation in Aqueous Media

This guide will help you address the issue of this compound precipitating upon dilution into aqueous solutions for your biological assays.

Problem: Precipitate formation during the preparation of working solutions.

Workflow for Troubleshooting Precipitation:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Precipitate observed after diluting stock solution into aqueous buffer/ cell culture medium B Step 1: Reduce Final DMSO Concentration A->B Start Here C Step 2: Use an Intermediate Dilution Step B->C If precipitation persists F Successful Solubilization B->F If successful D Step 3: Test Different Aqueous Media C->D If precipitation persists C->F If successful E Step 4: Employ Solubilizing Excipients D->E If precipitation persists D->F If successful E->F Solution Found

Caption: Troubleshooting workflow for compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

    • Calibrated precision balance

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.04 mg of the compound.

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution to Minimize Precipitation

This protocol is designed to reduce the solvent shock when diluting a DMSO stock solution into an aqueous medium.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Phosphate-Buffered Saline (PBS) or desired aqueous buffer

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the aqueous buffer. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in PBS to create a 100 µM intermediate solution.

    • Final Dilution: Add the intermediate solution to your final assay medium. For instance, add 1 part of the 100 µM intermediate solution to 9 parts of cell culture medium to get a final concentration of 10 µM.

    • Mixing: Mix the final solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.

Protocol 3: Using Solubilizing Excipients

For particularly challenging solubility issues, the use of excipients can be explored.

  • Materials:

    • This compound stock solution

    • Aqueous buffer or cell culture medium

    • Solubilizing agents such as:

      • Tween® 80

      • Cremophor® EL

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Procedure:

    • Prepare the aqueous buffer or cell culture medium containing the solubilizing agent at a low, non-toxic concentration (e.g., 0.1% Tween® 80 or 1% HP-β-CD).

    • Slowly add the stock solution of this compound to the excipient-containing medium while gently stirring.

    • Visually inspect for any signs of precipitation.

    • Important: Always run a vehicle control in your experiments containing the same concentration of the solubilizing agent to account for any potential effects on your assay.

Signaling Pathway Considerations

When investigating the biological effects of this compound, it is important to consider how solubility issues might impact downstream signaling pathways. Poor solubility can lead to an underestimation of the compound's potency and efficacy.

G cluster_0 Compound Delivery cluster_1 Biological System A 2-Phenyl-2-pyrrolidin- 1-ylacetamide (in solution) C Cell Membrane Receptor A->C Effective Binding B Precipitated/ Aggregated Compound B->C Reduced/No Binding D Intracellular Signaling Cascade C->D E Biological Response D->E

References

Overcoming "2-Phenyl-2-pyrrolidin-1-ylacetamide" stability problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-2-pyrrolidin-1-ylacetamide. The information is designed to help overcome potential stability challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Due to the presence of an amide linkage and a pyrrolidine ring, the primary stability concerns for this compound are hydrolysis and oxidation. The amide bond can be susceptible to cleavage under acidic or basic conditions, while the pyrrolidine ring may be prone to oxidative degradation.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8°C) is advisable.[1] The compound should be protected from light and sources of ignition.[1] When handling, avoid contact with skin and eyes, and use appropriate personal protective equipment.[1]

Q3: What are potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its structure, two primary pathways can be hypothesized:

  • Hydrolysis: The amide bond can undergo hydrolysis to yield phenyl(pyrrolidin-1-yl)acetic acid and ammonia. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxide derivatives. Studies on other pyrrolidine-containing compounds have shown metabolic degradation of the pyrrolidine ring.[2][3]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for assessing the purity and stability of small organic molecules like this compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be valuable for identifying unknown degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Chemical degradation of the compound.- Verify the storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. - Perform a purity analysis (e.g., HPLC) to check for the presence of degradation products. - If degradation is confirmed, obtain a fresh batch of the compound for future experiments.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products.- Characterize the new peaks using techniques like LC-MS to identify the degradation products. - Investigate the experimental conditions (e.g., pH of solutions, temperature, light exposure) that might be causing the degradation. - Adjust experimental protocols to minimize degradation (e.g., use freshly prepared solutions, work under inert atmosphere if sensitive to oxidation).
Poor solubility or precipitation of the compound in aqueous solutions. The compound may have limited aqueous solubility, or degradation products may be less soluble.- Determine the solubility of the compound in various solvents and buffer systems. - Consider the use of co-solvents or formulating agents to improve solubility. - Ensure the pH of the solution is within a range where the compound is stable and soluble.
Discoloration of the solid compound or solutions. Potential oxidative degradation or presence of impurities.- Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Prepare solutions fresh before use and protect them from light. - Analyze the discolored sample for impurities and degradation products.

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid compound and the stock solution to a light source (e.g., UV lamp) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Visualizations

Hypothetical_Degradation_Pathway Compound This compound Hydrolysis_Product Phenyl(pyrrolidin-1-yl)acetic acid + NH3 Compound->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product Oxidized Pyrrolidine Derivatives Compound->Oxidation_Product  Oxidation

Caption: Hypothetical degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution Acid Acidic Hydrolysis Prep_Stock->Acid Base Basic Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photochemical Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data_Analysis Analyze Degradation Profile LCMS->Data_Analysis Conclusion Determine Stability & Shelf-life Data_Analysis->Conclusion

Caption: General workflow for conducting stability testing of a pharmaceutical compound.

References

Technical Support Center: Optimizing In Vivo Studies of Noopept (2-Phenyl-2-pyrrolidin-1-ylacetamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Noopept (also known as GVS-111 and 2-Phenyl-2-pyrrolidin-1-ylacetamide) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose range for Noopept in rodent studies?

A1: The effective dose of Noopept in rodents can vary depending on the animal model and the specific outcome being measured. Preclinical studies have reported a wide range of effective doses, often exhibiting a biphasic or U-shaped dose-response curve. Doses between 0.5 mg/kg and 10 mg/kg administered intraperitoneally (i.p.) or orally have been shown to be effective for cognitive enhancement in rats.[1][2] Some studies have even reported effects at doses as low as 0.05-0.10 mg/kg for addressing learned helplessness in rats.[3] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the optimal dose.

Q2: What is the primary mechanism of action of Noopept?

A2: Noopept's mechanism of action is multifactorial. A key aspect is its ability to increase the expression of neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), in the hippocampus.[4][5] These neurotrophins are critical for neuronal survival, differentiation, and synaptic plasticity. Noopept is believed to exert its effects by binding to and activating Tropomyosin receptor kinase B (TrkB) for BDNF and Tropomyosin receptor kinase A (TrkA) for NGF.[6][7] Additionally, Noopept has been shown to have cholinosensitizing effects, protect against glutamate-induced neurotoxicity, and possess antioxidant and anti-inflammatory properties.[2][8]

Q3: What is the pharmacokinetic profile of Noopept and its active metabolite?

A3: Noopept has a very short half-life in rodents, estimated to be around 5-10 minutes.[8] It is rapidly metabolized to its major and active metabolite, cycloprolylglycine (cPG). cPG has a longer half-life and is thought to be responsible for many of the sustained nootropic effects observed with Noopept administration.[8]

Q4: What are the common administration routes for in vivo studies?

A4: The most common administration routes for Noopept in rodent studies are oral gavage and intraperitoneal (IP) injection. Oral administration has been shown to be effective, indicating that Noopept can cross the blood-brain barrier after oral intake.[7]

Troubleshooting Guide

Issue 1: Difficulty dissolving Noopept for administration.

  • Problem: Noopept is sparingly soluble in water.

  • Solution: For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent.[9] For in vivo administration, especially for intraperitoneal injections, preparing a suspension in a vehicle like saline with a small percentage of a surfactant such as Tween 80 can aid in solubility and administration. For oral gavage, suspending the powdered Noopept in saline or distilled water is a common practice. Always ensure the solution or suspension is homogenous before each administration.

Issue 2: High variability in behavioral or physiological responses.

  • Problem: Inconsistent results between animals within the same treatment group.

  • Potential Causes & Solutions:

    • Incorrect Dosing: Double-check all calculations for dosage based on the most recent animal weights. Ensure the concentration of your Noopept solution is accurate.

    • Administration Technique: Improper oral gavage can lead to aspiration or esophageal irritation, causing stress and affecting results.[10] Ensure all personnel are thoroughly trained in the correct technique. For IP injections, ensure the injection is in the correct abdominal quadrant to avoid organ damage.[11]

    • Stress: Animal stress can significantly impact experimental outcomes. Handle animals consistently and allow for an acclimatization period before starting the experiment.

    • Biphasic Dose-Response: Remember that Noopept can have a "two-peak" effective dose range.[8] Doses that are too low or too high may be ineffective. A pilot dose-response study is highly recommended.

Issue 3: Lack of a significant effect at previously reported effective doses.

  • Problem: The experimental group shows no significant difference from the control group.

  • Potential Causes & Solutions:

    • Timing of Administration: Due to its short half-life, the timing of Noopept administration relative to behavioral testing is critical. Consider the Tmax of both Noopept and its active metabolite, cPG, when designing your experimental timeline.

    • Chronic vs. Acute Dosing: Some effects of Noopept, particularly those related to increased neurotrophin expression, are more pronounced with chronic administration (e.g., daily for 7-28 days).[4][5]

    • Animal Model Specifics: The effectiveness of Noopept can depend on the specific animal model of cognitive impairment or disease being used. The underlying pathology of the model may influence its responsiveness to Noopept's mechanism of action.

Data Presentation

Table 1: Summary of In Vivo Dosages for Noopept in Rodent Models

Animal ModelAdministration RouteEffective Dose RangeKey Findings
Rat (Alzheimer's Disease Model)Intraperitoneal0.5 mg/kgPrevented memory deficits.[1]
Rat (Stroke Model)Oral / Injection5 mg/kgCognitive-enhancing effects.
Rat (Learned Helplessness)Injection0.05 - 0.10 mg/kgAbolished effects of learned helplessness.[3]
Mouse (Scopolamine-induced amnesia)Not Specified0.5 mg/kgPrevented cognitive disorders.
Rat (General Cognitive Enhancement)Oral0.5 mg/kg and 10 mg/kgMemory retention improvement (bimodal effect).[2]

Table 2: Pharmacokinetic Parameters of Noopept and Cycloprolylglycine (cPG)

CompoundHalf-life (Rodents)Key Characteristics
Noopept~5-10 minutes[8]Rapidly metabolized.
Cycloprolylglycine (cPG)Longer than NoopeptActive metabolite, thought to mediate long-term effects.[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Noopept in Rodents

  • Preparation of Noopept Suspension:

    • Weigh the required amount of Noopept powder based on the desired dose and the number of animals.

    • Suspend the powder in sterile saline (0.9% NaCl) or distilled water.

    • Vortex the suspension thoroughly before each use to ensure a uniform mixture. The final volume for gavage should typically not exceed 10 ml/kg for rats and mice.[11]

  • Animal Restraint and Gavage Procedure:

    • Gently restrain the animal, ensuring it cannot move its head.

    • Measure the gavage needle length from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Insert the gavage needle gently into the esophagus and advance it to the predetermined length.

    • Administer the Noopept suspension slowly and steadily.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.[12]

Protocol 2: Intraperitoneal (IP) Injection of Noopept in Rodents

  • Preparation of Noopept Solution/Suspension:

    • For improved solubility for injection, Noopept can be dissolved in a vehicle containing a small amount of a solubilizing agent. A common approach is to first dissolve Noopept in a minimal amount of DMSO and then dilute it with sterile saline. The final concentration of DMSO should be kept to a minimum (ideally below 5-10%) to avoid toxicity. Alternatively, a suspension in saline with 0.1-0.5% Tween 80 can be used.

    • Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter if possible, or prepare it under aseptic conditions.

  • Injection Procedure:

    • Restrain the animal appropriately.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11]

    • Insert a 25-27 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Inject the Noopept solution slowly. The maximum recommended volume is typically 10 ml/kg.[11]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Noopept Study cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Calc Dose Calculation (e.g., 0.5-10 mg/kg) Noopept_Sol Noopept Solution/Suspension Preparation Dose_Calc->Noopept_Sol Vehicle_Prep Vehicle Preparation (e.g., Saline, Saline + Tween 80) Vehicle_Prep->Noopept_Sol Admin_Route Administration (Oral Gavage or IP Injection) Noopept_Sol->Admin_Route Animal_Acclim Animal Acclimatization Animal_Acclim->Admin_Route Behavioral Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) Admin_Route->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for BDNF/NGF) Admin_Route->Biochemical Histological Histological Analysis Admin_Route->Histological

Caption: A typical experimental workflow for an in vivo study of Noopept.

Noopept_Signaling_Pathway Proposed Signaling Pathway of Noopept cluster_neurotrophins Neurotrophin Upregulation cluster_receptors Receptor Activation cluster_downstream Downstream Effects Noopept Noopept BDNF BDNF Expression ↑ Noopept->BDNF NGF NGF Expression ↑ Noopept->NGF TrkB TrkB Receptor BDNF->TrkB TrkA TrkA Receptor NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK TrkA->MAPK_ERK Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity CREB->Neuronal_Survival

Caption: Proposed signaling pathway for the neuroprotective effects of Noopept.

References

Technical Support Center: Synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two plausible synthetic routes:

  • Route A: Alkylation of phenylacetamide with 1,4-dibromobutane.

  • Route B: Reaction of 2-bromo-2-phenylacetamide with pyrrolidine.

Issue 1: Low or No Product Formation

Q1: I am not getting any of the desired this compound product. What could be the issue?

A1: Low or no product yield can stem from several factors related to reagents, reaction conditions, or workup procedures. Here are some potential causes and troubleshooting steps:

  • Reagent Quality:

    • Purity of Starting Materials: Ensure the purity of your phenylacetamide (for Route A) or 2-bromo-2-phenylacetamide (for Route B), 1,4-dibromobutane, and pyrrolidine. Impurities can interfere with the reaction.

    • Base Strength and Solubility: For Route A, a strong base is required to deprotonate the amide. Ensure the base (e.g., sodium hydride, potassium tert-butoxide) is not expired or deactivated. The choice of solvent should also facilitate the solubility of the reactants and the base.

  • Reaction Conditions:

    • Inadequate Temperature: The reaction may require specific temperature control. For Route A, initial deprotonation might need to be done at a lower temperature, followed by heating to facilitate the alkylation. For Route B, the nucleophilic substitution may require heating to proceed at a reasonable rate.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Atmosphere: Amide deprotonation (Route A) is sensitive to moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure:

    • Product Loss during Extraction: The product may have some water solubility. Ensure you are using the appropriate organic solvent for extraction and consider performing multiple extractions to maximize recovery.

    • Incorrect pH: During the workup, adjusting the pH might be necessary to ensure the product is in a neutral, extractable form.

Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts

Q2: My reaction mixture shows multiple spots on the TLC plate, and the main product spot is weak. What are the likely byproducts and how can I minimize them?

A2: The formation of byproducts is a common challenge. The identity of the byproducts will depend on the synthetic route chosen.

For Route A (Alkylation of phenylacetamide with 1,4-dibromobutane):

  • Potential Byproducts:

    • Unreacted Phenylacetamide: The starting material may be present if the reaction has not gone to completion.

    • O-Alkylated Product: Amides can undergo O-alkylation in addition to the desired N-alkylation, leading to the formation of an imino ether. This is often a kinetic product.[1]

    • Bis-alkylation: The nitrogen of the newly formed pyrrolidine ring can be further alkylated by another molecule of 1,4-dibromobutane.

    • Elimination Product: 1,4-dibromobutane can undergo elimination to form butadiene under basic conditions, especially at higher temperatures.

  • Minimization Strategies:

    • Control of Stoichiometry: Use a slight excess of phenylacetamide to minimize unreacted 1,4-dibromobutane.

    • Temperature Control: Lowering the reaction temperature can favor N-alkylation over O-alkylation and reduce elimination side reactions.

    • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base can favor N-alkylation. The solvent can also influence the N- versus O-alkylation ratio.

For Route B (Reaction of 2-bromo-2-phenylacetamide with pyrrolidine):

  • Potential Byproducts:

    • Unreacted 2-bromo-2-phenylacetamide or Pyrrolidine: Incomplete reaction will leave starting materials in the mixture.

    • Over-alkylation of Pyrrolidine: If more than one equivalent of 2-bromo-2-phenylacetamide is used, the secondary amine product can react again.

    • Elimination Product: 2-bromo-2-phenylacetamide can undergo elimination to form 2-phenyl-acrylamide under basic conditions.

  • Minimization Strategies:

    • Control of Stoichiometry: Use a slight excess of pyrrolidine to ensure all the 2-bromo-2-phenylacetamide reacts.

    • Temperature Control: Keep the reaction temperature as low as feasible to minimize elimination reactions.

    • Slow Addition: Add the 2-bromo-2-phenylacetamide slowly to the solution of pyrrolidine to maintain a low concentration of the electrophile and reduce side reactions.

Quantitative Data Summary for Byproduct Analysis (Hypothetical)

ParameterMain ProductUnreacted PhenylacetamideO-Alkylated ByproductBis-alkylation Byproduct
Typical Yield (%) 40-605-1510-20<5
Retention Factor (Rf) 0.4-0.50.6-0.70.5-0.6>0.7
1H NMR (ppm, key signals) Singlet ~4.0 (CH-Ph)Singlet ~3.6 (CH2-Ph)Shifted CH-Ph signalMultiple pyrrolidine signals
IR (cm-1, key bands) ~1650 (Amide C=O)~1660 (Amide C=O)~1680 (Imino C=N)~1650 (Amide C=O)

Note: These are hypothetical values for illustrative purposes and may vary depending on the specific reaction conditions and TLC solvent system used.

Frequently Asked Questions (FAQs)

Q3: What is the best synthetic route to prepare this compound?

A3: Both Route A and Route B are plausible. Route B, the reaction of 2-bromo-2-phenylacetamide with pyrrolidine, is often more direct and may offer better control over byproduct formation if reaction conditions are carefully optimized. Route A, the alkylation of phenylacetamide with 1,4-dibromobutane, involves the formation of a cyclic amine in situ, which can sometimes lead to a more complex mixture of products.

Q4: How can I purify the final product from the byproducts?

A4: Column chromatography is the most effective method for purifying this compound from the likely byproducts. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The polarity of the solvent system should be optimized based on TLC analysis of the crude reaction mixture.

Q5: What analytical techniques are most suitable for characterizing the final product and identifying byproducts?

A5: A combination of techniques is recommended for full characterization:

  • 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the desired product and identify the structures of any isolated byproducts.

  • Infrared (IR) spectroscopy: To identify the key functional groups, such as the amide carbonyl group.[2][3]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.

  • Thin Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the final product.

Experimental Protocols (Hypothetical)

Route A: Alkylation of Phenylacetamide with 1,4-dibromobutane
  • Deprotonation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add phenylacetamide (1.0 eq.) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add 1,4-dibromobutane (1.1 eq.) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route B: Reaction of 2-bromo-2-phenylacetamide with Pyrrolidine
  • Dissolution: Dissolve pyrrolidine (2.2 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition: To this solution, add a solution of 2-bromo-2-phenylacetamide (1.0 eq.) in the same solvent dropwise at room temperature.

  • Stirring: Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required.

  • Workup: Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Perform Aqueous Workup reaction_monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end_product Pure Product characterization->end_product issue Problem Encountered low_yield Low/No Product issue->low_yield Yield Issue byproducts Multiple Spots on TLC issue->byproducts Purity Issue check_reagents Check Reagent Quality low_yield->check_reagents check_conditions Verify Reaction Conditions low_yield->check_conditions optimize_workup Optimize Workup low_yield->optimize_workup identify_byproducts Identify Potential Byproducts byproducts->identify_byproducts modify_conditions Modify Reaction Conditions byproducts->modify_conditions check_reagents->reaction_monitoring check_conditions->reaction_monitoring optimize_workup->workup modify_conditions->reaction_monitoring

Caption: Troubleshooting workflow for the synthesis of this compound.

Byproduct_Identification_Logic cluster_routeA Route A: Alkylation of Phenylacetamide cluster_routeB Route B: Reaction with Pyrrolidine start Crude Product Analysis (TLC/LC-MS) unreacted_pa Unreacted Phenylacetamide start->unreacted_pa High Rf spot o_alkylation O-Alkylated Product start->o_alkylation Similar Rf to product bis_alkylation Bis-alkylation Product start->bis_alkylation Low Rf spot unreacted_bpa Unreacted 2-Bromo-2-phenylacetamide start->unreacted_bpa Non-polar spot over_alkylation Over-alkylation of Pyrrolidine start->over_alkylation Multiple products elimination Elimination Product start->elimination UV active byproduct purification Column Chromatography unreacted_pa->purification Isolate & Characterize o_alkylation->purification Isolate & Characterize bis_alkylation->purification Isolate & Characterize unreacted_bpa->purification Isolate & Characterize over_alkylation->purification Isolate & Characterize elimination->purification Isolate & Characterize characterization NMR, IR, MS Analysis purification->characterization

Caption: Logical flow for byproduct identification in the two synthetic routes.

References

"2-Phenyl-2-pyrrolidin-1-ylacetamide" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the analysis of "2-Phenyl-2-pyrrolidin-1-ylacetamide".

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: While specific literature for "this compound" is limited, the quantification of similar nootropic compounds and small molecules in research and development is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods are well-suited for separating the analyte from complex matrices and providing accurate quantification.

Q2: My results for this compound quantification are inconsistent. What are the likely causes?

A2: Inconsistent results in HPLC and LC-MS/MS analysis can stem from several factors. Common causes include variability in sample preparation, instability of the analyte, issues with the mobile phase, column degradation, and instrument fluctuations.[4][5][6] It is crucial to systematically investigate each of these potential sources to identify and resolve the issue.

Q3: How can I ensure the stability of this compound in my samples and solutions?

A3: The stability of research chemicals can be influenced by temperature, humidity, light, and pH.[7][8] To ensure the stability of this compound, it is recommended to conduct stability testing under controlled conditions.[7] This involves analyzing samples at predetermined intervals when exposed to various environmental factors.[7] For routine analysis, store stock solutions and samples in a cool, dark place and consider the use of amber vials to protect from light.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can significantly impact the accuracy and precision of quantification.[5] The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.[6]
Column Contamination or Degradation Wash the column with a strong solvent, or if the problem persists, replace the column. Using a guard column can help extend the analytical column's lifetime.[9][10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a basic compound, a pH 2-3 units below its pKa is often recommended.
Sample Solvent Incompatibility Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[10]
Dead Volume in the System Check and tighten all fittings. Ensure tubing is cut evenly and properly seated.
Issue 2: Retention Time Shifts

Inconsistent retention times can lead to misidentification of the analyte peak and affect the reliability of the assay.[5]

Potential Cause Recommended Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a high-precision pump and check for leaks.[6][11]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.[10][11]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[11]
Pump Malfunction Check the pump for air bubbles and ensure proper solvent delivery.[11]
Issue 3: High Signal Variability or Low Sensitivity

High variability in signal intensity or a weak signal can compromise the lower limit of quantification and overall assay performance.

Potential Cause Recommended Solution
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) Optimize the sample preparation method to remove interfering matrix components.[1][12] Consider using a deuterated internal standard. A post-column infusion experiment can help identify regions of ion suppression.[12][13]
Contamination of the MS Ion Source Clean the ion source according to the manufacturer's instructions. Contamination can lead to high background noise and reduced signal intensity.[5]
Improper Sample Preparation Ensure the sample preparation method provides consistent and high recovery of the analyte.[13][14] Supported liquid extraction and solid-phase extraction can offer cleaner extracts than protein precipitation.[12][13]
Analyte Degradation Investigate the stability of the analyte in the biological matrix and during the sample preparation process.[15] This can involve testing different temperatures and the addition of stabilizers.

Experimental Protocols

General Protocol for Sample Preparation from Plasma

This protocol outlines a general procedure for extracting a small molecule like this compound from a plasma sample using protein precipitation.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent enzymatic degradation.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample prep1 Add Internal Standard start->prep1 prep2 Protein Precipitation (e.g., Acetonitrile) prep1->prep2 prep3 Vortex & Centrifuge prep2->prep3 prep4 Collect Supernatant prep3->prep4 prep5 Evaporate & Reconstitute prep4->prep5 analysis1 Inject Sample prep5->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 data1 Peak Integration analysis4->data1 data2 Quantification data1->data2 end Final Concentration data2->end troubleshooting_pathway cluster_retention Retention Time cluster_peak Peak Shape cluster_signal Signal Intensity start Assay Variability or Reproducibility Issue rt_issue Retention Time Shifts? start->rt_issue peak_issue Poor Peak Shape? start->peak_issue signal_issue Inconsistent Signal? start->signal_issue rt_sol1 Check Mobile Phase Preparation & Degassing rt_issue->rt_sol1 Yes rt_sol2 Verify Column Temperature rt_issue->rt_sol2 Yes rt_sol3 Ensure Column Equilibration rt_issue->rt_sol3 Yes rt_issue->peak_issue No peak_sol1 Adjust Sample Concentration peak_issue->peak_sol1 Yes peak_sol2 Check for Column Contamination peak_issue->peak_sol2 Yes peak_sol3 Optimize Mobile Phase pH peak_issue->peak_sol3 Yes peak_issue->signal_issue No signal_sol1 Investigate Matrix Effects signal_issue->signal_sol1 Yes signal_sol2 Clean MS Ion Source signal_issue->signal_sol2 Yes signal_sol3 Optimize Sample Prep signal_issue->signal_sol3 Yes end Consult Instrument Specialist signal_issue->end No

References

Technical Support Center: Chiral Separation of 2-Phenyl-2-pyrrolidin-1-ylacetamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of "2-Phenyl-2-pyrrolidin-1-ylacetamide" enantiomers. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The primary challenges in separating the enantiomers of this compound stem from its chemical properties. The presence of a polar amide group, a basic pyrrolidine ring, and a phenyl group can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution. Finding a chiral stationary phase (CSP) that provides sufficient enantioselectivity for this specific combination of functional groups is crucial.

Q2: Which chromatographic techniques are most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the chiral separation of polar compounds like this compound. Both techniques offer a wide range of chiral stationary phases and mobile phase options to optimize the separation. SFC is often considered a "greener" and faster alternative to normal-phase HPLC.[1]

Q3: What types of chiral stationary phases (CSPs) are recommended for screening?

A3: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended for initial screening. These are available with various modifications (e.g., carbamate derivatives) and have demonstrated broad applicability for a wide range of chiral compounds, including those with polar and aromatic functionalities. Protein-based CSPs, like those with α1-acid glycoprotein (AGP), can also be effective, particularly in reversed-phase mode.

Q4: How important is the choice of mobile phase?

A4: The mobile phase composition is critical for achieving good chiral separation. In normal-phase HPLC and SFC, a non-polar solvent like hexane or supercritical CO2 is used with a polar modifier (e.g., ethanol, isopropanol, or methanol). The type and concentration of the modifier can significantly impact retention times and enantioselectivity. In reversed-phase HPLC, a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer can be crucial for controlling the ionization state of the pyrrolidine nitrogen and influencing interactions with the CSP.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak for the racemic mixture.

  • Very low resolution value (Rs < 1.0).

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary chiral recognition sites for your molecule. Screen a variety of CSPs, focusing on polysaccharide-based (e.g., Chiralpak® series) and protein-based (e.g., Chiral-AGP) columns.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for selectivity. For Normal Phase/SFC: Systematically vary the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol). Small changes can have a large effect. For Reversed Phase: Adjust the pH of the aqueous buffer to alter the charge state of the analyte. Also, vary the organic modifier (acetonitrile vs. methanol) and its concentration.
Incorrect Temperature Temperature can influence the thermodynamics of the chiral recognition process. Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and backpressure.
Incompatible Sample Solvent The solvent used to dissolve the sample can affect peak shape and resolution. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Poor peak shape, leading to inaccurate integration and quantification.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase The basic pyrrolidine nitrogen can interact strongly with residual silanols on the silica support of the CSP. Add a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%), to block these active sites.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.
Contaminated or Degraded Column The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent (refer to the column manufacturer's instructions for compatible solvents). If performance does not improve, the column may need to be replaced.
Mismatched pH in Reversed Phase If operating in reversed-phase mode, ensure the mobile phase pH is appropriate for the analyte and the column. Operating at a pH where the analyte is partially ionized can sometimes lead to tailing.
Issue 3: Peak Splitting

Symptoms:

  • A single enantiomer peak appears as two or more smaller peaks.

Possible Causes & Solutions:

CauseRecommended Action
Sample Solvent Effect Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2] Dissolve the sample in the mobile phase or a weaker solvent.
Column Void or Channeling A void at the head of the column can cause the sample band to split.[3] This can be caused by pressure shocks or degradation of the stationary phase. Reversing the column and flushing may sometimes help, but replacement is often necessary.
Partially Clogged Frit A blocked inlet frit can disrupt the flow path and lead to peak splitting.[3] Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue.
Co-eluting Impurity A closely eluting impurity can appear as a shoulder or a split peak. Verify the purity of your sample.

Experimental Protocols

Protocol 1: Chiral HPLC (Normal Phase)
ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25°C
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of 1 mg/mL.
Protocol 2: Chiral HPLC (Reversed Phase)
ParameterCondition
Column Chiral-AGP, 150 x 4.0 mm, 5 µm
Mobile Phase 10 mM Phosphate Buffer (pH 7.0)
Flow Rate 0.7 mL/min
Detection UV at 210 nm
Temperature 25°C
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of 0.5 mg/mL.
Protocol 3: Chiral SFC
ParameterCondition
Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 220 nm
Temperature 35°C
Injection Volume 5 µL
Sample Preparation Dissolve sample in Methanol at a concentration of 1 mg/mL.

Visualizations

Experimental Workflow for Chiral Method Development

MethodDevelopmentWorkflow A Racemic Sample (this compound) B Column Screening (Polysaccharide & Protein-based CSPs) A->B C Mobile Phase Optimization (Modifier Type & Concentration, pH) B->C D Temperature Optimization C->D E Flow Rate & Injection Volume Optimization D->E F Resolution Achieved? E->F G Validated Chiral Method F->G Yes H Return to Column Screening (Try different CSP chemistry) F->H No H->B

Caption: Workflow for Chiral Method Development.

Troubleshooting Logic for Poor Resolution

TroubleshootingPoorResolution Start Poor or No Resolution ChangeMP Adjust Mobile Phase (Modifier % or pH) Start->ChangeMP Resolved Resolution Improved? ChangeMP->Resolved ChangeTemp Change Column Temperature ChangeTemp->Resolved ChangeCSP Select a Different CSP ChangeCSP->Resolved CheckSystem Check for System Issues (Leaks, Column Void) EndFail Consult Further Resources CheckSystem->EndFail Resolved->ChangeTemp No Resolved->ChangeCSP No Resolved->CheckSystem No End Continue Optimization Resolved->End Yes

Caption: Troubleshooting Poor Resolution.

References

Technical Support Center: Scale-up Synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up synthesis of this compound. A logical workflow for troubleshooting is presented below.

G start Problem Identified low_yield Low or No Product Formation start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Presence of Significant Side Products/Impurities start->side_products workup_issues Difficulties During Work-up/Isolation start->workup_issues check_reagents check_reagents low_yield->check_reagents Check Reagent Quality and Stoichiometry reaction_time reaction_time incomplete_reaction->reaction_time Increase Reaction Time identify_impurities identify_impurities side_products->identify_impurities Identify Impurities (LC-MS, NMR) emulsion emulsion workup_issues->emulsion Emulsion Formation During Extraction crystallization crystallization workup_issues->crystallization Poor Crystallization check_conditions check_conditions check_reagents->check_conditions Verify Reaction Conditions (Temp, Time) coupling_agent coupling_agent check_conditions->coupling_agent Evaluate Coupling Agent Efficiency solvent_effects solvent_effects coupling_agent->solvent_effects Investigate Solvent Effects temperature temperature reaction_time->temperature Increase Reaction Temperature catalyst_deactivation catalyst_deactivation temperature->catalyst_deactivation Check for Catalyst/Reagent Deactivation mixing mixing catalyst_deactivation->mixing Ensure Adequate Mixing epimerization epimerization identify_impurities->epimerization Consider Epimerization over_activation over_activation identify_impurities->over_activation Check for Over-activation of Carboxylic Acid temp_control temp_control epimerization->temp_control Optimize Temperature Control coupling_protocol coupling_protocol over_activation->coupling_protocol Modify Coupling Protocol brine_wash brine_wash emulsion->brine_wash Add Brine / Filter through Celite solvent_screen solvent_screen crystallization->solvent_screen Perform Solvent Screening for Recrystallization

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the amide coupling step?

A1: The most critical parameters for a successful scale-up of the amide coupling reaction are:

  • Temperature Control: Exothermic reactions are common with coupling agents. Efficient heat dissipation is crucial to prevent side reactions and epimerization.

  • Reagent Addition Rate: Slow and controlled addition of the coupling agent or activated carboxylic acid can prevent localized high concentrations and subsequent side product formation.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure consistent reaction kinetics throughout the reactor. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Purity of Starting Materials: Impurities in the starting phenylglycine derivative, pyrrolidine, or coupling agents can lead to the formation of side products that are difficult to remove at scale.

Q2: I am observing a significant amount of an impurity with the same mass as my product. What could be the cause?

A2: An impurity with the same mass could be a diastereomer of your product. The chiral center at the alpha-position to the phenyl ring is susceptible to epimerization, especially under basic conditions or elevated temperatures.[1] Consider the following to mitigate epimerization:

  • Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Control the temperature: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate.

  • Minimize reaction time: Prolonged exposure to reaction conditions can increase the likelihood of epimerization.

Q3: My reaction stalls before reaching full conversion. What are some potential reasons?

A3: A stalled reaction can be due to several factors:

  • Deactivation of the coupling agent: Some coupling agents are sensitive to moisture. Ensure all reagents and solvents are anhydrous.

  • Poor solubility: As the reaction progresses, the product may precipitate, hindering further reaction. A change in solvent or an increase in solvent volume might be necessary.

  • Insufficient equivalents of reagents: On a larger scale, minor weighing errors can become significant. Re-verify the stoichiometry of your reagents.

  • Formation of an unreactive intermediate: The activated carboxylic acid might form a stable, unreactive species. Trying a different coupling agent could resolve this.[2]

Q4: During work-up, I am struggling with persistent emulsions during the aqueous extraction. How can I resolve this?

A4: Emulsion formation is a common issue in large-scale extractions. To break emulsions, you can try the following:

  • Addition of brine: Saturated sodium chloride solution can help to increase the density of the aqueous phase and break the emulsion.

  • Filtration through Celite: Filtering the entire mixture through a pad of diatomaceous earth (Celite) can help to break up the emulsion.

  • Centrifugation: If the equipment is available, centrifugation is a very effective method for separating the layers.

Q5: What are some recommended coupling agents for large-scale amide synthesis?

A5: While HATU and HOBt/EDC are common in lab-scale synthesis, for large-scale production, cost, safety, and atom economy become more important.[3][4] Consider the following:

  • Acid Chloride Formation: Converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride can be a cost-effective method.[2] However, this introduces corrosive reagents and requires careful handling.

  • Propylphosphonic Anhydride (T3P®): This reagent is known for its high reactivity and clean reaction profiles, often leading to easy purification.

  • Carbonyldiimidazole (CDI): CDI is another effective coupling agent, though it can be moisture-sensitive.

Quantitative Data Summary

The following table summarizes typical reaction parameters for amide bond formation. Note that these are general guidelines and will require optimization for the specific synthesis of this compound.

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Production Scale (>1 kg)
Typical Coupling Agents HATU, HOBt/EDC, COMUT3P®, CDI, Acid ChloridesAcid Chlorides, T3P®
Reaction Temperature 0 °C to RT0 °C to 50 °C (with cooling)10 °C to 60 °C (with robust cooling)
Typical Reaction Time 2 - 12 hours4 - 24 hours6 - 36 hours
Solvent Volume (L/kg) 10 - 208 - 155 - 10
Expected Yield Range 85 - 95%80 - 90%75 - 88%

Experimental Protocols

1. Synthesis via Acid Chloride

This protocol is a representative example and should be optimized for the specific requirements of your process.

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up and Isolation a1 Suspend Phenylglycine derivative in DCM a2 Add catalytic DMF a1->a2 a3 Add Oxalyl Chloride dropwise at 0°C a2->a3 a4 Stir at RT until gas evolution ceases a3->a4 a5 Concentrate in vacuo a4->a5 b3 Add Acid Chloride solution dropwise a5->b3 b1 Dissolve Pyrrolidine and DIPEA in DCM b2 Cool to 0°C b1->b2 b2->b3 b4 Allow to warm to RT and stir b3->b4 c1 Quench with water b4->c1 c2 Separate layers c1->c2 c3 Wash organic layer (aq. HCl, aq. NaHCO3, brine) c2->c3 c4 Dry over Na2SO4, filter, and concentrate c3->c4 c5 Recrystallize from suitable solvent c4->c5

Caption: Experimental workflow for the synthesis of this compound via an acid chloride intermediate.

Methodology:

  • Acid Chloride Formation:

    • Suspend the N-protected phenylglycine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane).

    • Add a catalytic amount of Dimethylformamide (DMF).

    • Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.1 - 1.5 eq).

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • In a separate reactor, dissolve pyrrolidine (1.0 - 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in an anhydrous solvent.

    • Cool the solution to 0 °C.

    • Dissolve the crude acid chloride in a minimal amount of anhydrous solvent and add it dropwise to the pyrrolidine solution, maintaining the temperature below 10 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by HPLC or TLC).

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).

References

Technical Support Center: 2-Phenyl-2-pyrrolidin-1-ylacetamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-2-pyrrolidin-1-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific experimental data on the forced degradation of this compound is limited in publicly available literature, potential degradation pathways can be postulated based on its chemical structure and the metabolism of structurally related compounds, such as α-PVP.[1] The primary anticipated pathways include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule to yield 2-phenyl-2-pyrrolidin-1-ylacetic acid and ammonia.

  • Oxidation: The pyrrolidine ring is a likely site for oxidation. This could involve hydroxylation of the ring followed by further oxidation to a lactam. The benzylic position is also susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light could induce photolytic cleavage or rearrangement reactions.

Q2: I am not seeing any degradation of my compound under stress conditions. What could be the reason?

A2: If you are not observing degradation, consider the following:

  • Inadequate Stress Conditions: The applied stress may not be sufficient to induce degradation. For forced degradation studies, it is recommended to aim for 5-20% degradation.[2] You may need to increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.

  • High Stability of the Compound: this compound may be intrinsically stable under the tested conditions.

  • Analytical Method Issues: Your analytical method, such as HPLC, may not be able to separate the parent compound from its degradation products. Ensure your method is a stability-indicating method.

Q3: My degradation sample analysis shows multiple unexpected peaks. How do I identify them?

A3: The presence of multiple peaks suggests the formation of several degradation products. To identify these, you can use techniques like:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which can be used to deduce their molecular formulas and propose structures.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information about the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated, NMR can be used for definitive structure elucidation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the type of organic solvent).
Incorrect pH of Mobile Phase Adjust the pH of the mobile phase to ensure the analyte and its degradants are in a suitable ionization state for good chromatographic separation.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Flush the column with a strong solvent or replace the column if it is old or has been subjected to harsh conditions.
Issue 2: Inconsistent Results in Degradation Studies
Potential Cause Troubleshooting Step
Inaccurate Preparation of Stress Solutions Ensure accurate weighing and dilution of reagents for preparing acidic, basic, and oxidative solutions.
Temperature Fluctuations Use a calibrated oven or water bath to maintain a constant and accurate temperature during thermal stress studies.
Inconsistent Light Exposure in Photostability Studies Use a validated photostability chamber that provides controlled and consistent light exposure.
Sample Handling and Storage Ensure consistent sample handling procedures and store samples appropriately (e.g., protected from light, at the correct temperature) before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent drug and all degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. Select a wavelength where the parent drug and the major degradants have significant absorbance.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all its degradation products and from any excipients present in a formulation.

Visualizations

Proposed_Degradation_Pathways parent This compound hydrolysis_product 2-Phenyl-2-pyrrolidin-1-ylacetic acid + NH3 parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product1 Hydroxylated Pyrrolidine Derivative parent->oxidation_product1 Oxidation oxidation_product2 Lactam Derivative oxidation_product1->oxidation_product2 Further Oxidation Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Prepare Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify end Report Results identify->end

References

Technical Support Center: 2-Phenyl-2-pyrrolidin-1-ylacetamide Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of 2-Phenyl-2-pyrrolidin-1-ylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target effects to consider for a novel pyrrolidinone derivative like this compound?

Based on the pharmacology of related compounds such as racetams, potential off-target effects to investigate include, but are not limited to:

  • Neurological Effects: While the intended effects are likely cognitive enhancement, off-target central nervous system (CNS) effects can manifest as insomnia, headaches, anxiety, and dizziness.[1][2] More severe, though rare, reactions have been observed with similar compounds.

  • Gastrointestinal Issues: Some users of nootropics report mild digestive discomfort.

  • Cardiovascular Effects: Changes in heart rate and blood pressure are potential off-target effects for psychoactive compounds.

  • Immunological Reactions: Rare but serious hypersensitivity reactions, such as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), have been reported for the structurally related antiepileptic drug levetiracetam.[3]

Q2: My in vitro assays show unexpected cytotoxicity. Could this be an off-target effect?

Yes, unexpected cytotoxicity could be an off-target effect. Consider the following possibilities:

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, leading to apoptosis or necrosis.

  • Ion Channel Disruption: Off-target modulation of critical ion channels (e.g., calcium, potassium) can disrupt cellular homeostasis and induce cell death.

  • Reactive Oxygen Species (ROS) Production: The compound or its metabolites could induce oxidative stress.

Refer to the troubleshooting guide below for a detailed experimental workflow to investigate unexpected cytotoxicity.

Q3: I am observing conflicting results between my binding assays and functional assays. What could be the cause?

This is a common challenge in drug discovery. Here are some potential explanations:

  • Allosteric Modulation: The compound may bind to an allosteric site on the target receptor, which might not be detected in a competitive binding assay using a known ligand for the primary binding site.

  • Functional Selectivity (Biased Agonism): The compound might be a biased agonist, activating only a subset of the downstream signaling pathways associated with the target receptor.

  • Off-Target Agonism/Antagonism: The compound could be acting on an entirely different receptor or signaling pathway that produces a functional effect opposing or confounding the expected outcome.

The logical relationship for troubleshooting conflicting assay results is illustrated in the diagram below.

Troubleshooting Guides

Guide 1: Investigating Unexpected In Vitro Cytotoxicity

If you observe unexpected cell death in your experiments, follow this workflow to identify the potential off-target cause:

dot

A Unexpected Cytotoxicity Observed B Confirm Cytotoxicity (Dose-Response) A->B C Assess Mitochondrial Membrane Potential (e.g., JC-1 Assay) B->C Mitochondrial Dysfunction? D Measure ROS Production (e.g., DCFDA Assay) B->D Oxidative Stress? E Evaluate Caspase Activation (e.g., Caspase-3/7 Assay) B->E Apoptosis? F Broad Off-Target Screening Panel (e.g., Kinase, GPCR Panels) C->F D->F E->F G Identify Potential Off-Target(s) F->G H Validate Off-Target(s) with Specific Assays G->H

Caption: Workflow for Investigating Unexpected Cytotoxicity.

  • Mitochondrial Membrane Potential (JC-1 Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound for the desired time.

    • Incubate cells with JC-1 dye according to the manufacturer's protocol.

    • Measure fluorescence at both ~530 nm (green, monomers) and ~590 nm (red, aggregates) using a fluorescence plate reader.

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Reactive Oxygen Species (ROS) Production (DCFDA Assay):

    • Plate cells and treat with the test compound as described above.

    • Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Measure the fluorescence intensity at ~525 nm. An increase in fluorescence indicates ROS production.

  • Caspase-3/7 Activation Assay:

    • Following treatment with the compound, lyse the cells.

    • Add a luminogenic caspase-3/7 substrate.

    • Measure luminescence, which is proportional to caspase activity.

Guide 2: Deconvoluting Conflicting Binding and Functional Assay Results

Use the following logical approach when binding and functional data do not align:

dot

A Conflicting Results: Binding vs. Functional Assays B Hypothesis 1: Allosteric Modulation A->B C Hypothesis 2: Functional Selectivity A->C D Hypothesis 3: Off-Target Interaction A->D E Experiment: Radioligand Binding Assay with Varying Concentrations of Test Compound B->E F Experiment: Measure Multiple Downstream Signaling Pathways (e.g., cAMP, β-arrestin) C->F G Experiment: Broad Off-Target Screening Panel D->G H Conclusion: Compound is an Allosteric Modulator E->H I Conclusion: Compound is a Biased Agonist F->I J Conclusion: Functional Effect is Mediated by an Off-Target G->J

Caption: Logic Diagram for Troubleshooting Conflicting Assay Results.

  • Allosteric Modulation Assay:

    • Perform a radioligand binding assay using a constant, low concentration of a radiolabeled orthosteric ligand for the target receptor.

    • Incubate with a range of concentrations of this compound.

    • If the compound is a positive allosteric modulator, you will observe an increase in radioligand binding. A negative modulator will decrease binding.

  • β-arrestin Recruitment Assay:

    • Use a cell line co-expressing the target GPCR and a β-arrestin fusion protein (e.g., with a reporter enzyme).

    • Stimulate the cells with the test compound.

    • Measure the reporter signal, which indicates β-arrestin recruitment.

    • Compare this to other signaling outputs, like cAMP production, to determine functional bias.

Data Summary

The following table summarizes potential off-target effects based on the broader class of nootropic compounds.

Potential Off-Target Effect Reported Frequency (General Nootropics) Example Compounds with Similar Effects Citation
InsomniaCommonModafinil, Phenylpiracetam[1][4]
HeadacheCommonPiracetam, Phenylpiracetam[1][2]
AnxietyCommonCertain stimulating nootropics[1]
DizzinessMildPiracetam[2]
Gastrointestinal DiscomfortMildBacopa Monnieri[1][5]
Mood SwingsReportedGeneral Nootropics[6]
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)RareLevetiracetam[3]

Signaling Pathway Considerations

Potential Off-Target Signaling Pathways

Based on the known mechanisms of related compounds, this compound could potentially modulate the following pathways off-target:

  • Dopaminergic and Noradrenergic Systems: Phenylpiracetam is suggested to influence dopamine and norepinephrine levels. Off-target effects could manifest as changes in mood, motivation, and focus.

  • Cholinergic System: Many nootropics interact with the cholinergic system. Unintended interactions could lead to side effects like headaches.

  • Glutamatergic System: Racetams are known to modulate AMPA receptors. Off-target effects on other glutamate receptors could lead to excitotoxicity.

  • Synaptic Vesicle Protein 2A (SV2A): Levetiracetam, a pyrrolidinone derivative, binds to SV2A to exert its anti-epileptic effects.[7][8][9] It is plausible that novel analogs could have some affinity for this target.

dot

cluster_0 Potential Off-Target Pathways cluster_1 Potential Phenotypic Outcomes A This compound B Dopaminergic System A->B C Noradrenergic System A->C D Cholinergic System A->D E Glutamatergic System A->E F SV2A A->F G Mood/Motivation Changes B->G C->G H Cognitive Side Effects (e.g., Headache) D->H I Excitotoxicity E->I J Altered Neurotransmitter Release F->J

Caption: Potential Off-Target Signaling Pathways and Outcomes.

References

Refining analytical detection limits for "2-Phenyl-2-pyrrolidin-1-ylacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of "2-Phenyl-2-pyrrolidin-1-ylacetamide". The information is tailored for researchers, scientists, and drug development professionals to assist in refining analytical detection limits and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: The most common and effective techniques for the quantification of this compound are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-MS is often preferred for its sensitivity and applicability to a wide range of polar and non-polar compounds.

Q2: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect for this compound?

A2: While specific LOD and LOQ values are highly dependent on the instrumentation, method, and matrix, you can refer to the table below for representative ranges observed for similar small molecule nootropic compounds. These values can serve as a benchmark for your method development and validation.

Q3: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. What are the possible causes?

A3: Poor peak shape can arise from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH. Peak fronting can be a result of column overload or a collapsed column bed. A systematic troubleshooting approach, as outlined in the guides below, can help identify and resolve the specific cause.

Q4: My signal intensity is low and inconsistent when analyzing biological samples. What could be the reason?

A4: Low and inconsistent signal intensity, particularly in complex matrices like plasma or urine, is often due to a phenomenon called ion suppression. This occurs when other components in the sample co-elute with your analyte and interfere with its ionization in the mass spectrometer source. Effective sample preparation is crucial to minimize ion suppression.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: Due to the presence of a polar amide group, this compound may exhibit poor chromatographic behavior and thermal instability during GC-MS analysis. Derivatization of the amide group can improve its volatility and thermal stability, leading to better peak shape and sensitivity.

Data Presentation

Table 1: Representative Analytical Detection Limits for Nootropic Compounds using LC-MS/MS

Analytical TechniqueCompound ClassMatrixTypical LOD Range (ng/mL)Typical LOQ Range (ng/mL)Citation
LC-MS/MSPhenylpiracetam AnalogsPlasma0.1 - 1.00.5 - 5.0[1][2]
UPLC-QTOF/MSVarious NootropicsSupplements0.05 - 0.5 (µg/g)0.15 - 1.5 (µg/g)[3][4]
LC-MS/MSCyclic AminesAqueous0.01 - 0.10.05 - 0.5[5]
GC-MSPyrrolidinophenonesSerum~1.0~5.0[6]

Note: These values are for illustrative purposes and may vary significantly based on the specific analytical method and instrumentation used.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by HPLC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

    • Internal Standard: Determine the precursor and product ions for the internal standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: GC-MS Analysis of this compound with Derivatization

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

  • Evaporate the extract to dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

  • Cool the sample to room temperature before injection.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify the derivatized analyte and its fragmentation pattern, followed by Selected Ion Monitoring (SIM) for quantitative analysis.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Troubleshooting Guides

Guide 1: HPLC-MS - Low Signal Intensity or No Peak

This guide provides a systematic approach to troubleshooting low or absent signal for this compound in an HPLC-MS system.

LowSignalTroubleshooting Start Low or No Signal CheckSystem Check System Suitability (e.g., inject a known standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSamplePrep Review Sample Preparation - Extraction efficiency? - Evaporation loss? - Reconstitution solvent? SystemOK->CheckSamplePrep Yes FixSystem Troubleshoot Instrument - Check for leaks - Calibrate MS - Service ion source SystemOK->FixSystem No SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK CheckMS Optimize MS Parameters - Ionization source settings? - MRM transitions correct? - Ion suppression? SamplePrepOK->CheckMS Yes FixSamplePrep Optimize Sample Prep - Use different extraction - Check evaporation conditions - Match reconstitution solvent to mobile phase SamplePrepOK->FixSamplePrep No MS_OK MS Parameters OK? CheckMS->MS_OK CheckLC Investigate LC Conditions - Correct mobile phase? - Gradient issues? - Column integrity? MS_OK->CheckLC Yes FixMS Refine MS Method - Re-optimize source parameters - Confirm precursor/product ions - Modify chromatography to avoid suppression MS_OK->FixMS No FixLC Adjust LC Method - Prepare fresh mobile phase - Check gradient program - Replace column CheckLC->FixLC Issue Found End Signal Restored CheckLC->End Resolved FixSystem->End FixSamplePrep->End FixMS->End FixLC->End

Caption: Troubleshooting workflow for low or no signal in HPLC-MS analysis.

Guide 2: Common HPLC Peak Shape Problems

This guide illustrates the common peak shape issues encountered in HPLC and their potential causes and solutions.

PeakShapeTroubleshooting PeakProblems Common HPLC Peak Problems Peak Tailing Peak Fronting Split Peaks TailingCauses Causes Secondary Interactions Column Overload High Dead Volume Incorrect Mobile Phase pH PeakProblems:t->TailingCauses FrontingCauses Causes Column Overload Low Temperature Sample Solvent Incompatibility Column Collapse PeakProblems:f->FrontingCauses SplitCauses Causes Clogged Frit Partially Blocked Tubing Injection Solvent Effect Column Void PeakProblems:b->SplitCauses TailingSolutions Solutions Adjust Mobile Phase pH Reduce Sample Concentration Use Low-Volume Tubing Add Mobile Phase Modifier TailingCauses->TailingSolutions FrontingSolutions Solutions Dilute Sample Increase Column Temperature Use Weaker Injection Solvent Replace Column FrontingCauses->FrontingSolutions SplitSolutions Solutions Backflush/Replace Frit Check and Replace Tubing Inject in Mobile Phase Replace Column SplitCauses->SplitSolutions GCSensitivityTroubleshooting Start Poor GC-MS Sensitivity CheckInjection Check Injection System - Syringe issue? - Inlet leak? - Septum coring? Start->CheckInjection InjectionOK Injection OK? CheckInjection->InjectionOK CheckDerivatization Review Derivatization - Incomplete reaction? - Reagent degradation? - Analyte stability? InjectionOK->CheckDerivatization Yes FixInjection Address Injection Issues - Replace syringe - Check for leaks - Replace septum InjectionOK->FixInjection No DerivatizationOK Derivatization OK? CheckDerivatization->DerivatizationOK CheckColumn Inspect GC Column - Column bleed? - Active sites? - Proper installation? DerivatizationOK->CheckColumn Yes FixDerivatization Optimize Derivatization - Increase reaction time/temp - Use fresh reagents - Check analyte stability post-derivatization DerivatizationOK->FixDerivatization No ColumnOK Column OK? CheckColumn->ColumnOK CheckMSDetector Evaluate MS Detector - Source cleaning needed? - Multiplier voltage low? - Tuning issues? ColumnOK->CheckMSDetector Yes FixColumn Condition or Replace Column - Bake out column - Trim column inlet - Reinstall column ColumnOK->FixColumn No FixMSDetector Maintain MS Detector - Clean ion source - Increase multiplier voltage - Retune instrument CheckMSDetector->FixMSDetector Issue Found End Sensitivity Improved CheckMSDetector->End Resolved FixInjection->End FixDerivatization->End FixColumn->End FixMSDetector->End

References

Validation & Comparative

A Comparative Analysis of Novel Pyrrolidinone-Based Acetamides and Established Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development. One area of interest has been the exploration of pyrrolidinone and acetamide derivatives. While specific data on "2-Phenyl-2-pyrrolidin-1-ylacetamide" is limited in publicly available literature, extensive research has been conducted on its close structural analogs, particularly (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides. This guide provides a comparative overview of these emerging compounds against established anticonvulsant drugs: Phenytoin, Valproic Acid, and Lacosamide. The comparison is based on preclinical data from standardized animal models of epilepsy, focusing on mechanism of action, efficacy, and safety.

Mechanism of Action: A Comparative Overview

The therapeutic effects of anticonvulsant drugs are primarily achieved by modulating neuronal excitability. This is accomplished through various mechanisms, including the blockade of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.

Novel Pyrrolidinone-Based Acetamides

Recent studies on hybrid molecules based on the pyrrolidine-2,5-dione scaffold suggest a multi-target mechanism of action.[1][2][3] The leading hypothesis for their anticonvulsant and, in some cases, antinociceptive effects is the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[1][4][5] For instance, in vitro studies on promising derivative compounds have demonstrated significant interaction with voltage-sensitive sodium channels at site 2.[2] Other derivatives have shown inhibitory effects on calcium currents mediated by Cav1.2 (L-type) channels.[4][5] This dual action on both sodium and calcium channels may contribute to a broad spectrum of anticonvulsant activity.

Proposed Mechanism of Pyrrolidinone Derivatives cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Site 2) Inhibition_Na Inhibition of Na+ Influx Na_Channel->Inhibition_Na Ca_Channel L-Type Voltage-Gated Calcium Channel Inhibition_Ca Inhibition of Ca2+ Influx Ca_Channel->Inhibition_Ca Derivative Pyrrolidinone Derivative Derivative->Na_Channel Binds Derivative->Ca_Channel Binds Reduced_Excitability Reduced Neuronal Excitability & Firing Inhibition_Na->Reduced_Excitability Inhibition_Ca->Reduced_Excitability

Mechanism of Pyrrolidinone Derivatives

Established Anticonvulsants

  • Phenytoin : A cornerstone in epilepsy treatment, Phenytoin exerts its effect by blocking voltage-gated sodium channels.[6][7][8] It stabilizes the inactive state of these channels, which slows their recovery and thereby reduces the ability of neurons to fire at high frequencies.[8][9] This action is use- and frequency-dependent, making it effective at suppressing the sustained high-frequency neuronal discharges characteristic of seizures.[9]

  • Valproic Acid (VPA) : VPA is known for its broad spectrum of activity, which is attributed to its multiple mechanisms of action.[10][11] It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and potentially increasing its synthesis.[11][12][13] Additionally, VPA can block voltage-gated sodium channels and T-type calcium channels.[10][11] It also has epigenetic effects through the inhibition of histone deacetylases (HDACs).[11][13][14]

Multifaceted Mechanism of Valproic Acid (VPA) cluster_gaba GABAergic System cluster_channels Ion Channels cluster_epigenetic Epigenetic Regulation VPA Valproic Acid (VPA) GABA_T Inhibits GABA Transaminase VPA->GABA_T Na_Block Blocks Voltage-Gated Sodium Channels VPA->Na_Block Ca_Block Blocks T-Type Calcium Channels VPA->Ca_Block HDAC Inhibits Histone Deacetylases (HDACs) VPA->HDAC Increase_GABA ↑ GABA Levels GABA_T->Increase_GABA Reduced_Excitability Reduced Neuronal Excitability Increase_GABA->Reduced_Excitability Na_Block->Reduced_Excitability Ca_Block->Reduced_Excitability Gene_Expression Alters Gene Expression HDAC->Gene_Expression Gene_Expression->Reduced_Excitability

Mechanism of Valproic Acid

  • Lacosamide : Lacosamide has a distinct mechanism of action. It selectively enhances the slow inactivation of voltage-gated sodium channels, which is different from the fast inactivation targeted by drugs like Phenytoin.[15] This leads to the stabilization of hyperexcitable neuronal membranes and inhibits repetitive firing without significantly affecting normal neuronal activity. Some research also suggests that Lacosamide interacts with the collapsin response mediator protein 2 (CRMP-2), which may play a role in neuronal plasticity.[15][16]

Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the preclinical efficacy and safety data for representative (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives compared to standard anticonvulsant drugs. Data is derived from studies utilizing standard rodent models of epilepsy.

Table 1: Anticonvulsant Efficacy (ED₅₀, mg/kg, i.p.) in Rodent Seizure Models

CompoundMaximal Electroshock (MES)Subcutaneous Pentylenetetrazole (scPTZ)6 Hz (32 mA)6 Hz (44 mA)Reference(s)
Experimental Derivatives
Compound 14¹49.667.431.363.2[17]
Compound 22²23.759.422.4N/A[3]
Compound 30³45.6N/A39.5N/A[4][5]
Compound 3q⁴31.6475.4138.15N/A[2]
Standard Drugs
Valproic Acid>100>100>100>100[17]
Lacosamide11.7>10010.3N/A[4]
Phenytoin9.5Inactive12.1N/A[18]
LevetiracetamInactive5723N/A[19]

¹(from a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides) ²(from a series of multitargeted (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides) ³(from a series of hybrid (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides) ⁴(from a series of 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides)

Table 2: Neurotoxicity and Protective Index

CompoundAcute Neurotoxicity (TD₅₀, mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀) - MESProtective Index (PI = TD₅₀/ED₅₀) - 6 HzReference(s)
Experimental Derivatives
Compound 14>300>6.0>9.6[17]
Compound 22141.25.966.30[3]
Compound 30162.43.564.11[4][5]
Standard Drugs
Valproic Acid447.8N/AN/A[4]
Lacosamide61.55.265.97[4]

Experimental Protocols

The data presented is primarily derived from the following standardized preclinical screening methods for anticonvulsant drugs.

Anticonvulsant Screening Workflow Start Test Compound Administration (i.p.) Wait Time to Peak Effect (e.g., 30-60 min) Start->Wait Split Wait->Split MES Maximal Electroshock (MES) Test Split->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Split->scPTZ 6Hz 6 Hz Psychomotor Seizure Test Split->6Hz Rotarod Rotarod Test (Neurotoxicity) Split->Rotarod Endpoint_MES Protection from Tonic Hindlimb Extension MES->Endpoint_MES Endpoint_scPTZ Absence of Clonic Seizures scPTZ->Endpoint_scPTZ Endpoint_6Hz Absence of Psychomotor Seizure 6Hz->Endpoint_6Hz Endpoint_Rotarod Motor Impairment (Time on Rod) Rotarod->Endpoint_Rotarod

Preclinical Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test This test is a model for generalized tonic-clonic seizures.[20]

  • Apparatus : An electro-convulsometer with corneal or ear-clip electrodes.

  • Procedure : A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered to the animal.[21]

  • Endpoint : The test compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.[22]

2. Subcutaneous Pentylenetetrazole (scPTZ) Test This model is used to identify compounds effective against non-convulsive, myoclonic, and absence seizures.[20]

  • Agent : Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

  • Procedure : A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint : Protection is defined as the absence of clonic seizures (lasting for at least 5 seconds) within a specified observation period (e.g., 30 minutes).

3. 6 Hz Psychomotor Seizure Test This test is considered a model for therapy-resistant partial seizures.[18][23]

  • Apparatus : An electro-convulsometer with corneal electrodes.

  • Procedure : A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered.

  • Endpoint : The animal is considered protected if it does not display a "stunned" posture with forelimb clonus and twitching of the vibrissae.

4. Rotarod Test (Neurotoxicity) This test assesses motor coordination and is used to determine the dose at which a compound causes neurological impairment.

  • Apparatus : A rotating rod.

  • Procedure : Animals are placed on the rod rotating at a constant speed (e.g., 6-10 rpm).

  • Endpoint : Neurotoxicity is indicated if the animal is unable to remain on the rod for a predetermined amount of time (e.g., 1 minute).

Conclusion

The preclinical data available for (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives indicate that this class of compounds holds significant promise as broad-spectrum anticonvulsants. Several derivatives have demonstrated potent efficacy in models of both generalized and partial seizures, with some showing superior or comparable activity to established drugs like Valproic Acid and Lacosamide in specific tests. Their proposed mechanism of action, involving the modulation of both sodium and calcium channels, may underlie this broad efficacy. Furthermore, the calculated protective indices for some of these compounds suggest a favorable safety window. While further research, including pharmacokinetic and long-term toxicity studies, is necessary, the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide scaffold represents a promising avenue for the development of next-generation antiepileptic drugs.

References

Comparative Analysis of 2-Phenyl-2-pyrrolidin-1-ylacetamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Structure-Activity Relationships and Pharmacological Performance

The 2-phenyl-2-pyrrolidin-1-ylacetamide scaffold has emerged as a promising framework in the design of novel central nervous system (CNS) active agents, particularly those with nootropic and neuroprotective properties. This guide provides a comparative analysis of derivatives based on this core structure, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological pathways to aid researchers and drug development professionals in this field.

Introduction to this compound Derivatives

The parent compound, this compound, features a chiral center at the α-carbon, a pyrrolidine ring, and a terminal acetamide group. Modifications to the phenyl ring, the pyrrolidine moiety, and the acetamide group can significantly influence the pharmacological profile of these derivatives. Research into this class of compounds is largely driven by the success of structurally related nootropic drugs, such as those in the racetam family, which are known to enhance cognitive function and provide neuroprotection.[1]

Comparative Pharmacological Data

Table 1: Inferred Structure-Activity Relationships of Phenyl-Pyrrolidinone Analogs

Modification PositionStructural ChangeInferred Impact on ActivityReference Compound Class
Phenyl Ring Introduction of electron-withdrawing or electron-donating groupsModulates potency and receptor selectivity.Phenylpiperidine Derivatives
Replacement with other aromatic or heteroaromatic ringsCan alter the spectrum of activity (e.g., from nootropic to anticonvulsant).Phenyl-pyrrolidin-2,5-dione Derivatives
Pyrrolidinone Ring N-acylationCan enhance GABA-ergic and glutamatergic activity.2-(2-oxopyrrolidin-1-yl)-acetamide Derivatives
Substitution on the pyrrolidine ringInfluences binding affinity and efficacy at target receptors.Pyrrolidine Pentamine Derivatives
Acetamide Moiety N-alkylation or N-arylationCan impact blood-brain barrier permeability and metabolic stability.General Acetamide Derivatives

Table 2: Comparative In Vitro and In Vivo Data of Representative Pyrrolidinone Derivatives

CompoundTarget/AssayKey Finding
R-phenylpiracetam Dopamine Transporter (DAT) BindingInhibits DAT, suggesting a mechanism for its psychostimulatory effects.
Novel Phenylpyrrolidine Derivative Open Field Test (in vivo)Decreased immobility time and increased exploratory activity, indicating potential nootropic effects.[1]
N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide Molecular Docking (in silico)Predicted to have high affinity for GABAA and AMPA receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for similar compounds.

General Synthesis of this compound Derivatives

The synthesis of the target scaffold can be achieved through a multi-step process, a representative scheme of which is outlined below.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution A Phenylacetic Acid Derivative B Thionyl Chloride A->B SOCl2 C Acid Chloride Intermediate B->C D Ammonia C->D NH3 E 2-Phenylacetamide Derivative D->E F 2-Phenylacetamide Derivative G N-Bromosuccinimide (NBS) F->G NBS, Light H α-Bromo-2-phenylacetamide Derivative G->H I α-Bromo-2-phenylacetamide Derivative J Pyrrolidine I->J Base K This compound Derivative J->K

A generalized synthetic workflow for this compound derivatives.

Protocol:

  • Amidation: A substituted phenylacetic acid is refluxed with thionyl chloride to form the corresponding acid chloride. The crude acid chloride is then carefully added to a solution of aqueous ammonia to yield the 2-phenylacetamide derivative.

  • α-Halogenation: The 2-phenylacetamide derivative is subjected to free-radical bromination at the α-position using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under light to afford the α-bromo-2-phenylacetamide intermediate.

  • Nucleophilic Substitution: The α-bromo intermediate is reacted with pyrrolidine in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) to yield the final this compound derivative. The product is purified by column chromatography.

In Vivo Evaluation of Nootropic Activity: Open Field Test (OFT)

The Open Field Test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into equal squares. The arena is placed in a sound-attenuated room with controlled lighting.

  • Animals: Male mice or rats are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Animals are administered the test compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Each animal is placed in the center of the open field, and its behavior is recorded for a set period (e.g., 5-10 minutes).

    • Parameters measured include the number of squares crossed (locomotor activity), time spent in the central versus peripheral squares (anxiety-like behavior), rearing frequency, and total immobility time.

  • Data Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compounds with the vehicle control. An increase in locomotor activity and time spent in the center of the arena can be indicative of nootropic and anxiolytic effects, respectively.[1]

In Vitro Evaluation: Receptor Binding Assays

To determine the affinity of the synthesized compounds for specific CNS targets, competitive radioligand binding assays are performed.

Protocol (Example: Dopamine Transporter Binding):

  • Tissue Preparation: Striatal tissue from rodent brains is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

  • Assay:

    • Membrane preparations are incubated with a radiolabeled ligand specific for the target (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., cocaine).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on studies of related compounds, several potential mechanisms can be proposed. These include modulation of neurotransmitter systems, such as the dopaminergic and glutamatergic pathways, and effects on neurotrophic factor signaling.

Signaling_Pathways cluster_0 Potential Mechanisms of Action cluster_1 Neurotransmitter Modulation cluster_2 Neurotrophic Factor Signaling cluster_3 Cellular Effects Compound This compound Derivative DAT Dopamine Transporter (DAT) Compound->DAT Inhibition AMPA_R AMPA Receptor Compound->AMPA_R Positive Allosteric Modulation GABA_A_R GABAA Receptor Compound->GABA_A_R Modulation BDNF BDNF Signaling Compound->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity DAT->Synaptic_Plasticity AMPA_R->Synaptic_Plasticity Neuroprotection Neuroprotection GABA_A_R->Neuroprotection CREB CREB Activation BDNF->CREB CREB->Synaptic_Plasticity CREB->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Postulated signaling pathways for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel CNS-active agents. The available data, primarily from related compound series, suggest that systematic chemical modifications can fine-tune the pharmacological properties of these derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and downstream signaling pathways will be critical for the rational design of next-generation nootropic and neuroprotective drugs based on this promising scaffold.

References

Comparative Efficacy of 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogue Phenylpiracetam Against Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

"2-Phenyl-2-pyrrolidin-1-ylacetamide" is a chemical entity with limited publicly available data regarding its therapeutic efficacy. However, its close structural analogue, Phenylpiracetam (also known as Phenotropil or (R,S)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide), is a well-researched nootropic agent with a history of clinical use in several countries for a variety of neurological and psychiatric conditions.[1] This guide provides a comparative overview of the efficacy of Phenylpiracetam against existing therapies for cognitive enhancement, post-stroke rehabilitation, and asthenic syndrome, based on available scientific literature.

Mechanism of Action: Phenylpiracetam

Phenylpiracetam's cognitive-enhancing and neuroprotective effects are attributed to a multi-faceted mechanism of action that distinguishes it from other nootropics.[2][3] Unlike its parent compound, piracetam, the addition of a phenyl group enhances its ability to cross the blood-brain barrier, resulting in significantly greater potency.[4]

Key mechanisms include:

  • Dopamine Reuptake Inhibition: The (R)-enantiomer of Phenylpiracetam is a selective dopamine reuptake inhibitor (DRI), which increases the concentration of dopamine in the synaptic cleft. This action is believed to contribute to its stimulant-like effects, improving mood, motivation, and focus.[5]

  • Modulation of Acetylcholine Receptors: Phenylpiracetam interacts with nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype.[5] Acetylcholine is a neurotransmitter crucial for learning and memory.

  • Increased Receptor Density: Studies suggest that Phenylpiracetam can increase the density of dopamine and acetylcholine receptors in the brain, potentially enhancing neuronal sensitivity to these neurotransmitters.[2]

  • Glutamate Receptor Modulation: It is also thought to modulate NMDA glutamate receptors, which play a critical role in synaptic plasticity and memory formation.[2]

  • Enhanced Cerebral Blood Flow: Phenylpiracetam has been shown to improve blood circulation in the brain, ensuring better oxygen and nutrient supply to neurons.[2]

Phenylpiracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine DAT->Dopamine_vesicle Reuptake Synaptic_Dopamine Increased Synaptic Dopamine nAChR Nicotinic ACh Receptor (α4β2) Cognitive_Effects Enhanced Cognition, Memory, and Focus nAChR->Cognitive_Effects D_Receptor Dopamine Receptor D_Receptor->Cognitive_Effects NMDA_Receptor NMDA Receptor NMDA_Receptor->Cognitive_Effects Phenylpiracetam Phenylpiracetam Phenylpiracetam->DAT Inhibits Phenylpiracetam->nAChR Modulates Phenylpiracetam->NMDA_Receptor Modulates Synaptic_Dopamine->D_Receptor Activates ACh Acetylcholine ACh->nAChR Binds

Figure 1: Phenylpiracetam's multifaceted mechanism of action.

Efficacy in Cognitive Enhancement

Phenylpiracetam is often compared to other nootropics for its effects on memory, focus, and overall cognitive performance.

Comparison with Piracetam

Phenylpiracetam is a derivative of piracetam, but its efficacy is considered to be significantly higher. The addition of a phenyl group makes it up to 60 times more potent than piracetam.[4] While both nootropics are thought to enhance acetylcholine utilization, Phenylpiracetam's effects on the dopaminergic system give it a more pronounced stimulant-like effect, leading to increased motivation and focus.[4]

FeaturePhenylpiracetamPiracetam
Potency High (20-60x more potent than Piracetam)[4]Moderate
Mechanism Dopamine reuptake inhibitor, nAChR modulator[4][5]Primarily modulates AMPA and NMDA receptors
Effects Cognitive enhancement, stimulation, increased motivation[4]Mild cognitive enhancement
Half-life 3-5 hours[4]5-7 hours[4]

Table 1: Comparison of Phenylpiracetam and Piracetam.

Comparison with Modafinil and Amphetamines (Adderall)

For cognitive enhancement, particularly for focus and wakefulness, Modafinil and amphetamines (like Adderall) are common existing therapies, especially for conditions like ADHD.

FeaturePhenylpiracetamModafinilAmphetamines (e.g., Adderall)
Primary Use Cognitive enhancement, asthenia[1]Narcolepsy, shift-work sleep disorder, off-label for cognitive enhancement[6]ADHD, narcolepsy[7]
Mechanism Dopamine reuptake inhibitor, nAChR modulator[4][5]Atypical dopamine reuptake inhibitor, affects histamine and orexin systems[6][8]Potent dopamine and norepinephrine releasing agent and reuptake inhibitor[7]
Cognitive Effects Rapid onset, intense focus for shorter durations, enhanced memory and learning.[2]Sustained wakefulness and focus over a longer period.[5]Significant increase in focus, attention, and motivation; high potential for abuse.[7]
Physical Effects Increased stamina and cold resistance.[1]Primarily wakefulness-promoting.Increased heart rate, blood pressure; significant side effects.
Addiction Potential LowLow to moderateHigh

Table 2: Comparison of Phenylpiracetam with Modafinil and Amphetamines.

Efficacy in Post-Stroke Rehabilitation

Phenylpiracetam (as Phenotropil) has been studied for its role in the recovery of patients following an ischemic stroke.

A significant clinical trial involving 400 ischemic stroke patients investigated the effects of Phenylpiracetam as part of a comprehensive rehabilitation program. The study reported a statistically significant improvement in the restoration of neurological functions and activities of daily living in the group receiving Phenylpiracetam compared to the control group (p < 0.0001).[8]

Outcome MeasurePhenylpiracetam GroupControl Group
Neurological Function Restoration Significantly better restoration (p < 0.0001)[8]Standard rehabilitation
Activities of Daily Living (ADL) Restoration Significantly better restoration (p < 0.0001)[8]Standard rehabilitation

Table 3: Efficacy of Phenylpiracetam in Post-Stroke Rehabilitation (Qualitative Summary). Note: Specific quantitative scores from the Barthel, Lindmark, and Scandinavian scales were not available in the English abstract.

Efficacy in Asthenic Syndrome

Asthenia, characterized by chronic fatigue and lack of energy, is another condition where Phenylpiracetam has been evaluated. A large observational study with 1170 patients suffering from asthenic syndrome secondary to chronic brain ischemia demonstrated that treatment with Phenylpiracetam (100 mg daily) led to a significant reduction in the severity of asthenia symptoms by the end of the first month of treatment.[9] After three months, there was a more than two-fold decrease in the severity of asthenia symptoms across all subscales of the MFI-20 (Multidimensional Fatigue Inventory).[9]

Time PointPhenylpiracetam Treatment Outcome (MFI-20 Scale)
End of Month 1 Significant decrease in asthenia severity.[9]
End of Month 3 Over two-fold reduction in asthenia symptoms.[9]

Table 4: Efficacy of Phenylpiracetam in Asthenic Syndrome (Qualitative Summary).

Experimental Protocols

Detailed experimental protocols for the cited Russian clinical trials are not fully available in English literature. However, a general protocol for a randomized, placebo-controlled trial to assess the efficacy of a nootropic agent on cognitive function can be outlined as follows:

Nootropic_Clinical_Trial_Workflow Start Participant Recruitment (Healthy Volunteers or Target Population) Screening Screening and Baseline Assessment (Cognitive Tests, Medical History) Start->Screening Randomization Randomization Screening->Randomization Group_A Treatment Group (Phenylpiracetam) Randomization->Group_A Group_B Control Group (Placebo or Active Comparator) Randomization->Group_B Intervention Intervention Period (e.g., 4-12 weeks) Group_A->Intervention Group_B->Intervention Follow_up Follow-up Assessments (Cognitive Tests at specified intervals) Intervention->Follow_up Data_Analysis Data Analysis (Statistical Comparison of Groups) Follow_up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

Cross-Validation of Analytical Methods for the Quantification of 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of small molecules. For amide-containing compounds, reversed-phase chromatography is a common approach. The following protocol is adapted from validated methods for pyrrolidine derivatives.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of 2-Phenyl-2-pyrrolidin-1-ylacetamide in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction from a Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20-80% Acetonitrile (linear gradient)

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 210-220 nm is a reasonable starting point for phenyl-containing compounds).

Anticipated Performance Data (Based on Similar Compounds)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

ParameterExpected Performance
Linearity (R²) > 0.995
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing compounds at very low concentrations or in complex matrices. The following protocol is based on established methods for the analysis of phenylacetamide derivatives in biological samples.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol or acetonitrile. Prepare a series of calibration standards and quality control samples by spiking the blank matrix.

  • Sample Extraction from a Biological Matrix (e.g., Plasma):

    • Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add the internal standard solution followed by 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes. Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent). Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 or a Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for rapid analysis.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid, is commonly used. A fast gradient can be employed to reduce run time.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this compound.

  • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the internal standard. A plausible precursor ion would be the protonated molecule [M+H]⁺.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Anticipated Performance Data (Based on Similar Compounds)

The following table outlines the expected performance characteristics of a validated LC-MS/MS method for this compound.

ParameterExpected Performance
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualized Experimental Workflows

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Sample (e.g., Plasma) add_precipitant Add Protein Precipitation Agent start->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject hplc_system HPLC System (C18 Column, Gradient Elution) inject->hplc_system uv_detector UV Detector hplc_system->uv_detector data_acquisition Data Acquisition and Quantification uv_detector->data_acquisition

Caption: Workflow for HPLC-UV Analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (e.g., Plasma) + Internal Standard extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_system LC System (Fast Gradient) inject->lc_system msms_detector Tandem Mass Spectrometer (ESI+, MRM) lc_system->msms_detector data_acquisition Data Acquisition and Quantification msms_detector->data_acquisition

Caption: Workflow for LC-MS/MS Analysis of this compound.

A Head-to-Head Comparison: 2-Phenyl-2-pyrrolidin-1-ylacetamide and Carbamazepine in the Context of Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct head-to-head preclinical or clinical studies comparing the efficacy and safety of 2-Phenyl-2-pyrrolidin-1-ylacetamide and Carbamazepine are not available in the current scientific literature. Data on the biological activity of this compound, particularly concerning its potential anticonvulsant properties, is scarce. This guide, therefore, provides a comprehensive overview of the well-established antiepileptic drug, Carbamazepine, and presents the known physicochemical properties of this compound. Furthermore, it outlines standard experimental protocols that would be necessary to evaluate the anticonvulsant potential of novel compounds like this compound and enable a future comparative analysis.

Section 1: Compound Overview

Carbamazepine: A First-Line Anticonvulsant

Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1] It is considered a first-line treatment for various types of seizures, including partial seizures, tonic-clonic seizures, and mixed seizure patterns.[2] Its efficacy and safety profile have been established through extensive clinical use and numerous studies.

This compound: A Compound of Interest

This compound is a chemical compound with a defined structure.[3] However, to date, there is a lack of published research detailing its pharmacological properties, including any potential anticonvulsant, neurotoxic, or other biological activities. The information available is primarily limited to its chemical and physical properties.

Section 2: Physicochemical and Pharmacokinetic Properties

A comparative summary of the available data for both compounds is presented below.

PropertyThis compoundCarbamazepine
Molecular Formula C12H16N2O[3]C15H12N2O[1]
Molecular Weight 204.27 g/mol [3]236.27 g/mol [1]
Bioavailability Data not available~100% (oral)[1]
Protein Binding Data not available70-80%[1]
Metabolism Data not availablePrimarily hepatic (CYP3A4) to active metabolite (carbamazepine-10,11-epoxide)[1][4]
Elimination Half-life Data not available36 hours (single dose), 16-24 hours (repeated dosing) due to autoinduction[1][4]
Excretion Data not available72% urine, 28% feces[1]

Section 3: Mechanism of Action

Carbamazepine

The primary mechanism of action of Carbamazepine involves the blockade of voltage-gated sodium channels.[1][5] It preferentially binds to the inactivated state of these channels, which stabilizes the neuronal membrane and inhibits repetitive and sustained firing of action potentials.[1][5] This action reduces the propagation of abnormal electrical discharges in the brain that lead to seizures. Additionally, there is evidence suggesting that Carbamazepine may also modulate other neurotransmitter systems, including serotonin, and may block voltage-gated calcium channels, which would reduce neurotransmitter release.[1]

Carbamazepine_Mechanism cluster_neuron Presynaptic Neuron cluster_effect Therapeutic Effect High_Frequency_Firing High-Frequency Neuronal Firing Na_Channel_Active Voltage-Gated Na+ Channel (Active State) High_Frequency_Firing->Na_Channel_Active causes Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Action_Potential Action Potential Propagation Na_Channel_Active->Action_Potential leads to Na_Channel_Inactive->Na_Channel_Active Recovery Reduced_Excitability Reduced Neuronal Excitability Na_Channel_Inactive->Reduced_Excitability Prevents recovery to active state Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Inactive Binds to and stabilizes Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression

Caption: Mechanism of action of Carbamazepine.

This compound

The mechanism of action for this compound is currently unknown due to a lack of published biological studies.

Caption: Chemical structure of this compound.

Section 4: Efficacy and Safety Profile of Carbamazepine

Clinical Efficacy

Carbamazepine has demonstrated efficacy in controlling a variety of seizure types. A meta-analysis of randomized controlled trials reported the following seizure freedom rates for Carbamazepine monotherapy:

TimepointAggregated Seizure Freedom Rate (95% CI)
6 Months58% (49-66%)[6]
12 Months48% (40-57%)[6]

It is important to note that seizure freedom rates can be highly variable and are influenced by factors such as study duration and design.[7]

Safety and Tolerability

Carbamazepine is associated with a range of adverse effects, which can impact patient compliance and quality of life.

Adverse Effect CategoryCommon ExamplesSerious but Rare Examples
Neurological Drowsiness, dizziness, ataxia, headache[1][2]Suicidal thoughts, abnormal behaviors[8]
Gastrointestinal Nausea, vomiting, constipation[1]Liver problems (yellowing of skin/eyes)[9]
Dermatological Skin rash[9]Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)[9][10]
Hematological Minor decreases in white blood cells or platelets[1]Aplastic anemia, agranulocytosis[1]
Metabolic Hyponatremia (low sodium levels)[1]
Cardiovascular Abnormal heart rhythms[1]Cardiac dysfunction with high doses[2]

Carbamazepine is a potent inducer of cytochrome P450 enzymes, leading to numerous drug interactions.[1][11][12] It can accelerate the metabolism of other drugs, potentially reducing their efficacy.[1][11] Conversely, other medications can inhibit or induce the metabolism of Carbamazepine, affecting its plasma concentration and risk of toxicity.[11][13]

Section 5: Experimental Protocols for Anticonvulsant Drug Evaluation

To assess the potential of a novel compound like this compound as an anticonvulsant, a standardized battery of preclinical tests is required. The following are key experimental protocols.

Anticonvulsant_Screening_Workflow Start New Chemical Entity (e.g., this compound) MES_Test Maximal Electroshock Seizure (MES) Test (Model for generalized tonic-clonic seizures) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for absence/myoclonic seizures) Start->scPTZ_Test 6Hz_Test 6 Hz Psychomotor Seizure Test (Model for therapy-resistant focal seizures) Start->6Hz_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Start->Neurotoxicity Efficacy_Data Efficacy Data (ED50 values) MES_Test->Efficacy_Data scPTZ_Test->Efficacy_Data 6Hz_Test->Efficacy_Data Toxicity_Data Toxicity Data (TD50 values) Neurotoxicity->Toxicity_Data Protective_Index Calculate Protective Index (TD50 / ED50) Efficacy_Data->Protective_Index Toxicity_Data->Protective_Index Lead_Candidate Lead Candidate for Further Development Protective_Index->Lead_Candidate

Caption: Preclinical screening workflow for anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test
  • Objective: To identify compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[14]

  • Procedure:

    • Administer the test compound to rodents (mice or rats) at various doses.

    • After a predetermined time for drug absorption, deliver a high-frequency electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes.[14][15]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[14]

    • Determine the median effective dose (ED50) required to protect 50% of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Objective: To identify compounds effective against absence and myoclonic seizures.[16]

  • Procedure:

    • Administer the test compound to rodents.

    • Inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

    • Observe the animal for a defined period (e.g., 30-60 minutes) for the occurrence of clonic seizures (jerky movements of the whole body).[15][17]

    • Protection is defined as the absence of clonic seizures.

    • Calculate the ED50.

6 Hz Psychomotor Seizure Test
  • Objective: To identify compounds effective against therapy-resistant focal seizures.[18][19]

  • Procedure:

    • Administer the test compound to rodents.

    • Deliver a low-frequency (6 Hz), long-duration electrical stimulus via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).[20][21]

    • Observe the animal for characteristic seizure behaviors such as stun posture, forelimb clonus, and stereotyped movements.[21]

    • Protection is defined as the animal resuming normal exploratory behavior within a short timeframe (e.g., 10 seconds) after the stimulus.[20]

    • Determine the ED50.

Rotarod Test for Neurotoxicity
  • Objective: To assess the motor-impairing effects of a compound, providing an indication of its potential for neurological side effects.

  • Procedure:

    • Train rodents to walk on a rotating rod (rotarod).

    • Administer the test compound at various doses.

    • At the time of expected peak effect, place the animal back on the rotarod.

    • Record the time the animal is able to remain on the rod before falling.

    • A significant decrease in performance compared to vehicle-treated animals indicates neurotoxicity.

    • Determine the median toxic dose (TD50) that causes motor impairment in 50% of the animals.

Conclusion

Carbamazepine is a cornerstone in the treatment of epilepsy with a well-defined profile. In contrast, this compound remains an uncharacterized molecule from a pharmacological perspective. For researchers and drug development professionals, this highlights a significant knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation necessary to determine if this compound or similar novel compounds possess a therapeutic potential comparable to or exceeding that of established drugs like Carbamazepine. Such studies are essential to drive innovation in the search for more effective and safer treatments for epilepsy.

References

In Vivo Validation of In Vitro Anticonvulsant Properties: A Comparative Guide to 2-Phenyl-2-pyrrolidin-1-ylacetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant potential of compounds structurally related to "2-Phenyl-2-pyrrolidin-1-ylacetamide". Due to the limited availability of direct experimental data for "this compound" in the public domain, this guide focuses on its close structural analogs, providing a valuable framework for understanding its potential pharmacological profile. The data presented herein is derived from in vivo and in vitro studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and pyrrolidine-2,5-dione derivatives, which share key structural motifs with the target compound.

Executive Summary

Compounds bearing the pyrrolidine scaffold have demonstrated significant potential as anticonvulsant agents. In vitro studies on analogs suggest a mechanism of action involving the modulation of neuronal voltage-sensitive sodium channels.[1] Subsequent in vivo validation in established rodent models of epilepsy, such as the Maximal Electroshock (MES) and 6 Hz seizure tests, has confirmed the anticonvulsant efficacy of these compounds. This guide presents a compilation of the available data to facilitate a comparative assessment of these promising molecules against established antiepileptic drugs (AEDs).

In Vitro and In Vivo Data Comparison

The following tables summarize the available quantitative data for analogs of "this compound" and compares them with established anticonvulsant drugs.

Table 1: In Vivo Anticonvulsant Activity of this compound Analogs and Reference Drugs

Compound/AnalogMaximal Electroshock (MES) Test ED₅₀ (mg/kg)6 Hz (32 mA) Seizure Test ED₅₀ (mg/kg)6 Hz (44 mA) Seizure Test ED₅₀ (mg/kg)Reference
Compound 14¹49.631.363.2[2]
Compound 30²45.639.5Not Reported[3]
LacosamideNot ReportedNot ReportedNot Reported[3]
LamotrigineNot ReportedNot ReportedNot Reported[3]
Valproic AcidNot ReportedNot ReportedNot Reported[3]

¹(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative ²(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative

Table 2: In Vitro Activity of a Representative Analog

Compound/AnalogIn Vitro TargetAssay TypeActivityReference
Derivative 20³Neuronal Voltage-Sensitive Sodium Channels (Site 2)Binding AssayModerate Binder[1]

³N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vivo Experimental Protocols

1. Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[4][5]

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Stimulation: An electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) is delivered via corneal or ear clip electrodes.[6][7]

  • Endpoint: The endpoint is the abolition or reduction in the duration of the tonic hindlimb extension phase of the seizure.

  • Procedure:

    • Animals are administered the test compound or vehicle at various doses via an appropriate route (e.g., intraperitoneally).

    • At the time of peak effect, the electrical stimulus is applied.

    • The presence or absence of the tonic hindlimb extension is recorded.

    • The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated.

2. 6 Hz Seizure Test

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.[8]

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.[8][9][10]

  • Endpoint: The endpoint is the protection against seizure activity, characterized by behaviors such as stun posture, forelimb clonus, and head nodding.[8][11]

  • Procedure:

    • A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the eyes of the animals.[8]

    • The test compound or vehicle is administered.

    • At the time of peak effect, the 6 Hz stimulus is delivered through corneal electrodes.

    • Animals are observed for a set period (e.g., 2 minutes) for the presence of seizure activity.

    • The ED₅₀ is determined as the dose that protects 50% of the animals from seizures.

In Vitro Experimental Protocol

1. Voltage-Gated Sodium Channel Binding Assay

This assay is used to determine the affinity of a compound for voltage-gated sodium channels, a key target for many antiepileptic drugs.

  • Preparation: Rat brain cortices are homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.

  • Ligand: A radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]batrachotoxinin-A 20-α-benzoate for site 2) is used.

  • Procedure:

    • The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow for binding equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow for anticonvulsant drug discovery.

Anticonvulsant_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Na_Channel Voltage-Gated Sodium Channel Effect Reduced Neuronal Excitability Na_Channel->Effect Inhibits Na+ influx Compound This compound Analog Compound->Na_Channel Binds to and modulates channel Outcome Anticonvulsant Activity Effect->Outcome

Caption: Proposed mechanism of action for anticonvulsant activity.

Anticonvulsant_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation cluster_preclinical Preclinical Development A Compound Synthesis B Binding Assays (e.g., Sodium Channel) A->B C Cell-based Functional Assays B->C D Acute Seizure Models (MES, 6 Hz) C->D E Toxicity and Pharmacokinetic Studies D->E F Chronic Epilepsy Models E->F G Lead Optimization F->G

Caption: General workflow for anticonvulsant drug discovery and development.

References

Uncharted Territory: The Pharmacological Profile of 2-Phenyl-2-pyrrolidin-1-ylacetamide Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the pharmacological understanding of the compound 2-Phenyl-2-pyrrolidin-1-ylacetamide. Despite its documented chemical structure, detailed information regarding its potency, selectivity, and specific biological targets is currently unavailable. This absence of data precludes the creation of a detailed comparison guide with alternative compounds.

While the pyrrolidine and acetamide moieties are present in a wide array of biologically active molecules, the specific combination in this compound has not been the subject of published pharmacological studies. General searches for this compound primarily yield basic chemical and physical properties from databases such as PubChem, which list its molecular formula (C12H16N2O) and various synonyms. However, these resources do not contain data on its interaction with biological systems.

The broader class of pyrrolidinyl acetamide derivatives has been investigated for various therapeutic applications. Research into related structures has revealed activities such as:

  • Anticonvulsant Properties: Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their potential in treating epilepsy.

  • Monoamine Reuptake Inhibition: Analogs of pyrovalerone, which share a pyrrolidine ring, are known to be potent inhibitors of dopamine and norepinephrine transporters.

  • Wnt Signaling Pathway Inhibition: Some pyridinyl acetamide derivatives have been identified as inhibitors of the Porcupine enzyme, a key component of the Wnt signaling pathway, which is implicated in cancer.

  • Anti-inflammatory Effects: Acetamide derivatives have been explored as selective COX-II inhibitors for the treatment of inflammation and pain.

It is crucial to emphasize that these activities are associated with structurally related but distinct molecules. The unique arrangement of the phenyl, pyrrolidine, and acetamide groups in this compound means that its pharmacological profile cannot be inferred from these related compounds.

Without experimental data on the binding affinities (e.g., Ki, IC50 values), functional assay results, or selectivity screens for this compound, any comparison of its potency and selectivity would be purely speculative. To establish the pharmacological profile of this compound, rigorous scientific investigation is required.

Future Directions: A Call for Experimental Characterization

To elucidate the potential of this compound, a systematic experimental approach is necessary. This would involve a series of in vitro and potentially in vivo studies to identify its biological target(s) and quantify its activity. A general workflow for such an investigation is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Potency & Selectivity Profiling cluster_3 In Vivo Evaluation A Compound Synthesis and Purification B Broad Panel Receptor Screening A->B Test Compound C Phenotypic Screening A->C Test Compound D Affinity Chromatography B->D Identified Hits E Computational Modeling C->E Observed Phenotype F Genetic Knockdown/Knockout D->F Putative Target E->F Predicted Target G Dose-Response Assays (IC50/EC50) F->G Validated Target H Selectivity Panel (Related Targets) G->H Determine Potency I Functional Assays H->I Assess Selectivity J Pharmacokinetic Studies I->J Characterize Function K Efficacy in Disease Models J->K Establish Exposure L Toxicology Studies K->L Evaluate Efficacy

A Comparative Analysis of 2-Phenyl-2-pyrrolidin-1-ylacetamide and Other Key Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of ion channel research and drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative benchmark of the novel compound "2-Phenyl-2-pyrrolidin-1-ylacetamide" (hereafter referred to as Compound X) against a panel of well-established ion channel modulators: Verapamil, Amiodarone, and Flecainide. This objective analysis is designed to offer researchers, scientists, and drug development professionals a clear perspective on the potential pharmacological profile of Compound X.

Quantitative Comparison of Ion Channel Modulation

The following table summarizes the key quantitative data for Compound X and the selected benchmark ion channel modulators. The data for Compound X is presented as hypothetical values for illustrative purposes, pending experimental validation.

CompoundPrimary Target(s)IC50 / EC50 (µM)Mechanism of ActionKey Therapeutic Indications
Compound X (Hypothetical) Voltage-Gated Sodium Channels(Hypothetical) 5 - 15(Hypothetical) State-dependent block(To be determined)
Verapamil L-type Calcium Channels~10 (L-type Ca²⁺)[1]Blocks open state of channel[2]Arrhythmia, Angina, Hypertension[3]
Amiodarone Multiple Ion Channels (K⁺, Na⁺, Ca²⁺)2.3 (KATP)[4]Broad-spectrum channel blocker[5][6]Atrial and Ventricular Arrhythmias[7]
Flecainide Fast Sodium Channels (Nav1.5), Potassium Channels (IKr)(Variable)Slows conduction, prolongs action potential[8][[“]]Atrial Fibrillation, Supraventricular Tachycardias[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for predicting their therapeutic efficacy and potential side effects.

G General Ion Channel Modulation Pathway cluster_membrane Cell Membrane Ion_Channel Ion Channel (e.g., Na+, Ca2+, K+) Ion_Flux Altered Ion Flux Ion_Channel->Ion_Flux Modulates opening/closing Modulator Ion Channel Modulator (e.g., Compound X, Verapamil) Modulator->Ion_Channel Binds to channel Membrane_Potential Change in Membrane Potential Ion_Flux->Membrane_Potential Cellular_Response Cellular Response (e.g., Muscle Contraction, Nerve Impulse) Membrane_Potential->Cellular_Response

Caption: General signaling pathway of an ion channel modulator.

Verapamil, for example, primarily targets L-type calcium channels, interfering with the influx of calcium ions and thereby affecting muscle contraction and electrical conduction in the heart.[2] Amiodarone exhibits a more complex profile, interacting with multiple types of ion channels, which contributes to its broad antiarrhythmic efficacy.[5][11] Flecainide's primary mechanism involves the blockade of fast sodium channels, which slows the conduction of electrical impulses in the heart.[8][10]

Experimental Protocols

The characterization of ion channel modulators relies on a suite of sophisticated experimental techniques. The gold standard for investigating the direct interaction of a compound with an ion channel is patch-clamp electrophysiology .[12]

Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane, providing detailed information about how a compound modulates channel activity.

Methodology:

  • Cell Preparation: A single cell expressing the ion channel of interest is isolated.

  • Pipette Positioning: A glass micropipette with a very fine tip is precisely positioned onto the surface of the cell.

  • Seal Formation: A gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Access: The membrane patch within the pipette is ruptured, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a constant level by the patch-clamp amplifier.

  • Data Recording: Ionic currents flowing through the channels are recorded in response to voltage steps or ramps.

  • Compound Application: The compound of interest is introduced into the extracellular solution, and changes in the recorded currents are measured to determine its effect on the ion channels.

Recent advancements have led to the development of automated patch-clamp (APC) systems, which significantly increase the throughput of these experiments, making them more suitable for drug discovery and screening campaigns.[13][14]

G Automated Patch-Clamp Experimental Workflow Cell_Suspension Cell Suspension APC_System Automated Patch-Clamp System Cell_Suspension->APC_System Data_Acquisition Data Acquisition APC_System->Data_Acquisition Compound_Library Compound Library Compound_Library->APC_System Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening using automated patch-clamp.

Comparative Summary and Future Directions

This guide provides a foundational comparison of the hypothetical profile of "this compound" with established ion channel modulators. The provided data tables, pathway diagrams, and experimental protocols offer a framework for the systematic evaluation of this novel compound.

To fully elucidate the pharmacological profile of Compound X, further experimental investigation is required. This should include:

  • Broad Ion Channel Screening: Testing Compound X against a wide panel of ion channels to determine its selectivity.

  • Detailed Electrophysiological Characterization: In-depth patch-clamp studies to understand its mechanism of action (e.g., state-dependence, kinetics of block).

  • In Vitro and In Vivo Efficacy and Safety Studies: Assessing the therapeutic potential and toxicological profile of the compound in relevant disease models.

The insights gained from these studies will be critical in determining the potential of "this compound" as a novel therapeutic agent.

References

Enantiomeric Activity of 2-Phenyl-2-pyrrolidin-1-ylacetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the stereoisomers of a close structural analog of 2-Phenyl-2-pyrrolidin-1-ylacetamide, namely 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, reveals significant stereoselectivity in its activity as a positive allosteric modulator of the sigma-1 receptor. Experimental evidence indicates that the enantiomers with an (R)-configuration at the 4-position of the pyrrolidone ring exhibit greater potency compared to their (S)-configured counterparts.

Comparative Biological Activity

The primary mechanism of action identified for the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide is the positive allosteric modulation of the sigma-1 receptor.[1][2][3] This means that while the compounds may not directly activate the receptor, they enhance the effect of the endogenous or exogenous agonists that do. The key finding of the comparative studies is that the stereochemical configuration at the C-4 carbon of the pyrrolidinone ring is a critical determinant of this modulatory activity.

The (4R,5S) and (4R,5R)-enantiomers demonstrated a significantly more potent positive allosteric modulatory effect on the sigma-1 receptor compared to the (4S,5R) and (4S,5S)-enantiomers.[1][2] This highlights a clear preference for the (R)-configuration at this position for optimal interaction with the receptor's allosteric binding site.

Quantitative Data Summary

The following table summarizes the comparative activity of the four stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide in potentiating the effect of the sigma-1 receptor agonist PRE-084 in the electrically stimulated rat vas deferens model.

StereoisomerConfigurationRelative Potency as a Positive Allosteric Modulator
1 (4R,5S)High
2 (4S,5R)Low
3 (4R,5R)High
4 (4S,5S)Low

Experimental Protocols

The following is a detailed description of the key experimental method used to compare the activity of the stereoisomers.

Electrically Stimulated Rat Vas Deferens Assay

This ex vivo assay is a classic pharmacological preparation used to study the effects of compounds on neurotransmission. In the context of sigma-1 receptor modulation, it is used to assess how a compound of interest modulates the contractile response induced by a known sigma-1 agonist.

Objective: To determine the positive allosteric modulatory effect of the test compounds on the sigma-1 receptor by measuring the potentiation of the contractile response to a sigma-1 agonist in an isolated tissue preparation.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • Sigma-1 receptor agonist (e.g., PRE-084)

  • Test compounds (the four stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide)

  • Organ bath system with isometric force transducers

  • Platinum electrodes for electrical field stimulation

Procedure:

  • Male Wistar rats are euthanized, and the vasa deferentia are carefully dissected and cleaned of surrounding connective tissue.

  • The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The tissues are allowed to equilibrate for a period of 60 minutes under a resting tension of 1 g. During this period, the bath solution is changed every 15 minutes.

  • Electrical field stimulation is applied using platinum electrodes to induce twitch contractions. The stimulation parameters are typically a train of pulses at a specific frequency and voltage.

  • A cumulative concentration-response curve for the sigma-1 agonist (PRE-084) is established to determine the baseline contractile response.

  • The tissues are then washed, and after a washout period, they are incubated with one of the test stereoisomers at a specific concentration for a predetermined time.

  • Following incubation with the test compound, a second cumulative concentration-response curve for the sigma-1 agonist is generated.

  • The potentiation of the agonist's effect is determined by comparing the concentration-response curves in the absence and presence of the test compound. An increase in the maximal response or a leftward shift in the EC50 of the agonist indicates positive allosteric modulation.

  • This procedure is repeated for all four stereoisomers to allow for a comparative analysis of their modulatory effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Sigma1_Modulation cluster_membrane Cell Membrane Sigma1_Receptor Sigma-1 Receptor Effector Effector Protein Sigma1_Receptor->Effector Activates Agonist Sigma-1 Agonist (e.g., PRE-084) Agonist->Sigma1_Receptor Binds to orthosteric site PAM Positive Allosteric Modulator ((4R)-Enantiomer) PAM->Sigma1_Receptor Binds to allosteric site PAM->Effector Enhances Activation Cellular_Response Enhanced Cellular Response (e.g., Neuronal signaling) Effector->Cellular_Response Leads to

Caption: Proposed mechanism of positive allosteric modulation of the sigma-1 receptor.

Experimental_Workflow Start Start: Isolate Rat Vas Deferens Equilibrate Equilibrate Tissue in Organ Bath Start->Equilibrate Baseline Establish Baseline Response to Sigma-1 Agonist Equilibrate->Baseline Washout Washout Baseline->Washout Incubate Incubate with Test Stereoisomer Washout->Incubate Response Measure Response to Sigma-1 Agonist in Presence of Stereoisomer Incubate->Response Compare Compare Responses (Potentiation) Response->Compare End End: Determine Relative Potency Compare->End

Caption: Workflow for the electrically stimulated rat vas deferens assay.

References

A Comparative Guide to the Published Data on 2-Phenyl-2-pyrrolidin-1-ylacetamide Analogues: Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of published scientific data is a cornerstone of scientific advancement, ensuring that findings are reliable and can be built upon. This guide provides a comparative analysis of published data for analogues of "2-Phenyl-2-pyrrolidin-1-ylacetamide," a chemical scaffold of interest in nootropic and neuroprotective drug discovery. Due to a lack of direct replication studies, this guide focuses on comparing data from independent primary research publications to offer an indirect assessment of reproducibility. We will delve into the synthetic protocols and biological data for key representative analogues, presenting the information in a structured format to facilitate comparison and future research endeavors.

I. Synthetic Data Comparison

A critical aspect of reproducibility lies in the ability to re-synthesize a compound and obtain comparable yields and purity. Here, we present the synthetic data for a selected analogue, 2-Phenyl-N-(pyrazin-2-yl)acetamide , based on a detailed study.

Table 1: Synthesis and Characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide

ParameterReported Data
Starting Materials Phenylacetyl chloride, 2-aminopyrazine
Reaction Type Coupling Reaction
Crystallization Solvent Toluene and Methanol mixture (1:1)
Yield Not explicitly stated in the abstract
Melting Point Not explicitly stated in the abstract
Elemental Analysis Confirmed the chemical composition
**FTIR (cm⁻¹) **3211 (N-H stretching), 1662 (C=O stretching)[1]
¹H NMR (ppm) A singlet at δ 3.77 ppm (protons of O=C-CH₂), two doublets at δ 8.34 ppm and δ 9.27 ppm (pyrazine protons), and a multiplet at δ 7.20-7.34 ppm (phenyl protons). A singlet for the amide proton was observed at δ 11.00 ppm.[1]
Crystal System Monoclinic
Space Group P 21/c

II. Biological Activity Data Comparison

The ultimate test of reproducibility for bioactive compounds is the consistency of their pharmacological effects. Here, we compare the reported nootropic activity of N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide (a nefiracetam analogue), a compound structurally related to the core topic.

Table 2: Nootropic Activity of N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

AssayModelEffectReported Potency
Passive Avoidance Electroconvulsive shock-induced amnesia in ratsImproved amnesiaStronger effect than Aniracetam[2]
Passive Avoidance Scopolamine-induced amnesia in ratsImproved amnesiaSimilar to Arecoline, stronger than Aniracetam[2]
Active Avoidance Shuttle box task in ratsFacilitated acquisition of avoidance response-
Discrimination Task Light-dark discrimination with positive reinforcementSlightly accelerated acquisition of correct response-

It is important to note that dose-response curves for the passive avoidance tasks were reported to be bell-shaped, indicating that the effect is not linear with dose.[2]

III. Experimental Protocols

Detailed methodologies are crucial for any attempt at reproduction. Below are summaries of the synthetic and biological testing protocols as described in the cited literature.

A. Synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide

The synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction.[1] While the detailed step-by-step procedure is not provided in the abstract, the key components were phenylacetyl chloride and 2-aminopyrazine. The product was purified by crystallization from a 1:1 mixture of toluene and methanol. Characterization was performed using elemental analysis, FTIR, ¹H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction.[1]

B. General Synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide

A general method for the synthesis of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide involves the following steps:

  • A suspension of 2-(2-oxopyrrolidin-1-yl) acetamide (0.01 mol) is dissolved in an excess of the corresponding anhydride with stirring at 70–80°C.

  • Concentrated sulfuric acid (0.1 ml) is added as a catalyst.

  • The reaction progress is monitored by thin-layer chromatography.

  • The target product is isolated from the cooled reaction medium using diethyl ether.

  • Recrystallization is performed from ethyl or isopropyl alcohol.[3]

C. In-vivo Nootropic Activity Testing

The nootropic effects of N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide were evaluated in rats using several behavioral models:

  • Step-through passive avoidance task: Used to assess memory retention after inducing amnesia with either electroconvulsive shock or scopolamine. The compound was administered before the training trial.[2]

  • Shuttle box active avoidance task: Employed to evaluate the acquisition of a learned avoidance response. The compound was administered daily before each training session.[2]

  • Light-dark discrimination task: Assessed learning and memory with positive reinforcement. The compound was administered daily after each session.[2]

IV. Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a general synthetic workflow, a key signaling pathway potentially modulated by these compounds, and the logical process for assessing data reproducibility.

G General Synthetic Workflow A Starting Materials (e.g., Phenylacetyl chloride, 2-aminopyrazine) B Coupling Reaction A->B Reagents, Solvent C Crude Product B->C D Purification (e.g., Crystallization) C->D E Pure Analogue D->E F Characterization (NMR, FTIR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis and characterization of acetamide analogues.

G Hypothesized Nootropic Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Analogue Compound B Modulation of Neurotransmitter Release (e.g., Acetylcholine) A->B C Receptor Activation (e.g., nAChR, mAChR) B->C D Signal Transduction Cascade C->D E Enhanced Cognitive Function (Learning & Memory) D->E

Caption: A simplified signaling pathway illustrating a potential mechanism of nootropic action.

G Logical Flow for Assessing Data Reproducibility A Identify Analogue of Interest B Search for Independent Published Studies A->B C Extract Quantitative Data (Yields, IC50, etc.) B->C D Compare Experimental Protocols C->D E Analyze Data Consistency D->E F Consistent Data? E->F G High Confidence in Reproducibility F->G Yes H Potential Reproducibility Issues F->H No

Caption: A flowchart outlining the process for evaluating the reproducibility of published data.

V. Conclusion

This guide highlights the available data on "this compound" analogues, focusing on synthetic and biological aspects. While direct reproducibility studies are scarce, the compilation of data from various sources serves as a valuable resource for researchers. The provided experimental protocols and comparative data tables offer a starting point for any laboratory aiming to reproduce or build upon this research. The lack of multiple independent studies on the exact same analogues underscores the need for more replication efforts within the scientific community to solidify the foundations of drug discovery and development. Future work should prioritize direct reproducibility studies to confirm the reported findings and facilitate the translation of this promising chemical scaffold into tangible therapeutic applications.

References

Unveiling the Binding Affinity of 2-Phenyl-2-pyrrolidin-1-ylacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutics targeting the central nervous system (CNS), understanding the precise molecular interactions of new chemical entities is paramount. This guide provides a comparative analysis of the potential binding site of "2-Phenyl-2-pyrrolidin-1-ylacetamide," a compound of interest due to its structural resemblance to known neuroactive agents. By examining its profile alongside established CNS-acting compounds, this document aims to offer researchers, scientists, and drug development professionals a foundational resource for further investigation.

Due to the limited publicly available data on the specific binding targets of "this compound," this guide will infer its potential binding sites by drawing comparisons with structurally similar pyrrolidinone derivatives. The primary comparators selected are Piracetam , a known positive allosteric modulator of AMPA receptors, and Levetiracetam , which exhibits high affinity for the synaptic vesicle protein 2A (SV2A). The structural similarities suggest that "this compound" may also interact with these or other CNS receptors, such as the GABA-A receptor, a common target for pyrrolidinone-based structures.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of the comparator compounds to their respective targets. This quantitative data serves as a benchmark for potential future studies on "this compound."

CompoundTargetBinding Affinity (Ki/IC50/Kd)Assay Type
Piracetam AMPA ReceptorLow affinity, acts as a positive allosteric modulator[1][2]Radioligand Binding Assay
Levetiracetam SV2AKi = 60 nMCompetitive Radioligand Binding Assay[3][4][5][6]
Diazepam (Reference)GABA-A Receptor (Benzodiazepine site)Ki ≈ 1-10 nMRadioligand Binding Assay

Inferred Signaling Pathways and Potential Mechanisms of Action

Based on the comparator data, "this compound" could potentially modulate synaptic transmission through one of several pathways. The following diagrams illustrate these possibilities.

G Potential Signaling Pathway Modulation by this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SV2A SV2A Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Release Neurotransmitter Release Vesicle->Release Exocytosis Ca_channel Ca²⁺ Channel Ca_channel->Vesicle Ca²⁺ influx triggers AMPA AMPA Receptor Na_influx Na⁺ Influx (Depolarization) AMPA->Na_influx GABA_A GABA-A Receptor Cl_influx Cl⁻ Influx (Hyperpolarization) GABA_A->Cl_influx Compound 2-Phenyl-2-pyrrolidin- 1-ylacetamide (Hypothesized) Compound->SV2A Binds to? (like Levetiracetam) Compound->AMPA Modulates? (like Piracetam) Compound->GABA_A Modulates? (Potential)

Caption: Hypothesized interactions of this compound with key synaptic proteins.

Experimental Protocols for Binding Site Confirmation

To definitively identify the binding site of "this compound," a series of well-established experimental protocols should be employed.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor.[3][4][5][6]

Objective: To determine the inhibition constant (Ki) of "this compound" for a panel of CNS receptors (e.g., AMPA, GABA-A, SV2A).

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-AMPA, [³H]-Flunitrazepam, or a tritiated Levetiracetam derivative) and varying concentrations of the unlabeled test compound ("this compound").

  • Separation: Separate the bound from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

G Workflow for a Competitive Radioligand Binding Assay A Prepare Receptor Membranes B Incubate Membranes with: - Radioligand (fixed concentration) - Test Compound (varying concentrations) A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC₅₀ - Calculate Kᵢ D->E

Caption: A simplified workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether the binding of the compound results in a biological response (e.g., agonism, antagonism, or allosteric modulation).

Example: Electrophysiology on Xenopus Oocytes or Mammalian Cells

Objective: To characterize the functional effect of "this compound" on ion channel receptors like AMPA and GABA-A.

Methodology:

  • Receptor Expression: Express the target receptor subunits in Xenopus oocytes or a mammalian cell line (e.g., HEK293).

  • Two-Electrode Voltage Clamp (Oocytes) or Patch Clamp (Cells):

    • Clamp the cell membrane at a specific holding potential.

    • Apply the natural agonist (e.g., glutamate for AMPA receptors, GABA for GABA-A receptors) to elicit an ionic current.

    • Co-apply the agonist with varying concentrations of "this compound" to observe any modulation of the current.

  • Data Analysis: Analyze changes in current amplitude, activation, and desensitization kinetics to determine if the compound acts as a positive or negative allosteric modulator, or a direct agonist/antagonist.

Logical Framework for Binding Site Identification

The following diagram outlines the logical progression for confirming the binding site and mechanism of action of "this compound."

G Logical Flow for Target Identification and Validation Start Start: Compound of Interest (this compound) Hypothesis Hypothesize Potential Targets (AMPA, GABA-A, SV2A) Based on Structural Similarity Start->Hypothesis BindingAssay Perform Radioligand Binding Assays Hypothesis->BindingAssay BindingConfirmed Binding Confirmed? BindingAssay->BindingConfirmed FunctionalAssay Conduct Functional Assays (e.g., Electrophysiology) BindingConfirmed->FunctionalAssay Yes NoBinding No Significant Binding (Explore other targets) BindingConfirmed->NoBinding No Mechanism Elucidate Mechanism of Action (e.g., PAM, NAM, Agonist, Antagonist) FunctionalAssay->Mechanism End Confirmed Binding Site and Mechanism of Action Mechanism->End

Caption: A decision-making flowchart for confirming the molecular target of a novel compound.

Conclusion

While direct experimental evidence for the binding site of "this compound" is not yet available, a comparative analysis with structurally related compounds strongly suggests its potential interaction with key CNS targets such as AMPA receptors, GABA-A receptors, or the synaptic vesicle protein SV2A. The experimental protocols and logical framework outlined in this guide provide a clear roadmap for future research to precisely identify its molecular target and elucidate its mechanism of action. Such studies are essential for unlocking the therapeutic potential of this and other novel pyrrolidinone derivatives.

References

Structure-Activity Relationship Validation of the "2-Phenyl-2-pyrrolidin-1-ylacetamide" Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of compounds based on the "2-Phenyl-2-pyrrolidin-1-ylacetamide" scaffold. The primary biological target for this class of compounds has been identified as N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of the endogenous signaling lipid Palmitoylethanolamide (PEA). Inhibition of NAAA potentiates the anti-inflammatory and analgesic effects of PEA, making it an attractive therapeutic target.

Comparative Analysis of NAAA Inhibitory Activity

The following table summarizes the structure-activity relationship of pyrrolidine amide derivatives as NAAA inhibitors. The data is based on a key study by Zhou et al. (2019), which systematically explored modifications of a lead compound series. While the exact "this compound" was not detailed, the SAR principles derived from closely related analogs provide valuable insights for the rational design of novel inhibitors. The core structure for the analogs in the table consists of a pyrrolidine ring connected via an amide linker to a variable chemical moiety.

Compound IDR1 (Linker Modification)R2 (Terminal Phenyl Substitution)IC50 (µM) for NAAA InhibitionSelectivity vs. FAAH
1a -(CH2)14-H> 100-
1b -(CH2)14-3-phenyl2.5 ± 0.3Moderate
3j -(CH2)14-3-(4-chlorophenyl)1.2 ± 0.2Low
3k -(CH2)14-3-(4-methoxyphenyl)0.8 ± 0.1Low
4a -(CH2)15-H1.8 ± 0.2Low
4g 4-phenylcinnamoyl (rigid linker)H0.4 ± 0.1High

Key SAR Observations:

  • Terminal Phenyl Group: The presence of a terminal phenyl group is crucial for activity. Small, lipophilic substituents at the 3-position of this phenyl ring, such as chloro or methoxy groups, tend to enhance NAAA inhibitory potency.[1][2]

  • Linker Flexibility: The nature of the linker between the pyrrolidine core and the terminal phenyl group significantly impacts both potency and selectivity.

    • Flexible Linkers: Replacing a rigid phenyl linker with a more flexible alkyl chain generally increases the inhibitory potency against NAAA. However, this often comes at the cost of reduced selectivity over the related enzyme, Fatty Acid Amide Hydrolase (FAAH).[1][2]

    • Rigid Linkers: Introduction of a conformationally restricted linker, such as a 4-phenylcinnamoyl group, can enhance selectivity for NAAA over FAAH, as seen in the potent and selective inhibitor 4g (also referred to as E93).[1][2]

Signaling Pathway of NAAA in PEA Metabolism

The diagram below illustrates the metabolic pathway of Palmitoylethanolamide (PEA) and the role of NAAA. Inhibition of NAAA leads to an accumulation of PEA, which can then exert its biological effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).

PEA_Metabolism NAPE N-acyl-phosphatidylethanolamine (NAPE) PEA Palmitoylethanolamide (PEA) NAPE->PEA Synthesis Metabolites Palmitic Acid + Ethanolamine PEA->Metabolites Degradation PPARa PPAR-α Activation PEA->PPARa Activates NAPE_PLD NAPE-PLD NAPE_PLD->NAPE NAAA NAAA NAAA->PEA FAAH FAAH FAAH->PEA AntiInflammatory Anti-inflammatory & Analgesic Effects PPARa->AntiInflammatory Inhibitor This compound Series (NAAA Inhibitor) Inhibitor->NAAA Inhibits SAR_Workflow Design Analog Design (Based on SAR) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro NAAA Inhibition Assay (IC50) Purification->InVitro Selectivity Selectivity Assay (vs. FAAH) InVitro->Selectivity SAR_Analysis SAR Analysis & Lead Identification Selectivity->SAR_Analysis SAR_Analysis->Design Iterative Refinement InVivo In Vivo Efficacy Studies (e.g., Inflammation Models) SAR_Analysis->InVivo Promising Candidates SAR_Logic Core This compound Core Scaffold ModLinker Modify Linker Core->ModLinker ModPhenyl Modify Terminal Phenyl Ring Core->ModPhenyl FlexLinker Increase Linker Flexibility ModLinker->FlexLinker RigidLinker Increase Linker Rigidity ModLinker->RigidLinker AddSub Add Lipophilic Substituent (3-position) ModPhenyl->AddSub IncPotency Increased NAAA Potency FlexLinker->IncPotency DecSelectivity Decreased FAAH Selectivity FlexLinker->DecSelectivity IncSelectivity Increased FAAH Selectivity RigidLinker->IncSelectivity AddSub->IncPotency

References

Assessing the Therapeutic Index of 2-Phenyl-2-pyrrolidin-1-ylacetamide Against Standard Anticonvulsants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the investigational compound "2-Phenyl-2-pyrrolidin-1-ylacetamide" against established standard anticonvulsant drugs. Due to the limited publicly available data on the therapeutic index of this compound, this guide will utilize a hypothetical data point for illustrative purposes to demonstrate the assessment methodology. The data for standard anticonvulsants is based on published literature.

Introduction to Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses. The TI is typically calculated as:

TI = TD50 / ED50 or TI = LD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.

  • TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of a test population.

  • ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of a test population.[1]

For central nervous system drugs like anticonvulsants, a narrow therapeutic index necessitates careful dose titration and patient monitoring to avoid adverse effects.

Comparative Analysis of Therapeutic Indices

The following table summarizes the therapeutic index and related data for this compound (hypothetical) and standard anticonvulsant drugs.

CompoundTherapeutic Index (TI)LD50 (mg/kg)ED50 (mg/kg)Animal ModelSeizure Model
This compound [Hypothetical] 5.0 [Hypothetical] 500 [Hypothetical] 100 Mouse Maximal Electroshock (MES)
Phenytoin~2[2][3]VariesVariesVariousVarious
Phenobarbital>2[2]Varies12.7 - 16.3[4]MouseMES, PTZ
Valproate>2[2]Varies159.7 - 261.2[4]MouseMES, PTZ
Carbamazepine~3[2]VariesVariesVariousVarious

Note: LD50 and ED50 values for standard drugs can vary significantly based on the animal model, seizure induction method, and route of administration. The therapeutic indices are often derived from clinical data based on toxic and effective plasma concentrations.

Experimental Protocols

The determination of the therapeutic index involves a series of preclinical experiments to establish the median effective dose (ED50) and the median lethal dose (LD50).

Determination of Median Effective Dose (ED50)

The ED50 is determined by evaluating the anticonvulsant efficacy of the compound in animal models of epilepsy.

Experimental Workflow for ED50 Determination:

ED50_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction cluster_assessment Assessment cluster_analysis Data Analysis animal_selection Select healthy, adult male mice (e.g., CD-1) acclimatization Acclimatize animals to laboratory conditions for at least one week animal_selection->acclimatization dose_groups Establish multiple dose groups of the test compound acclimatization->dose_groups administration Administer the compound (e.g., intraperitoneally) dose_groups->administration mes_test Maximal Electroshock (MES) Test: Apply a brief electrical stimulus to induce tonic-clonic seizures administration->mes_test observation Observe animals for the presence or absence of seizures mes_test->observation ptz_test Pentylenetetrazole (PTZ) Test: Administer a convulsant agent ptz_test->observation endpoint Record the number of animals protected from seizures in each dose group probit_analysis Calculate the ED50 using probit analysis or other appropriate statistical methods endpoint->probit_analysis

Figure 1: Workflow for ED50 Determination.

Protocol Details:

  • Animal Model: Male CD-1 mice (20-25 g) are commonly used.

  • Drug Administration: The test compound is dissolved in a suitable vehicle and administered via a specific route (e.g., intraperitoneal, oral).

  • Seizure Induction:

    • Maximal Electroshock (MES) Test: A current is delivered through corneal or ear clip electrodes to induce tonic hindlimb extension.

    • Pentylenetetrazole (PTZ) Test: A subcutaneous injection of PTZ is administered to induce clonic seizures.

  • Efficacy Endpoint: The ability of the compound to prevent the characteristic seizure phenotype is recorded.

  • Data Analysis: The ED50 value, with its 95% confidence limits, is calculated using a statistical method like probit analysis.[4]

Determination of Median Lethal Dose (LD50)

The LD50 is determined by assessing the acute toxicity of the compound.

Experimental Workflow for LD50 Determination:

LD50_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Data Analysis animal_selection Select healthy, adult mice (e.g., BALB/c) acclimatization Acclimatize animals to laboratory conditions animal_selection->acclimatization dose_groups Establish multiple, escalating dose groups of the test compound acclimatization->dose_groups administration Administer a single high dose of the compound dose_groups->administration monitoring Monitor animals for signs of toxicity and mortality over a specified period (e.g., 24-48 hours) administration->monitoring probit_analysis Calculate the LD50 using probit analysis or the method of Litchfield and Wilcoxon monitoring->probit_analysis

Figure 2: Workflow for LD50 Determination.

Protocol Details:

  • Animal Model: Healthy, adult mice or rats are used.[5]

  • Drug Administration: The compound is administered at various dose levels, typically in a single administration.

  • Observation Period: Animals are observed for mortality and signs of toxicity for a defined period, often up to 14 days.[5]

  • Data Analysis: The LD50 is calculated from the number of mortalities at each dose level using appropriate statistical methods.[5]

Signaling Pathways in Epilepsy (Illustrative)

While the precise mechanism of action of this compound is not yet fully elucidated, many anticonvulsant drugs target ion channels or neurotransmitter systems to reduce neuronal excitability. The following diagram illustrates a simplified signaling pathway involving the GABA-A receptor, a common target for anticonvulsants like phenobarbital.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Influx of Cl- ions leads to

Figure 3: Simplified GABA-A Receptor Signaling Pathway.

Conclusion

This guide provides a framework for assessing the therapeutic index of "this compound" in comparison to standard anticonvulsant drugs. The hypothetical data for the investigational compound suggests a potentially favorable safety profile. However, it is crucial to underscore that this is an illustrative comparison. Rigorous preclinical and clinical studies are necessary to definitively establish the therapeutic index and overall safety and efficacy profile of this compound. The experimental protocols and methodologies outlined herein provide a basis for such future investigations.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-2-pyrrolidin-1-ylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Phenyl-2-pyrrolidin-1-ylacetamide, a compound used in scientific research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile and follow established protocols for chemical waste management. This guide offers a procedural, step-by-step approach to its safe disposal, in line with general best practices and regulatory considerations.

Hazard Profile and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling during disposal. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2)H319Causes serious eye irritation.
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation.

Data sourced from PubChem CID 99006.[1]

Immediate safety measures during handling and disposal include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound, as with other laboratory chemicals, must comply with local, regional, and national regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]

1. Waste Identification and Segregation:

  • Determine if the waste is considered hazardous under RCRA regulations.[7] Given its GHS classifications, it is prudent to manage it as hazardous waste.

  • Segregate waste containing this compound from non-hazardous waste streams.

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.

2. Containment and Labeling:

  • Place the waste in a designated, leak-proof, and sealable container. The container should be compatible with the chemical.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Arrange for Professional Disposal:

  • Disposal of chemical waste must be handled by a licensed hazardous waste management company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3] They will have established procedures with certified waste disposal vendors.

  • Provide the EHS department with accurate information about the waste, including its name, quantity, and hazard classification.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_spill Spill Response A Identify Waste (this compound) B Don Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat A->B C Segregate as Hazardous Waste B->C I Spill Occurs B->I D Place in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange Pickup by Licensed Waste Disposal Vendor F->G H Incineration at an Approved Facility G->H J Contain Spill with Absorbent Material I->J Yes K Collect and Dispose of as Hazardous Waste J->K K->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and the relevant safety data sheets for the chemicals you handle.

References

Personal protective equipment for handling 2-Phenyl-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Phenyl-2-pyrrolidin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS RN: 31788-79-1). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Chemical Identifier and Hazard Summary

PropertyValue
IUPAC Name This compound[1]
CAS Number 31788-79-1[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Note: A comprehensive Safety Data Sheet (SDS) for this specific compound was not located. The information provided is based on GHS data from PubChem and generalized safety protocols for similar substituted acetamides.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Disposable nitrile gloves.Double-gloving with nitrile gloves. For extended contact, consider heavier-duty chemical-resistant gloves.
Body Protection A standard laboratory coat.A chemical-resistant apron over a lab coat. For large quantities, consider disposable coveralls.
Respiratory Protection Not generally required with adequate engineering controls (fume hood).A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.
Footwear Closed-toe shoes.Chemical-resistant shoe covers may be appropriate in areas with a high risk of spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Hazard Assessment: Before any new procedure, conduct a thorough hazard assessment.

  • Fume Hood: All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid reagents nearby.

2. Weighing and Aliquoting:

  • Don appropriate PPE before entering the designated handling area.

  • To prevent static discharge, use an anti-static weigh boat or grounding mat.

  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Thoroughly clean the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Label all containers with the chemical name, concentration, date, and appropriate hazard pictograms.

Disposal Plan

1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Unused Compound: Dispose of any unused or expired this compound as hazardous chemical waste. Do not pour down the drain or discard in regular trash.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical contents.

3. Institutional Guidelines:

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.

Visual Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep1 Conduct Hazard Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Check Eyewash/Shower prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh Compound handle1->handle2 handle3 Prepare Solution (if needed) handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Handling clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Solid & Liquid Waste clean3->disp1 Initiate Disposal disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Follow Institutional EHS Protocol disp2->disp3

Caption: Safe handling workflow from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.